Cajaninstilbene acid
Description
2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid has been reported in Cajanus cajan with data available.
Properties
CAS No. |
87402-84-4 |
|---|---|
Molecular Formula |
C21H22O4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-[(E)-2-phenylethenyl]benzoic acid |
InChI |
InChI=1S/C21H22O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-11,13,22H,12H2,1-3H3,(H,23,24)/b11-10+ |
InChI Key |
XPDYDSQPCFQSLH-ZHACJKMWSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=CC=C2)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2)OC)C |
melting_point |
150 - 165 °C |
physical_description |
Solid |
Synonyms |
3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid cajanin stilbene acid cajaninstilbene acid |
Origin of Product |
United States |
Foundational & Exploratory
Cajaninstilbene Acid: A Technical Guide to Its Discovery, Isolation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cajaninstilbene acid (CSA), a unique prenylated stilbene derivative isolated from the leaves of Cajanus cajan (L.) Millsp. (pigeon pea), has garnered significant scientific interest due to its diverse and potent pharmacological activities. First identified in the 1980s, CSA has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the discovery and isolation of CSA, detailed experimental protocols for its extraction and purification, and a summary of its key biological effects and underlying molecular mechanisms. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising natural compound.
Discovery and Bio-synthesis
This compound (3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid) was first isolated and identified from pigeon pea leaves.[1] While the complete biosynthetic pathway of CSA in Cajanus cajan is yet to be fully elucidated, it is understood to belong to the stilbenoid family, which are synthesized via the phenylpropanoid pathway.[2] Interestingly, endophytic fungi residing in the roots of pigeon pea, such as Fusarium oxysporum, have also been found to produce CSA, suggesting a potential for biotechnological production.[2][3][4] One study identified that the K4 strain of Fusarium oxysporum produced the highest yield of CSA at 1037.13 µg/L after five days of incubation.[3][4]
Isolation and Purification from Cajanus cajan
The extraction and purification of CSA from pigeon pea leaves are critical steps for its characterization and biological evaluation. Several methods have been developed to efficiently isolate this compound.
Extraction Methodologies
A comparative analysis of different extraction techniques reveals that modern methods like Microwave-Assisted Extraction (MAE) and Negative-Pressure Cavitation Extraction (NPCE) offer higher efficiency and yields compared to conventional methods.[5][6]
| Extraction Method | Key Parameters | Yield of CSA (mg/g) | Reference |
| Microwave-Assisted Extraction (MAE) | Sample diameter: ≤0.5 mm; Solvent: 80% ethanol; Liquid-to-solid ratio: 30:1 (mL/g); Temperature: 65°C; Cycles: 2 x 1 min | Not explicitly stated for CSA alone, but shown to be highly efficient for CSA and pinostrobin. | [5] |
| Negative-Pressure Cavitation Extraction (NPCE) | Pressure: -0.075 MPa; Temperature: 45°C; Particle size: 40 mesh; Solvent: 80% ethanol; Liquid-to-solid ratio: 30:1; Time: 30 min; Cycles: 4 | 5.675 ± 0.127 | [6] |
| Conventional Reflux Extraction | Solvent: 80% ethanol; Temperature: 80°C; Time: 1 hour | Not quantified, used for preparing crude extracts. | [7] |
Detailed Experimental Protocols
This protocol is based on the optimized conditions for the extraction of CSA and other bioactive compounds from pigeon pea leaves.[5]
-
Sample Preparation: Air-dry the leaves of Cajanus cajan and grind them to a particle size of ≤0.5 mm.
-
Extraction:
-
Place a known quantity of the powdered leaf material into the extraction vessel.
-
Add 80% ethanol as the extraction solvent at a liquid-to-solid ratio of 30:1 (mL/g).
-
Set the MAE parameters: temperature at 65°C.
-
Perform the extraction for two cycles, with each cycle lasting 1 minute.
-
-
Post-Extraction:
-
After extraction, filter the mixture to separate the extract from the solid residue.
-
Concentrate the extract under reduced pressure to remove the ethanol.
-
The resulting crude extract can be used for further purification.
-
This protocol outlines the steps for NPCE based on optimized parameters for CSA extraction.[6]
-
Sample Preparation: Prepare the Cajanus cajan leaves by drying and grinding them to a 40-mesh particle size.
-
Extraction:
-
Load the powdered leaf material into the NPCE apparatus.
-
Add 80% ethanol at a liquid-to-solid ratio of 30:1.
-
Set the extraction parameters: negative pressure of -0.075 MPa and a temperature of 45°C.
-
Conduct the extraction for 30 minutes over four cycles.
-
-
Post-Extraction:
-
Collect the extract and filter it to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator.
-
Purification by High-Performance Liquid Chromatography (HPLC)
The crude extract obtained from the above methods can be further purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation: Dissolve the concentrated crude extract in a suitable solvent (e.g., methanol).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm I.D.).
-
Mobile Phase: A gradient of methanol (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Detection: Photodiode array (PDA) detector.
-
-
Fraction Collection: Collect the fractions corresponding to the retention time of CSA.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
Biological Activities and Mechanisms of Action
CSA exhibits a broad spectrum of biological activities, making it a compound of significant therapeutic interest.
Anticancer Activity
CSA has demonstrated significant cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive (ERα-positive) breast cancer cells.[7][8]
| Cell Line | IC50 Value | Mechanism of Action | Reference |
| MCF-7 (ERα-positive breast cancer) | 61.25 ± 2.67 µM | Induces G2/M cell cycle arrest and apoptosis, downregulates ERα expression, modulates BRCA-related DNA damage response. | [7][8][9] |
| MDA-MB-231 (ERα-negative breast cancer) | 175.76 ± 19.59 µM | Lower cytotoxicity compared to ERα-positive cells. | [8] |
| MCF-7 Tamoxifen-Resistant (MTR-3) | 188.22 ± 38.58 µM | Cytotoxic, suggesting potential for overcoming tamoxifen resistance. | [8] |
| HeLa (Cervical cancer) | 39 to 80 µg/mL | Cytotoxic effects. | [8] |
| CaCo-2 (Colorectal cancer) | 32 to 80 µg/mL | Cytotoxic effects. | [8] |
-
Cell Seeding: Seed adherent cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of CSA for 24-72 hours. Include a solvent control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to the control.[10]
CSA induces apoptosis in breast cancer cells through the mitochondrial pathway.[9][11] This involves the disruption of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and the activation of caspases.[9][11][12]
References
- 1. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activities of Extracts and Main Components of Pigeonpea [Cajanus cajan (L.) Millsp.] Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Cajaninstilbene Acid (CSA): A Technical Whitepaper on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cajaninstilbene acid (CSA), a prominent stilbenoid isolated from the leaves of the pigeon pea (Cajanus cajan), has emerged as a promising natural compound with significant anti-tumorigenic properties.[1][2] Extensive preclinical research has elucidated its multi-faceted mechanism of action, demonstrating its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides an in-depth technical overview of the molecular mechanisms underpinning CSA's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to guide further research and development.
Core Mechanisms of Anti-Cancer Action
CSA exerts its effects on cancer cells through a coordinated attack on multiple cellular processes. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the modulation of key oncogenic signaling cascades.
Induction of Apoptosis via the Mitochondrial Pathway
CSA is a potent inducer of apoptosis, primarily acting through the intrinsic mitochondrial pathway, particularly in breast cancer cells.[1][3] This process is initiated by CSA-induced DNA damage, which subsequently triggers a cascade of molecular events.[3][4]
-
Modulation of Bcl-2 Family Proteins: CSA treatment leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the outer mitochondrial membrane.
-
Mitochondrial Membrane Potential (MMP) Collapse: The increased membrane permeability results in the breakdown of the mitochondrial membrane potential (ΔΨm).[3][4]
-
Cytochrome c Release and Caspase Activation: The loss of MMP facilitates the release of cytochrome c from the mitochondria into the cytosol.[5][6] In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[3][6] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as DNA fragmentation factor 45 (DFF-45/ICAD), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][6]
Cell Cycle Arrest at the G2/M Phase
A key mechanism of CSA's anti-proliferative effect is its ability to halt the cell cycle. In breast cancer cells, CSA induces a significant cell cycle arrest at the G2/M transition phase in a concentration-dependent manner (from 8.88 to 14.79 µM).[1][3][4] This arrest prevents cancer cells from proceeding into mitosis, thereby inhibiting their division and proliferation. The arrest is associated with CSA's impact on DNA damage response pathways involving BRCA1 and the upregulation of the tumor suppressor p21.[1]
Inhibition of Key Oncogenic Signaling Pathways
CSA and its derivatives modulate several signaling pathways that are crucial for inflammation and cancer progression.
-
NF-κB and MAPK Pathways: In inflammatory models, which are often linked to carcinogenesis, CSA has been shown to inhibit the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] It achieves this by decreasing the phosphorylation of key proteins such as IκBα and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[7] This inhibitory action is associated with an increase in the expression of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma).[7][8]
-
c-Myc Inhibition: The transcription factor c-Myc is a critical driver of cell proliferation and is often overexpressed in cancers.[1] CSA and its synthetic derivatives have been demonstrated to inhibit c-Myc activity in breast cancer cells, comparable to known c-Myc inhibitors.[9] Microarray analyses confirm that CSA treatment affects cellular functions related to the cell cycle and DNA damage, which are regulated by c-Myc.[9]
-
Antiestrogenic Activity (ERα Inhibition): CSA exhibits a pronounced cytotoxic effect specifically in estrogen receptor-alpha (ERα)-positive breast cancer cells (e.g., MCF-7) compared to ERα-negative cells.[1][10] Its structural similarity to estrogen allows it to bind to the same site on ERα as 17β-estradiol and tamoxifen, thereby acting as an antiestrogenic agent.[1][10] This mechanism involves the downregulation of ERα protein expression.[1] Notably, CSA also shows cytotoxicity against tamoxifen-resistant MCF-7 cells, suggesting its potential to overcome certain forms of hormone therapy resistance.[10][11]
Anti-Metastatic Effects
Emerging evidence suggests that extracts containing CSA can inhibit cancer cell metastasis. An ethanol extract from Cajanus cajan roots, rich in bioactive compounds including stilbenes, demonstrated anti-metastatic properties in oral squamous cell carcinoma. The extract dose-dependently inhibited the levels of Matrix Metalloproteinase-2 (MMP-2) and Vascular Endothelial Growth Factor-2 (VEGF-2), two key proteins involved in extracellular matrix degradation, invasion, and angiogenesis.[12] This led to a significant reduction in cancer cell invasion.[12]
Quantitative Data Summary
The anti-proliferative activity of CSA and its derivatives has been quantified across various cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard measure of cytotoxic potency.
Table 1: IC₅₀ Values of this compound (CSA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Notes | Reference |
| MCF-7 | Breast (ERα-positive) | 61.25 ± 2.67 | Highly sensitive | [1] |
| MCF-7 | Breast (ERα-positive) | 8.88 - 14.79 | Concentration range for G2/M arrest and apoptosis | [1][3] |
| MDA-MB-231 | Breast (ERα-negative) | 175.76 ± 19.59 | Significantly less sensitive than ERα-positive cells | [1] |
| MTR-3 | Breast (Tamoxifen-resistant) | 188.22 ± 38.58 | Demonstrates activity against resistant cells | [1] |
| Bel-7402 | Liver | 19.14 | Considered weak activity compared to positive control | [1] |
| Raji | Non-Hodgkin Lymphoma | ~18 | A derivative of CSA showed this activity | [1] |
Table 2: In Vivo Anti-Tumor Activity of CSA
| Animal Model | Cancer Type | Dosage | Tumor Inhibition Rate | Notes | Reference |
| Nude Mice Xenograft | MCF-7 Breast Cancer | 15 mg/kg | 43% | Stronger inhibitory effect than cyclophosphamide (20 mg/kg) | [1] |
| Nude Mice Xenograft | MCF-7 Breast Cancer | 30 mg/kg | 66% | Dose-dependent effect observed | [1] |
Key Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of CSA.
Cell Viability Assay (XTT/MTT)
-
Objective: To determine the cytotoxic effect of CSA on cancer cells and calculate the IC₅₀ value.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of CSA. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add XTT (or MTT) reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after CSA treatment.
-
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with various concentrations of CSA for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.
-
Acquisition: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.
-
Western Blotting for Protein Expression
-
Objective: To detect and quantify changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK) following CSA treatment.
-
Methodology:
-
Protein Extraction: Treat cells with CSA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel based on molecular weight.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize the results.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to simultaneously induce apoptosis, cause G2/M cell cycle arrest, and inhibit critical oncogenic pathways like NF-κB, MAPK, and ERα signaling provides a strong rationale for its development as a therapeutic candidate. Furthermore, its activity in tamoxifen-resistant models highlights a potential role in overcoming acquired drug resistance in breast cancer.
While no clinical trials involving CSA are currently listed, the robust preclinical data warrants further investigation.[13][14][15][16] Future research should focus on optimizing CSA derivatives to enhance potency and bioavailability, conducting comprehensive in vivo studies in a wider range of cancer models, and elucidating its effects on the tumor microenvironment and immune response. These efforts will be crucial in translating the promising preclinical findings of this compound into effective clinical applications for cancer therapy.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. karger.com [karger.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic cajanin stilbene acid derivatives inhibit c-MYC in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sciencealert.com [sciencealert.com]
- 14. mayo.edu [mayo.edu]
- 15. Clinical Trials | Jazz Pharmaceuticals [jazzpharma.com]
- 16. Trials in Development | Canadian Cancer Trials Group [ctg.queensu.ca]
A Comprehensive Technical Guide to the Biological Activities of Cajaninstilbene Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA), a prominent stilbene compound isolated from the leaves of the pigeon pea (Cajanus cajan (L.) Millsp.), has garnered significant scientific interest since its discovery.[1][2] This traditional medicinal plant has a long history of use in folk medicine, and modern research is progressively validating its therapeutic potential.[1][3] CSA and its synthetic derivatives possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antibacterial effects.[1][2] The unique chemical structure of CSA, featuring hydroxyl, carboxyl, stilbene, and methoxy groups, contributes to its diverse biological functions.[1] This technical guide provides an in-depth overview of the biological activities of CSA and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Anticancer Activities
CSA and its derivatives have demonstrated significant potential as broad-spectrum anticancer agents, with particularly notable activity against lymphoma and breast cancer cells.[1][4] The primary mechanisms involve targeting hormone receptors, inhibiting key oncogenic transcription factors, and inducing cell cycle arrest and apoptosis.
Quantitative Data on Anticancer Activity
The cytotoxic effects of CSA and its derivatives have been quantified against various cancer cell lines. The data below summarizes key findings, primarily using IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| This compound (CSA) | MCF-7 (ERα-positive breast cancer) | IC50 | 61.25 ± 2.67 | [4] |
| MDA-MB-231 (ERα-negative breast cancer) | IC50 | 175.76 ± 19.59 | [4] | |
| Bel-7402 (Human liver cancer) | IC50 | 19.14 | [1] | |
| MCF-7 (c-Myc inhibition) | EC50 | 15.48 ± 6.84 | [4] | |
| CSA Derivative 6 | MCF-7 (Breast cancer) | IC50 | 2.96 ± 0.12 | [4] |
| Longistylin A (Natural CSA Derivative) | Bel-7402 (Human liver cancer) | IC50 | 24.65 | [1] |
| MCF-7, COR-L23, C32, HepG2, etc. | IC50 | 2.4 - 20.04 | [1] | |
| Longistylin C (Natural CSA Derivative) | MCF-7, COR-L23, C32, HepG2, etc. | IC50 | 5.8 - 18.3 | [1] |
In vivo, CSA demonstrated stronger inhibitory effects on MCF-7 xenografts in nude mice than the standard chemotherapeutic agent cyclophosphamide, with tumor inhibition rates of 43% and 66% at dosages of 15 and 30 mg/kg, respectively.[4]
Mechanisms of Anticancer Action
The anticancer effects of CSA are multifaceted:
-
Antiestrogenic Activity : CSA shows structural similarities to estrogen and acts as an antiestrogenic agent. It binds to and inhibits Estrogen Receptor-α (ERα), making it particularly effective against ERα-positive breast cancers like MCF-7 cells.[4][5] This activity is comparable to that of tamoxifen, a standard antiestrogen therapy.[4]
-
Cell Cycle Arrest and Apoptosis : In breast cancer cells, CSA induces G2/M phase cell cycle arrest.[4][6] This is accompanied by an increase in mitochondrial depolarization, activation of caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[4]
-
Modulation of Oncogenic Pathways : CSA and its derivatives can effectively inhibit the c-Myc oncogenic transcription factor.[4] Furthermore, combination treatment with tamoxifen synergistically enhances cytotoxicity and upregulates the p53 tumor suppressor protein.[4]
Signaling Pathway Visualization
Caption: Anticancer mechanisms of this compound (CSA).
Experimental Protocol: Cell Viability (MTT) Assay
-
Objective : To determine the cytotoxicity (IC50) of CSA derivatives on a cancer cell line (e.g., MCF-7).
-
Materials : MCF-7 cells, DMEM media with 10% FBS, 96-well plates, CSA derivatives, DMSO (vehicle control), MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Method :
-
Cell Seeding : Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Prepare serial dilutions of CSA derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (DMSO).
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization : Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Anti-inflammatory Activities
CSA and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[7][8]
Quantitative Data on Anti-inflammatory Activity
Studies in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) have demonstrated the ability of CSA and its derivatives to inhibit the production of inflammatory markers.
| Compound | Model | Inhibited Mediator | Activity/Concentration | Reference |
| CSA | LPS-stimulated macrophages | Nitric Oxide (NO) | Strong Inhibition | [7] |
| LPS-stimulated macrophages | TNF-α | Strong Inhibition | [7] | |
| LPS-stimulated macrophages | IL-6 | Strong Inhibition | [7] | |
| Derivative 5c | LPS-stimulated macrophages | Nitric Oxide (NO) | Strong Inhibition | [7] |
| LPS-stimulated macrophages | TNF-α | Strong Inhibition | [7] | |
| LPS-stimulated macrophages | IL-6 | Strong Inhibition | [7] |
In an in vivo zebrafish larvae model, CSA and its derivative 5c significantly inhibited the migration of neutrophils and macrophages to injury sites, confirming their anti-inflammatory action.[7]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of CSA is primarily associated with the inhibition of two major pro-inflammatory signaling pathways:
-
NF-κB Pathway : CSA treatment significantly inhibits the phosphorylation of proteins involved in the Nuclear Factor kappa B (NF-κB) pathway, such as p65 and IκBα.[7][9] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.
-
MAPK Pathway : CSA also suppresses the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[7][9]
-
PPARγ Modulation : The mechanism appears to be partly dependent on Peroxisome Proliferator-Activated Receptor gamma (PPARγ). CSA resists the LPS-induced decrease in PPARγ expression, which in turn negatively regulates the NF-κB and MAPK pathways.[7][8]
Signaling Pathway Visualization
Caption: Anti-inflammatory signaling cascade modulated by CSA.
Experimental Protocol: Nitric Oxide (NO) Production Assay
-
Objective : To measure the effect of CSA on NO production in LPS-stimulated macrophages.
-
Materials : RAW 264.7 cells, DMEM media, 96-well plates, LPS (from E. coli), CSA, Griess Reagent.
-
Method :
-
Cell Seeding : Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment : Treat the cells with various concentrations of CSA for 1-2 hours.
-
Stimulation : Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement : Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubation and Reading : Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
-
Data Analysis : Create a standard curve using sodium nitrite. Quantify the concentration of nitrite in the samples, which reflects the amount of NO produced.
Antioxidant and Neuroprotective Activities
CSA is a potent antioxidant, exhibiting stronger radical scavenging properties than the well-known stilbene, resveratrol.[3][10] This antioxidant capacity is central to its neuroprotective effects.
Quantitative Data on Antioxidant Activity
CSA's antioxidant potential has been evaluated through various chemical assays, with results often presented as IC50 values.
| Assay | IC50 of CSA (µM) | Reference |
| Superoxide Radical Scavenging | 19.03 | [3][10][11] |
| Hydroxyl Radical Scavenging | 6.36 | [3][10][11] |
| Nitric Oxide Scavenging | 39.65 | [3][10][11] |
| Lipid Peroxidation Inhibition | 20.58 | [3][10][11] |
| Xanthine Oxidase (XOD) Inhibition | 3.62 | [3][10][11] |
CSA also provides significant protection against oxidative DNA damage.[3][10]
Mechanisms of Neuroprotection
CSA exerts neuroprotection through several interconnected mechanisms:
-
AMPK/Nrf2 Pathway Activation : In models of cerebral ischemia-reperfusion, CSA activates the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4][12] Activation of AMPK leads to the phosphorylation and activation of Nrf2, which then promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO1.[1][12] This reduces oxidative stress and mitochondrial dysfunction.[12]
-
Modulation of Akt/mTOR Pathway : In models of depression, CSA has been shown to activate the Akt/mTOR signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[4][13] It also promotes the expression of Brain-Derived Neurotrophic Factor (BDNF).[13]
-
Anti-neuroinflammation : In models of Alzheimer's disease, CSA attenuates cognitive impairment by stimulating the clearance of amyloid-β (Aβ) oligomers and inhibiting the activation of microglia and astrocytes in the hippocampus.[14][15] It also inhibits the excessive expression of GluN2B-containing NMDARs.[14][15]
Signaling Pathway Visualization
Caption: Neuroprotective AMPK/Nrf2 signaling pathway activated by CSA.
Experimental Protocol: Neuroprotection in an in vitro Ischemia Model
-
Objective : To evaluate the protective effect of CSA against neuronal cell death induced by oxygen-glucose deprivation/reperfusion (OGD/R).
-
Materials : SH-SY5Y human neuroblastoma cells, glucose-free DMEM, OGD incubation chamber (95% N2, 5% CO2), CSA.
-
Method :
-
Cell Culture : Culture SH-SY5Y cells under normal conditions (DMEM with glucose, 37°C, 5% CO2).
-
OGD Induction : Wash cells and replace the medium with glucose-free DMEM. Place the culture plates in the OGD chamber for a specified period (e.g., 4-6 hours) to simulate ischemia.
-
Reperfusion : Remove plates from the chamber, replace the medium with normal glucose-containing DMEM, and add different concentrations of CSA. Return the plates to a normal incubator for 24 hours to simulate reperfusion.
-
Viability Assessment : Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
-
Data Analysis : Compare the viability of CSA-treated cells to the OGD/R control group to determine the neuroprotective effect.
Antibacterial Activities
CSA and its derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][16]
Quantitative Data on Antibacterial Activity
The efficacy of synthetic CSA derivatives has been evaluated by determining their Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative 5b | MRSA | Potent Activity | [16] |
| Derivative 5c | MRSA | Potent Activity | [16] |
| Derivative 5j | MRSA | Potent Activity | [16] |
| Derivative 5k | MRSA | Potent Activity | [16] |
| SFE-CO2 Extract (Mainly CSA) | S. aureus | MIC: 2.5 - 20 mg/mL | [1] |
Several synthetic derivatives exhibited better antibacterial activity than the positive control compounds, with low associated cytotoxicity in MTT assays.[16]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective : To determine the lowest concentration of a CSA derivative that inhibits the visible growth of a bacterium.
-
Materials : Bacterial strain (e.g., MRSA), Mueller-Hinton Broth (MHB), 96-well microtiter plates, CSA derivatives, positive control antibiotic (e.g., vancomycin), negative control (broth only), bacterial inoculum standardized to 0.5 McFarland.
-
Method :
-
Compound Dilution : Prepare two-fold serial dilutions of the CSA derivatives in MHB directly in the 96-well plate.
-
Inoculation : Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Reading : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
-
Data Analysis : The result is reported as the MIC value in µg/mL or µM.
Conclusion
This compound and its derivatives represent a highly promising class of natural product-based compounds with a remarkable range of biological activities. The extensive research summarized in this guide highlights their potential as lead compounds for the development of new therapeutics to treat cancer, inflammation, neurodegenerative diseases, and bacterial infections. The well-defined mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB, MAPK, and AMPK/Nrf2, provide a solid foundation for targeted drug design and optimization. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of novel CSA derivatives is warranted to translate these potent biological activities into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antioxidant properties, DNA damage protective activity, and xanthine oxidase inhibitory effect of this compound, a stilbene compound derived from pigeon pea [Cajanus cajan (L.) Millsp.] leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antidepressant-like effects of this compound and its related mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1-42 Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1–42 Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cajaninstilbene Acid: A Technical Guide to its Neuroprotective and Cognitive Enhancing Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: Cajaninstilbene acid (CSA), a unique stilbenoid compound isolated from the leaves of Cajanus cajan (pigeon pea), is emerging as a potent neuroprotective agent with significant potential for cognitive enhancement. Preclinical studies have demonstrated its efficacy in various models of neurodegeneration, including those mimicking Alzheimer's disease and ischemic stroke. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring CSA as a therapeutic candidate for neurological disorders.
Core Mechanisms of Action
CSA exerts its neuroprotective and cognitive-enhancing effects through a multi-targeted approach, primarily involving the attenuation of amyloid-beta (Aβ) induced pathology, activation of pro-survival signaling, and potent anti-inflammatory and antioxidant activities.
Attenuation of Amyloid-β Induced Neuropathology
In models of Alzheimer's disease, CSA directly counteracts the neurotoxic cascade initiated by Aβ oligomers.[1] Intragastric administration of CSA has been shown to stimulate the clearance of Aβ in the hippocampus. This action is complemented by its ability to prevent the associated neuroinflammation, specifically by inhibiting the activation of microglia and the reactivity of astrocytes, key cellular players in the inflammatory response to Aβ plaques.[1][2]
Modulation of Neurotransmitter Homeostasis and NMDAR Signaling
A critical aspect of Aβ pathology is excitotoxicity, driven by an imbalance in neurotransmitters. Aβ oligomers can lead to elevated levels of the excitatory neurotransmitter glutamate (Glu) and reduced levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] CSA helps restore this balance, significantly decreasing high glutamate levels and increasing low GABA levels in the hippocampus.[2]
Furthermore, CSA modulates the N-methyl-D-aspartate receptor (NMDAR), a key glutamate receptor implicated in excitotoxicity. It specifically inhibits the excessive expression of the GluN2B-containing NMDAR subunit, which is linked to Aβ-induced neuronal damage.[1][2]
Activation of Pro-Survival and Antioxidant Signaling Pathways
CSA's neuroprotective effects are strongly linked to its ability to activate critical intracellular signaling pathways.
-
PKA/CREB/BDNF/TrkB Pathway: By inhibiting excessive GluN2B-NMDAR activity, CSA upregulates the downstream cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), and tropomyosin receptor kinase B (TrkB) signaling cascade.[1][2][3] This pathway is fundamental for neuronal survival, synaptic plasticity, and long-term memory.[2]
-
AMPK/Nrf2 Pathway: In the context of cerebral ischemia-reperfusion injury, CSA provides significant neuroprotection by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Activation of Nrf2, a master regulator of the antioxidant response, leads to the expression of protective enzymes that reduce oxidative stress and mitigate mitochondrial dysfunction.[4][6]
Anti-Inflammatory Effects
CSA demonstrates robust anti-inflammatory properties by inhibiting key inflammatory signaling cascades. It has been shown to suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in response to inflammatory stimuli.[7][8] This inhibition reduces the production of pro-inflammatory mediators, thereby protecting neural tissue from inflammatory damage.
Quantitative Efficacy Data: A Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vivo Efficacy of CSA in an Aβ₁₋₄₂ Oligomer-Induced Mouse Model of Cognitive Impairment
| Parameter | Model Group (Aβ₁₋₄₂) | CSA Treatment (15 mg/kg) | CSA Treatment (30 mg/kg) | Outcome | Citation(s) |
|---|---|---|---|---|---|
| Working Memory (Acquisition Escape Latency) | Decreased (P=0.060) | Significantly Reversed (P=0.034) | Significantly Reversed (P=0.011) | CSA enhances memory acquisition. | [2][3] |
| Working Memory (Retrieval Trial Latency) | Significantly Decreased (P=0.018) | Significantly Reversed (P=0.022) | Significantly Reversed (P=0.007) | CSA enhances memory retrieval. | [2][3] |
| Hippocampal Glutamate (Glu) Levels | Significantly Increased (P=0.035) | Significantly Decreased (P=0.035) | Not specified | CSA normalizes excitotoxicity. | [2] |
| Hippocampal GABA Levels | Significantly Decreased (P=0.049) | Not specified | Significantly Increased (P=0.037) | CSA restores inhibitory tone. |[2] |
Table 2: In Vivo Neuroprotective Effects of CSA in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
| Parameter | Model Group (MCAO/R) | CSA Treatment (2.5 mg/kg) | CSA Treatment (5 mg/kg) | Outcome | Citation(s) |
|---|---|---|---|---|---|
| Infarct Volume | N/A | Significantly Decreased | Significantly Decreased | CSA reduces ischemic brain damage. | [4] |
| Neurological Deficits | N/A | Significantly Decreased | Significantly Decreased | CSA improves functional recovery. | [4] |
| AMPK Phosphorylation | N/A | Enhanced | Enhanced | CSA activates the AMPK pathway. | [4] |
| Nrf2 Activation | N/A | Enhanced | Enhanced | CSA promotes antioxidant defense. |[4] |
Table 3: In Vitro Neuroprotective Effects of CSA
| Cell Line | Insult | CSA Concentration | Effect | Mechanism | Citation(s) |
|---|---|---|---|---|---|
| SH-SY5Y | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not specified | Reduced Cell Death | Antioxidant Activity | [4] |
| SH-SY5Y | tert-butyl hydroperoxide (t-BHP) | Not specified | Reduced Cell Death | Decreased Oxidative Stress | [4] |
| SH-SY5Y | Oxidative Stress | 0.1–1 µM | Reduced ROS & MDA, Increased SOD | Antioxidant Activity | [5][9] |
| PC12 | Corticosterone (CORT) | 8 µM | Reduced ROS & MDA, Restored SOD & CAT | Alleviation of ER Stress |[5][6] |
Visualizations: Signaling Pathways and Experimental Workflows
Caption: CSA counteracts Aβ toxicity by inhibiting gliosis and upregulating the PKA/CREB/BDNF pathway.
Caption: CSA activates the AMPK/Nrf2 antioxidant pathway to mitigate ischemia-reperfusion injury.
Caption: CSA exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Workflow for evaluating CSA's efficacy in the Aβ oligomer-induced cognitive impairment model.
Key Experimental Methodologies
Animal Model: Aβ₁₋₄₂ Oligomer-Induced Cognitive Impairment
This model is designed to replicate the early stages of Alzheimer's disease pathology.[2]
-
Aβ₁₋₄₂ Oligomer Preparation: Synthetic Aβ₁₋₄₂ peptide is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. This stock is then diluted into phosphate-buffered saline (PBS) to 100 µM and incubated at 4°C for 16 hours to facilitate oligomer formation. The preparation is centrifuged at 14,000 x g for 10 minutes at 4°C, and the supernatant containing the soluble oligomers is used for injections.[1]
-
Stereotactic Surgery: Mice are anesthetized and placed in a stereotaxic frame. Bilateral injections of Aβ₁₋₄₂ oligomers (typically 100 pmol in 2 µL) are made into the hippocampal CA1 region. Sham-operated animals receive vehicle injections.[1][10]
-
CSA Administration: Following a recovery period, CSA is administered daily via intragastric gavage at doses ranging from 7.5 to 30 mg/kg.
Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)
This model is a standard for inducing focal cerebral ischemia, mimicking stroke.[4]
-
Surgical Procedure: An intraluminal suture is used to occlude the middle cerebral artery (MCA) for a defined period (e.g., 2 hours). Reperfusion is initiated by withdrawing the suture.
-
CSA Administration: CSA (e.g., 2.5 and 5 mg/kg) is administered intraperitoneally at the onset of reperfusion.[4]
-
Outcome Assessment: Neurological deficits are scored, and infarct volume is measured using methods like TTC staining at the study endpoint (e.g., 24 hours post-MCAO).[4]
Behavioral Assessment: Morris Water Maze (MWM)
The MWM is used to assess spatial learning and memory.[2]
-
Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Escape latency (time to find the platform) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Working Memory: A working memory or retrieval trial can be performed where the platform location is changed daily.[3]
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins.
-
Sample Preparation: Hippocampal or cortical tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-CREB, BDNF, TrkB, GluN2B, p-AMPK, Nrf2) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry, normalizing to a loading control like GAPDH or β-actin.[1][4]
Immunohistochemistry (IHC)
IHC is used to visualize the localization and expression of proteins within brain tissue sections.
-
Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed, and cryoprotected before being sectioned on a cryostat or processed for paraffin embedding.[1][11]
-
Staining: Brain sections are subjected to antigen retrieval, then blocked and incubated with primary antibodies (e.g., against Iba1 for microglia, GFAP for astrocytes, or 6E10 for Aβ). Following incubation with a fluorescently-labeled secondary antibody, sections are counterstained with DAPI to label cell nuclei.
-
Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The intensity of staining or the number of positive cells is quantified in specific brain regions like the hippocampus.[1]
Conclusion and Future Directions
This compound has demonstrated significant therapeutic potential in robust preclinical models of neurodegeneration and cognitive decline. Its multifaceted mechanism of action—targeting Aβ clearance, neurotransmitter balance, neuroinflammation, oxidative stress, and critical pro-survival pathways—makes it a highly attractive candidate for further development.
Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a clear safety window. Investigating its efficacy in transgenic models of Alzheimer's disease that more closely mimic the chronic progression of the human condition is a critical next step. Furthermore, exploring its potential in other neurodegenerative disorders characterized by neuroinflammation and oxidative stress, such as Parkinson's disease or amyotrophic lateral sclerosis, is warranted. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a viable therapy for patients suffering from these devastating neurological conditions.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1–42 Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1–42 Oligomers [frontiersin.org]
- 4. Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1-42 Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improving cognitive impairment through chronic consumption of natural compounds/extracts: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nutrition-Based Approaches in Clinical Trials Targeting Cognitive Function: Highlights of the CTAD 2020 - PMC [pmc.ncbi.nlm.nih.gov]
Cajaninstilbene Acid: A Potent Anti-inflammatory Agent Targeting the NF-κB Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cajaninstilbene acid (CSA), a natural stilbenoid compound isolated from pigeon pea leaves (Cajanus cajan), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. Extensive research has demonstrated that CSA exerts its effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory effects of CSA, with a focus on its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of inflammation.
Introduction to this compound and the NF-κB Pathway
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The NF-κB signaling pathway plays a central role in orchestrating the inflammatory response by controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, leading to the release and nuclear translocation of NF-κB. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing their transcription and initiating the inflammatory cascade.
This compound has been shown to effectively suppress inflammatory responses by intervening in this pathway. Studies have demonstrated that CSA can inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in various in vitro and in vivo models of inflammation.[1]
Quantitative Data on the Anti-inflammatory Effects of this compound
The anti-inflammatory efficacy of CSA has been quantified in numerous studies, primarily using LPS-stimulated RAW 264.7 murine macrophage cells as an in vitro model of inflammation. The following tables summarize the key quantitative findings from this research.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | CSA Concentration (µM) | Inhibition | Reference |
| Nitric Oxide (NO) | 20 | Significant Inhibition | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | 20 | Significant Inhibition | [1] |
| Interleukin-6 (IL-6) | 20 | Significant Inhibition | [1] |
Table 2: Effects of this compound on NF-κB Pathway Proteins in LPS-Stimulated RAW 264.7 Macrophages
| Protein | CSA Concentration (µM) | Effect | Reference |
| Phospho-IκBα (p-IκBα) | 20 | Significantly Decreased | [1] |
| Phospho-p65 (p-p65) | 20 | Significantly Decreased | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to investigate the anti-inflammatory effects of CSA.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of CSA for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium Nitrite Standard Solution (for standard curve).
-
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Reagents:
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Stop Solution (e.g., 1 M H₂SO₄).
-
-
Procedure:
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate multiple times with Wash Buffer.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with the Stop Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
Western Blotting for NF-κB Pathway Proteins
This technique is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB pathway.
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Immunofluorescence for p65 Nuclear Translocation
This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with CSA and/or LPS as described above.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against p65 overnight at 4°C.
-
Wash with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1. Mechanism of action of this compound on the NF-κB signaling pathway.
Figure 2. General experimental workflow for investigating CSA's anti-inflammatory effects.
Figure 3. Logical relationship between CSA treatment and the inflammatory response.
Conclusion
This compound demonstrates significant anti-inflammatory potential by effectively targeting the NF-κB signaling pathway. The quantitative data and mechanistic studies summarized in this guide highlight its ability to suppress the production of key pro-inflammatory mediators. The provided experimental protocols offer a practical framework for researchers to further investigate the therapeutic applications of CSA. The visualized pathways and workflows serve to clarify the complex biological processes involved and the experimental strategies used to study them. As research in this area continues, CSA holds promise as a lead compound for the development of novel anti-inflammatory therapies.
References
Cajaninstilbene Acid: A Deep Dive into Structure-Activity Relationships for Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Cajaninstilbene acid (CSA), a stilbenoid isolated from the leaves of the pigeon pea (Cajanus cajan), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of CSA and its derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a core resource for advancing the therapeutic potential of this promising natural compound.
Core Biological Activities and Quantitative SAR Data
CSA and its synthetic and natural derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[1][3] The structural modifications of the parent CSA molecule have led to the identification of analogs with enhanced potency and selectivity.
Anticancer Activity
The antitumor effects of CSA and its derivatives have been extensively studied across various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2][4]
Table 1: Anticancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| This compound (CSA) | MCF-7 (ERα-positive breast cancer) | 61.25 ± 2.67 | [2] |
| MDA-MB-231 (ERα-negative breast cancer) | 175.76 ± 19.59 | [2] | |
| MCF-7 (c-Myc inhibition) | 15.48 ± 6.84 (EC₅₀) | [2] | |
| Derivative 11 (8) | HT29 (Colon cancer) | 56.07 | [2] |
| MCF-7 (Breast cancer) | 115.85 | [2] | |
| PA-1 (Ovarian teratoma) | 26.80 | [2] | |
| CSA 6 (6) | MCF-7 (Breast cancer) | 2.96 ± 0.12 | [2] |
| Longistylin A (2) | MCF-7, COR-L23, C32, HepG2, 16HBE4o, AR42J-B13 | 2.4–20.04 | [1] |
| Longistylin C (3) | MCF-7, COR-L23, C32, HepG2, 16HBE4o, AR42J-B13 | 5.8–18.3 | [1] |
Note: The numbering of derivatives (e.g., 11 (8), CSA 6 (6)) corresponds to the designations in the cited literature.
The data clearly indicates that CSA is more potent against ERα-positive breast cancer cells, suggesting a mechanism involving the estrogen receptor.[2][5] Notably, the synthetic derivative 11 (8), which features an additional hydroxyl group, shows enhanced activity against PA-1 cells compared to both resveratrol and tamoxifen.[2]
Anti-inflammatory Activity
CSA and its derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7]
Table 2: Anti-inflammatory Activity of this compound and Its Derivatives
| Compound | Assay | Concentration | Inhibition/Effect | Reference |
| This compound (CSA) | NO production in LPS-stimulated RAW 264.7 cells | 20 µM | Significant inhibition | [6] |
| TNF-α and IL-6 release in LPS-stimulated RAW 264.7 cells | 20 µM | Strong inhibition | [6] | |
| Derivative 5c | NO production in LPS-stimulated RAW 264.7 cells | 20 µM | Significant inhibition | [6] |
| TNF-α and IL-6 release in LPS-stimulated RAW 264.7 cells | 20 µM | Strong inhibition | [6] |
The anti-inflammatory mechanism is linked to the inhibition of the NF-κB and MAPK signaling pathways.[6][7]
Antibacterial Activity
CSA and its natural derivatives, Longistylin A and C, have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Antibacterial Activity of this compound and Its Derivatives
| Compound | Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound (CSA) | S. aureus and MRSA | 6.25 | 6.25 - 12.5 | [1] |
| Longistylin A (2) | S. aureus and MRSA | 1.56 | 1.56 | [1] |
| Vancomycin (Positive Control) | S. aureus and MRSA | 0.78 - 1.56 | 1.56 - 3.12 | [1] |
Longistylin A, a natural derivative of CSA, exhibits the most potent antibacterial activity, with MIC and MBC values comparable to the clinical antibiotic vancomycin.[1]
Antioxidant Activity
CSA has been shown to possess strong antioxidant properties, effectively scavenging free radicals.
Table 4: Antioxidant Activity of this compound
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH radical scavenging | 302.12 | [8] |
| Beta-carotene-linoleic acid test | 321.53 | [8] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound are mediated through its interaction with multiple cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent and specific derivatives.
Anticancer Signaling Pathways
In cancer cells, CSA and its derivatives have been shown to modulate several critical pathways that regulate cell proliferation, survival, and apoptosis.
Caption: Major signaling pathways modulated by CSA in cancer cells.
CSA has been shown to inhibit the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways, which are often dysregulated in cancer.[9] Furthermore, CSA can directly bind to and inhibit estrogen receptor-alpha (ERα), making it a promising candidate for ERα-positive breast cancers.[2][5] These interactions lead to the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][4]
Anti-inflammatory Signaling Cascade
The anti-inflammatory effects of CSA are primarily mediated by the suppression of the NF-κB and MAPK pathways in macrophages.
Caption: Inhibition of NF-κB and MAPK pathways by CSA.
Upon stimulation by lipopolysaccharide (LPS), CSA inhibits the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways, leading to a reduction in the production of pro-inflammatory mediators.[6][7]
Neuroprotective Mechanism via Nrf2 Activation
CSA has also been shown to exert neuroprotective effects, in part through the activation of the Nrf2 antioxidant response pathway.
Caption: CSA-mediated neuroprotection through the AMPK/Nrf2 pathway.
CSA promotes the phosphorylation of AMPK, which in turn activates the Nrf2 pathway.[1] This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels and protecting neuronal cells from oxidative stress.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the study of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of CSA and its derivatives on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of CSA or its derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the production of NO, a key inflammatory mediator, by macrophages.
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with various concentrations of CSA or its derivatives for 1-2 hours.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10-15 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.
-
Data Analysis: The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: Cells treated with CSA or control are washed with PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The structure-activity relationship studies of this compound have revealed it to be a versatile and promising scaffold for the development of novel therapeutic agents. The addition of hydroxyl groups and other modifications have shown to enhance its biological activities. The elucidation of its mechanisms of action through the modulation of key signaling pathways provides a solid foundation for its further development.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a broader range of CSA derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Conducting more extensive in vivo studies in relevant animal models to validate the therapeutic potential of lead compounds for various diseases.
-
Target Identification: Employing advanced techniques to identify the direct molecular targets of CSA and its most active derivatives.
-
Combination Therapies: Investigating the synergistic effects of CSA derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
This technical guide consolidates the current knowledge on the SAR of this compound, providing a valuable resource to guide and inspire future research and development in this exciting area of medicinal chemistry and pharmacology.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review [mdpi.com]
- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
In Vivo Metabolism and Pharmacokinetics of Cajaninstilbene Acid: A Technical Guide
Cajaninstilbene acid (CSA), a stilbenoid compound isolated from the leaves of the pigeon pea (Cajanus cajan), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] These activities include anti-inflammatory, antioxidant, neuroprotective, and antitumor effects.[1][2] A thorough understanding of its in vivo metabolism and pharmacokinetic profile is crucial for the development of CSA as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies in rodent models.
Pharmacokinetic Profile
Pharmacokinetic studies, primarily conducted in rats, reveal that this compound undergoes rapid absorption and elimination following oral administration.[3][4] The oral bioavailability of CSA has been estimated to be approximately 44.36%.[1][5] However, its bioavailability can be influenced by formulation, with studies showing that a self-microemulsion (SME) delivery system containing a UDP-glucuronosyltransferase (UGT) inhibitor can enhance its absolute bioavailability to 57.3%.[6][7]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration | Reference |
| Tmax (min) | 10.7 ± 0.31 | N/A | [3][4][8] |
| Cmax (μM) | Data not consistently reported in μM | 3.80 (for M1 metabolite) | [9] |
| t1/2 (min) | 51.40 ± 6.54 | 182.4 (3.04 h) | [3][4][8][9] |
| AUC (μMh) | Data not consistently reported in μMh | Data not consistently reported in μM*h | |
| Oral Bioavailability (%) | 44.36 | N/A | [1][5] |
| Vd (L/kg) | N/A | 5.34 | [9] |
| CL (L/h/kg) | N/A | 1.26 | [9] |
Note: Some values were converted from hours to minutes for consistency. N/A indicates that the data was not applicable or not provided in the cited sources.
Tissue Distribution
Following oral administration in rats, this compound is rapidly and widely distributed to various tissues.[3][4] High concentrations of CSA have been observed in the small intestine, liver, and kidneys, suggesting that the liver is a primary site of absorption and the kidneys are involved in its elimination.[1][4][8] The extensive distribution into tissues is a key factor in its pharmacological activity.[10]
In Vivo Metabolism
The metabolism of this compound is a critical determinant of its oral bioavailability and clearance.[3][11] It undergoes extensive phase I and phase II metabolism, primarily in the liver and gastrointestinal tract.[1][6] Metabolism, rather than absorption, is considered the major barrier limiting the oral bioavailability of CSA.[3][11][12]
Phase I Metabolism
In vitro studies using human liver microsomes have identified hydroxylation as a key phase I metabolic pathway for CSA.[1][13] The major cytochrome P450 (CYP450) enzymes responsible for this hydroxylation are CYP3A4, CYP2C9, and CYP1A2.[1][13] Two primary hydroxylated metabolites have been identified in these in vitro systems: 12-hydroxy-xylosamenoic acid (M1) and 6-hydroxy-xylosamenoic acid (M2).[1][8] CSA has also been shown to reversibly inhibit the activity of CYP3A4 and CYP2C9.[1][13]
Phase II Metabolism
Phase II metabolism, specifically glucuronidation, is the predominant metabolic pathway for this compound in vivo.[1][6] The primary metabolite identified in rats is CSA-3-O-glucuronide, which is formed through the first-pass effect and significantly limits the oral bioavailability of the parent compound.[3][5][14] This process is mediated by UDP-glucuronosyltransferases (UGTs).[6] In addition to CSA-3-O-glucuronide, several other metabolites have been identified in rat biological samples, including CSA-2-COO-glucuronide, 6,12-dihydroxy CSA, 3-hydroxy-5-methoxystilbene-3-O-glucuronide, and 6-hydroxy CSA-3-O-glucuronide.[3][11][12][15]
Figure 1: Metabolic pathway of this compound.
Excretion
The primary route of excretion for this compound and its metabolites is through the biliary system.[3][5][11] In rats, the cumulative recovery of CSA and its main glucuronide metabolite in bile was significantly higher than in urine.[16] This indicates that CSA and its metabolites are predominantly excreted in the feces.[3] The compound also appears to undergo enterohepatic circulation, which may contribute to a delayed elimination.[3][5]
Experimental Protocols
The investigation of the in vivo metabolism and pharmacokinetics of this compound typically involves studies in rodent models, most commonly Sprague-Dawley rats.[14]
Animal Models and Dosing
Male Sprague-Dawley rats are frequently used for pharmacokinetic studies.[14] For oral administration studies, CSA is typically administered via oral gavage at doses ranging from 7.5 mg/kg to 60 mg/kg.[1][17][18] For intravenous studies, CSA is administered as a bolus injection, often at a lower dose than oral administration.[9]
Sample Collection
Biological samples, including plasma, urine, and bile, are collected at various time points post-administration.[5][14] For tissue distribution studies, animals are euthanized at specific time points, and various tissues (e.g., brain, heart, lung, liver, spleen, small intestine, and kidney) are harvested.[4]
Sample Preparation
Plasma and tissue homogenate samples are typically prepared using protein precipitation with an organic solvent such as methanol or acetonitrile.[3][4] For the analysis of metabolites in urine and bile, samples may be diluted or subjected to solid-phase extraction (SPE) for cleanup and concentration.[19]
Analytical Methodology
A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of CSA and its metabolites in biological matrices.[3][4] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes.[20][21] The chromatographic separation is typically achieved on a C18 reversed-phase column.[3][4]
Figure 2: Experimental workflow for pharmacokinetic study of CSA.
Conclusion
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review [mdpi.com]
- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing in vivo oral bioavailability of this compound using UDP-glucuronosyl transferase inhibitory excipient containing self-microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug Distribution to Tissues - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pharmacokinetics of this compound and Its Main Glucuronide Metabolite in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absorption, Metabolism, and Excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antidepressant-like effects of this compound and its related mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound ameliorates depression-like behaviors in mice by suppressing TLR4/NF-κB mediated neuroinflammation and promoting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
- 21. Analysis of bile acids in human biological samples by microcolumn separation techniques: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Cajaninstilbene Acid: A Technical Guide to its Therapeutic Potential in Chronic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA), a unique stilbenoid compound isolated from pigeon pea (Cajanus cajan) leaves, has emerged as a promising therapeutic agent for a spectrum of chronic diseases.[1][2] Its multifaceted pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects, are underpinned by its ability to modulate key cellular signaling pathways. This technical guide provides an in-depth overview of the current research on CSA, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation. The information is tailored for researchers, scientists, and professionals in the field of drug development to facilitate further exploration and potential clinical translation of this potent natural compound.
Quantitative Efficacy of this compound
The therapeutic potential of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key efficacy data, providing a comparative overview of its activity in different chronic disease contexts.
Table 1: Anti-Cancer Activity of this compound and its Derivatives
| Cell Line | Cancer Type | Compound | IC50 / EC50 | Key Findings | Reference |
| MCF-7 | ERα-positive Breast Cancer | CSA | 61.25 ± 2.67 µM | Greater toxicity and specificity compared to ERα-negative cells. | [1] |
| MDA-MB-231 | ERα-negative Breast Cancer | CSA | 175.76 ± 19.59 µM | Lower cytotoxicity compared to ERα-positive cells. | [1] |
| MTR-3 | Tamoxifen-resistant MCF-7 | CSA | 188.22 ± 38.58 µM | Cytotoxicity demonstrated in tamoxifen-resistant cells. | [1] |
| MCF-7 | Breast Cancer | CSA | EC50 of 15.48 ± 6.84 µM | Inhibitory effects on breast cancer cells. | [1] |
| MCF-7 | Breast Cancer | CSA 6 (derivative) | IC50 of 2.96 ± 0.12 µM | A derivative of CSA with potent inhibitory effects. | [1] |
| HeLa | Cervical Cancer | CSA | 39 to 80 µg/mL | Significant cytotoxic effects observed. | [1] |
| CaCo-2 | Colorectal Cancer | CSA | 32 to 80 µg/mL | Significant cytotoxic effects observed. | [1] |
Table 2: Neuroprotective and Anti-Inflammatory Activity of this compound
| Model System | Condition | Compound | Concentration / Dosage | Key Findings | Reference |
| SH-SY5Y cells | Oxygen and glucose deprivation (OGD) | CSA | 0.1–1 µM | Reduced intracellular ROS and MDA levels, increased SOD activity. | [1] |
| MCAO/R rats | Cerebral Ischemia/Reperfusion | CSA | 2.5 or 5 mg/kg (in vivo) | Activated the Nrf2 pathway by promoting AMPK phosphorylation. | [1] |
| RAW 264.7 macrophages | LPS-stimulated inflammation | CSA | 20 µM | Significantly decreased levels of p-IκBα and p-p65 in the NF-κB pathway. | [3] |
| PC12 cells | Corticosterone-induced ER stress | CSA | 8 µM | Reduced ROS levels and malondialdehyde (MDA) content, restored SOD and CAT activity. | [4] |
| Mice | Aβ1–42 oligomer-induced cognitive impairment | CSA | 7.5, 15, and 30 mg/kg (intragastric) | Attenuated learning and memory impairment. | [5] |
| Mice | LPS-induced depression | CSA | 7.5, 15, and 30 mg/kg | Ameliorated depressive behaviors. | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating a network of interconnected signaling pathways crucial in the pathogenesis of chronic diseases.
Anti-Inflammatory Signaling
CSA demonstrates potent anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways.[3][7] In lipopolysaccharide (LPS)-stimulated macrophages, CSA inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.[3][7] Concurrently, it suppresses the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[3] Furthermore, CSA's anti-inflammatory mechanism is partly dependent on its ability to upregulate the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a known negative regulator of inflammation.[7][8]
Caption: Anti-inflammatory signaling pathway of this compound.
Neuroprotective Signaling
The neuroprotective effects of CSA are largely attributed to its antioxidant properties and its ability to activate the AMPK/Nrf2 signaling pathway.[9][10] In models of cerebral ischemia-reperfusion injury, CSA promotes the phosphorylation of AMP-activated protein kinase (AMPK), which in turn activates the nuclear factor erythroid 2-related factor 2 (Nrf2).[9][11] Activated Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), thereby mitigating oxidative stress and mitochondrial dysfunction.[1] Additionally, in models of Alzheimer's disease, CSA has been shown to upregulate the PKA/CREB/BDNF/TrkB signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[5]
Caption: Neuroprotective signaling pathway of this compound.
Anti-Cancer Signaling
CSA's anti-cancer activity, particularly against estrogen receptor-alpha (ERα)-positive breast cancer, involves the induction of apoptosis and cell cycle arrest.[12][13][14] It downregulates the expression of ERα, mitigating its proliferative signals.[1] CSA induces DNA damage and modulates the expression of cell cycle regulators, leading to G2/M phase arrest.[1][13] This is accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, resulting in increased caspase-3 activity and apoptosis.[12][13]
Caption: Anti-cancer signaling pathway of this compound.
Experimental Methodologies
The investigation of this compound's therapeutic potential has employed a range of standardized in vitro and in vivo experimental protocols.
In Vitro Assays
-
Cell Culture:
-
Cancer Cell Lines: MCF-7 (ERα-positive breast cancer), MDA-MB-231 (ERα-negative breast cancer), HeLa (cervical cancer), and CaCo-2 (colorectal cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Neuronal Cell Line: SH-SY5Y human neuroblastoma cells are commonly used to model neuronal function and are maintained in similar culture conditions.
-
Macrophage Cell Line: RAW 264.7 murine macrophages are used for inflammation studies and are cultured in DMEM.
-
-
Cytotoxicity and Proliferation Assays:
-
MTT Assay: Cells are seeded in 96-well plates, treated with varying concentrations of CSA for 24-72 hours. MTT reagent is added, and the resulting formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm to determine cell viability and calculate IC50 values.
-
-
Western Blot Analysis:
-
Cells or tissues are lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked and incubated with primary antibodies against target proteins (e.g., p-p65, p-AMPK, Nrf2, Bax, Bcl-2) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from cells or tissues using TRIzol reagent. cDNA is synthesized using a reverse transcription kit. qRT-PCR is performed using SYBR Green master mix and specific primers for target genes to quantify mRNA expression levels.
-
-
Measurement of Inflammatory Cytokines:
-
The levels of TNF-α and IL-6 in cell culture supernatants or serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Measurement of Oxidative Stress Markers:
-
Intracellular reactive oxygen species (ROS) are measured using fluorescent probes like DCFH-DA. The activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), and the levels of malondialdehyde (MDA) are determined using specific assay kits.
-
In Vivo Models
-
Animal Models:
-
Cancer: Nude mice are often used for xenograft models, where human cancer cells (e.g., MCF-7) are subcutaneously injected. Tumor growth is monitored, and the efficacy of CSA treatment (administered via oral gavage or intraperitoneal injection) is assessed by measuring tumor volume and weight.
-
Cerebral Ischemia: Middle cerebral artery occlusion/reperfusion (MCAO/R) models in rats or mice are used to mimic ischemic stroke. CSA is typically administered at the onset of reperfusion. Neurological deficits, infarct volume (measured by TTC staining), and molecular markers are evaluated.
-
Neurodegenerative Disease: Mouse models of Alzheimer's disease are created by intrahippocampal injection of Aβ1–42 oligomers. Cognitive function is assessed using behavioral tests like the Morris water maze and Y-maze.
-
Inflammation and Depression: Lipopolysaccharide (LPS)-induced inflammation or chronic unpredictable mild stress (CUMS) models in mice are used to study the anti-inflammatory and antidepressant-like effects of CSA.
-
-
Drug Administration:
-
CSA is typically dissolved in a vehicle such as DMSO and further diluted in saline or corn oil for in vivo administration. Doses ranging from 2.5 to 60 mg/kg have been reported, administered through intraperitoneal injection or oral gavage.
-
-
Behavioral Assessments:
-
In neuroprotective and antidepressant studies, a battery of behavioral tests is employed, including the open field test, elevated plus-maze, forced swim test, and tail suspension test to assess anxiety, locomotor activity, and depressive-like behaviors.
-
Experimental Workflow Example: Investigating Neuroprotective Effects of CSA in an MCAO/R Model
Caption: Experimental workflow for in vivo neuroprotection studies of CSA.
Conclusion
This compound is a natural compound with significant therapeutic potential for a range of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Its ability to modulate multiple critical signaling pathways, such as NF-κB, MAPK, and AMPK/Nrf2, provides a strong mechanistic basis for its observed efficacy. The quantitative data and established experimental protocols summarized in this guide offer a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing its bioavailability, exploring its long-term safety profile, and conducting well-designed clinical trials to translate the promising preclinical findings into novel therapeutic strategies for patients suffering from these debilitating chronic diseases.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1-42 Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates depression-like behaviors in mice by suppressing TLR4/NF-κB mediated neuroinflammation and promoting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HKU Scholars Hub: Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway [repository.hku.hk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Cajaninstilbene Acid: A Technical Guide to its Interaction with Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA), a major active stilbene isolated from the leaves of the pigeon pea (Cajanus cajan), has garnered significant scientific attention for its diverse pharmacological activities.[1] This stilbenoid compound is characterized by a 3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid structure.[2] Extensive research has demonstrated its potential as an anti-tumor, anti-inflammatory, antioxidant, and neuroprotective agent.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying CSA's therapeutic effects, focusing on its interactions with key cellular signaling pathways. It consolidates quantitative data, details common experimental protocols for its study, and visualizes complex biological processes to support further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of this compound (CSA) and its Derivatives
| Cell Line | Compound | IC50 Value (µM) | Notes | Reference(s) |
|---|---|---|---|---|
| MCF-7 (ERα-positive Breast Cancer) | CSA | 61.25 ± 2.67 | More sensitive than ERα-negative cells. | [3] |
| MDA-MB-231 (ERα-negative Breast Cancer) | CSA | 175.76 ± 19.59 | Lower sensitivity compared to ERα-positive cells. | [3] |
| MCF-7 (Tamoxifen-Resistant) | CSA | 188.22 ± 38.58 | Demonstrates activity against resistant cells. | [3] |
| Raji (Non-Hodgkin Lymphoma) | Derivative B10 | 18 | Inhibition is dose- and time-dependent. | [3] |
| Bel-7402 (Human Liver Cancer) | CSA | 19.14 | Considered weak anti-proliferation activity. | [3][4] |
| HT29, MCF-7, PA-1 | Derivative 11 | 56.07, 115.85, 26.80 | Stronger inhibitory effects compared to resveratrol. |[3] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound (CSA)
| Animal Model | Dosage | Tumor Inhibition Rate | Comparison | Reference(s) |
|---|---|---|---|---|
| MCF-7 Xenograft Nude Mice | 15 mg/kg | 43% | Stronger inhibition than cyclophosphamide (20 mg/kg). | [3] |
| MCF-7 Xenograft Nude Mice | 30 mg/kg | 66% | No significant weight loss observed in mice. |[3] |
Table 3: Antioxidant and Enzyme Inhibitory Activity of this compound (CSA)
| Activity | IC50 Value (µM) | Comparison | Reference(s) |
|---|---|---|---|
| Superoxide Radical Scavenging | 19.03 | Stronger than resveratrol. | [5][6][7] |
| Hydroxyl Radical Scavenging | 6.36 | Stronger than resveratrol. | [5][6][7] |
| Nitric Oxide Scavenging | 39.65 | Stronger than resveratrol. | [5][6][7] |
| Lipid Peroxidation Inhibition | 20.58 | Stronger than resveratrol. | [5][6][7] |
| Xanthine Oxidase (XOD) Inhibition | 3.62 | More potent than resveratrol or allopurinol. |[5][6][7] |
Table 4: Pharmacokinetic Parameters of this compound (CSA) in Rats
| Parameter | Value | Notes | Reference(s) |
|---|---|---|---|
| Time to Max. Concentration (Tmax) | 10.7 ± 0.31 min | Rapid absorption after oral administration. | [1][2] |
| Elimination Half-life (t1/2) | 51.40 ± 6.54 min | Rapid elimination. | [1][2] |
| Oral Bioavailability | 44.36% | Limited by first-pass metabolism to CSA-3-O-glucuronide. | [8][9][10] |
| Primary Excretion Route | Biliary | Primarily excreted in bile. |[1][8][9] |
Interaction with Cellular Signaling Pathways
CSA exerts its pleiotropic effects by modulating several critical intracellular signaling cascades.
Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways
CSA demonstrates significant anti-inflammatory properties by suppressing key pro-inflammatory pathways. In lipopolysaccharide (LPS)-stimulated macrophages, CSA and its derivatives inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6.[11][12] This effect is achieved through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][13]
Mechanistically, CSA treatment significantly decreases the phosphorylation of IκBα and the p65 subunit of NF-κB, preventing their translocation to the nucleus and subsequent transcription of inflammatory genes.[13] Simultaneously, it inhibits the phosphorylation of key MAPK members, including ERK1/2, JNK1/2, and p38.[13] Furthermore, evidence suggests that this anti-inflammatory action is partly dependent on its ability to upregulate Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a known negative regulator of inflammation.[11][12][13]
Anti-Tumor Effects: Apoptosis Induction and Cell Cycle Arrest
CSA exhibits broad-spectrum anticancer activity, with particular efficacy against estrogen receptor-alpha (ERα)-positive breast cancer cells.[3][14] Its anti-tumor mechanism is multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related genes.
Mitochondrial Apoptosis Pathway: CSA triggers the intrinsic, or mitochondrial, pathway of apoptosis. In MCF-7 breast cancer cells, CSA treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3][15] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[3][16] Cytosolic cytochrome c then activates caspase-3, a key executioner caspase, which orchestrates the degradation of cellular components, culminating in apoptotic cell death.[3][15][17]
Cell Cycle Arrest: In addition to inducing apoptosis, CSA can halt the proliferation of cancer cells by inducing cell cycle arrest. Studies have shown that CSA causes an accumulation of MCF-7 cells in the G2/M phase of the cell cycle.[3][15] This arrest is linked to its ability to induce DNA damage and modulate the expression of cell cycle regulators.[3] Microarray analysis has revealed that CSA impacts BRCA1-related DNA damage response pathways.[3][15] It downregulates the expression of BRCA-1 and BRCA-2 while upregulating the tumor suppressor p21.[3]
Neuroprotective and Antioxidant Effects: Activation of the AMPK/Nrf2 Pathway
CSA exhibits potent antioxidant and neuroprotective properties, which are crucial for its potential in treating neurodegenerative diseases and ischemic stroke.[3] The primary mechanism for these effects involves the activation of the AMP-activated protein kinase (AMPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]
In response to oxidative stress, CSA promotes the phosphorylation of AMPK.[3] Activated AMPK, in turn, facilitates the activation of Nrf2, a master regulator of the antioxidant response.[4] Nrf2 then translocates to the nucleus and promotes the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][13] This cascade effectively reduces levels of reactive oxygen species (ROS), mitigates mitochondrial dysfunction, and protects cells from oxidative damage.[3][4]
Experimental Protocols
The investigation of CSA's effects on cellular pathways relies on a range of standard molecular and cell biology techniques.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration-dependent effect of CSA on cell proliferation and to calculate IC50 values.
-
Cell Seeding: Plate cells (e.g., MCF-7, RAW 264.7) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of CSA (e.g., 0.1 to 200 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control if applicable.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Protein Expression and Phosphorylation
This technique is used to quantify changes in the levels of specific proteins and their phosphorylation status (activation state) in response to CSA.[17]
-
Protein Extraction: Treat cells with CSA as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[17]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, total p65, Bax, Bcl-2, cleaved Caspase-3, β-actin) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Analysis: Perform densitometric analysis using software like ImageJ to quantify protein band intensity, normalizing to a loading control like β-actin.[17]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and quantify apoptosis following CSA treatment.[15][18]
-
Cell Preparation: Culture and treat cells with CSA for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
For Cell Cycle Analysis:
-
Fix the cells in cold 70% ethanol.
-
Wash and resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
-
-
For Apoptosis Analysis (Annexin V/PI Staining):
-
Resuspend live, unfixed cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark.
-
Analyze immediately by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-apoptotic.
-
Conclusion
This compound is a promising natural compound with well-defined mechanisms of action against multiple disease-related cellular signaling pathways. Its ability to concurrently inhibit pro-inflammatory NF-κB and MAPK signaling, induce apoptosis and cell cycle arrest in cancer cells via the mitochondrial pathway, and confer neuroprotection through the AMPK/Nrf2 antioxidant response highlights its significant therapeutic potential. The comprehensive data and methodologies presented in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore and harness the pharmacological properties of CSA for clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vitro antioxidant properties, DNA damage protective activity, and xanthine oxidase inhibitory effect of this compound, a stilbene compound derived from pigeon pea [Cajanus cajan (L.) Millsp.] leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound and Its Main Glucuronide Metabolite in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. karger.com [karger.com]
- 18. researchgate.net [researchgate.net]
The Ethnobotanical Legacy and Pharmacological Potential of Cajaninstilbene Acid from Pigeon Pea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigeon pea (Cajanus cajan), a leguminous shrub cultivated in tropical and subtropical regions, has a long and rich history in traditional medicine across various cultures. Its ethnobotanical applications range from treating inflammatory conditions and microbial infections to managing diabetes and gastrointestinal disorders. Modern scientific inquiry has identified Cajaninstilbene acid (CSA), a unique stilbenoid, as a key bioactive constituent responsible for many of pigeon pea's therapeutic properties. This technical guide provides an in-depth exploration of the ethnobotanical uses of pigeon pea with a specific focus on CSA, its quantification in different plant tissues, and its mechanisms of action. Detailed experimental methodologies are presented alongside a comprehensive analysis of its modulation of critical cellular signaling pathways, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Ethnobotanical Uses of Pigeon Pea
The medicinal use of pigeon pea is well-documented in traditional systems of medicine worldwide. Various parts of the plant, including the leaves, roots, seeds, and stems, are utilized to prepare remedies for a wide array of ailments.
Table 1: Ethnobotanical Uses of Cajanus cajan
| Plant Part | Traditional Medicinal Use | Geographic Region/Community |
| Leaves | Diabetes, inflammation, pain relief, parasitic infections, wound healing, diarrhea, cough, bronchitis, jaundice, bladder stones.[1][2] | Bangladesh (Garo tribe), Trinidad and Tobago, China, India (Tamil Nadu), Philippines, Malaysia, Java.[1][3] |
| Roots | Sedative, expectorant, anthelmintic, vulnerary, venereal diseases.[3] | China, Nigeria (Igbo tribe).[3][4] |
| Seeds | Gingivitis, stomatitis, digestive disorders, anemia.[1][5] | India (Tamil Nadu).[1] |
| Stems | Toothbrush, gingivitis, stomatitis.[1] | India (Tamil Nadu).[1] |
| Whole Plant | Swollen internal organs, cancers.[5] | Traditional Asian medicine.[5] |
These traditional applications have provided the foundation for scientific investigations into the pharmacological properties of pigeon pea and its bioactive compounds.
This compound (CSA): A Key Bioactive Compound
This compound (3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid) is a prominent stilbenoid found in pigeon pea, particularly in the leaves and roots. It is recognized for its significant antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Quantification of this compound
The concentration of CSA varies significantly among different parts of the pigeon pea plant. The leaves are generally considered the richest source. Various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), have been employed for its quantification.
Table 2: this compound Content in Cajanus cajan
| Plant Part | Extraction Method | CSA Concentration (μg/g dry weight unless otherwise specified) | Reference |
| Leaves | Negative-Pressure Cavitation Extraction (NPCE) | 5675 ± 127 | [5] |
| Leaves | Ultrasound-Assisted Extraction (UAE) | 5594 ± 84 | [5] |
| Leaves | Microwave-Assisted Extraction (MAE) | Not specified, but noted for high efficiency | [3] |
| Hairy Root Cultures | Cocultivation with Aspergillus | 2996.23 | [4] |
| Hairy Root Cultures | UV-B Radiation (10h) | 6566.01 ± 702.14 | [4] |
| Roots | - | 846.03 (total phenolics, CSA is a major component) | [4] |
| Seeds | - | 68.86 (total phenolics) | [4] |
Experimental Protocols
Extraction of this compound
Several methods have been optimized for the efficient extraction of CSA from pigeon pea leaves.
Protocol 1: Negative-Pressure Cavitation Extraction (NPCE) [5]
-
Sample Preparation: Air-dried pigeon pea leaves are ground into a fine powder (40 mesh).
-
Extraction Solvent: 80% ethanol.
-
Extraction Conditions:
-
Extraction Pressure: -0.075 MPa
-
Extraction Temperature: 45°C
-
Liquid-to-Solid Ratio: 30:1 (mL/g)
-
Extraction Time: 30 minutes
-
Number of Cycles: 4
-
-
Post-Extraction: The extract is filtered, and the solvent is evaporated under vacuum to obtain the crude extract containing CSA.
Protocol 2: Microwave-Assisted Extraction (MAE) [3]
-
Sample Preparation: Pigeon pea leaves are dried and ground to a particle size of ≤0.5 mm.
-
Extraction Solvent: 80% ethanol.
-
Extraction Conditions:
-
Liquid-to-Solid Ratio: 30:1 (mL/g)
-
Temperature: 65°C
-
Number of Cycles: 2
-
Duration per Cycle: 1 minute
-
-
Post-Extraction: The resulting extract is filtered for subsequent analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)[3][6]
-
Chromatographic System: A standard HPLC system equipped with a photodiode array detector (DAD) or a mass spectrometer (MS) is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient or isocratic elution using a mixture of methanol, acetonitrile, and water with an acid modifier (e.g., 0.1% formic acid) is common.
-
Detection: CSA is detected by its UV absorbance or by mass spectrometry for higher sensitivity and specificity.
-
Quantification: The concentration of CSA in the samples is determined by comparing the peak area to a standard curve generated from known concentrations of purified CSA.
Pharmacological Activities and Signaling Pathways
CSA exerts its biological effects by modulating key cellular signaling pathways involved in inflammation, cancer, and oxidative stress.
Anti-inflammatory Activity
CSA has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways .
Caption: CSA's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.
Anticancer Activity
CSA has shown promise as an anticancer agent, particularly against breast cancer cells. Its mechanisms include inducing cell cycle arrest and apoptosis, and it has been shown to modulate the PI3K/Akt signaling pathway and estrogen receptor (ERα) signaling.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cajaninstilbene Acid: A Potential Therapeutic Agent for Bone Metabolism and Osteoporosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration, poses a significant global health challenge. Current therapeutic strategies, while effective, are often associated with side effects, necessitating the exploration of novel, safer alternatives. Cajaninstilbene acid (CSA), a major bioactive stilbenoid isolated from the leaves of Cajanus cajan (pigeon pea), has emerged as a promising natural compound with potent anti-osteoporotic properties. This technical guide provides a comprehensive overview of the current understanding of CSA's effects on bone metabolism, with a focus on its molecular mechanisms, preclinical efficacy, and potential for therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug discovery in this area.
Introduction
Bone homeostasis is a dynamic process maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In pathological conditions such as postmenopausal osteoporosis, an imbalance favoring excessive osteoclast activity leads to a net loss of bone mass and an increased risk of fractures. This compound has been shown to modulate this balance by primarily targeting osteoclast differentiation and function. Preclinical studies have demonstrated its ability to inhibit osteoclastogenesis and protect against ovariectomy-induced bone loss in rodent models, highlighting its potential as a novel therapeutic agent for osteoporosis.
Quantitative Data on the Effects of this compound and Stilbene Extracts on Bone Metabolism
The following tables summarize the available quantitative data on the effects of a stilbene extract of Cajanus cajan (sECC), of which CSA is a major component, on bone parameters in an ovariectomized (OVX) rat model of osteoporosis. It is important to note that these data are for a crude extract and not purified CSA.
Table 1: In Vivo Effects of a Stilbene Extract of Cajanus cajan (sECC) on Bone Parameters in Ovariectomized Rats
| Parameter | Control (OVX) | sECC (50 mg/kg) | sECC (100 mg/kg) | sECC (200 mg/kg) | 17β-Estradiol (E2) | Reference |
| Femoral Structure Improvement | - | - | 30% improvement | 60% improvement | Not specified | [1] |
| Serum Follicle-Stimulating Hormone (FSH) Reduction | - | Not significant | Not specified | 11.5% reduction | Not specified | [1][2] |
| Serum Luteinizing Hormone (LH) Reduction | - | Not significant | Not specified | 15.2% reduction | Not specified | [1][2] |
Disclaimer: The data presented is for a stilbene extract of Cajanus cajan (sECC) and not purified this compound. The original source should be consulted for detailed statistical analysis.
Table 2: In Vitro Effects of this compound (CSA) on Osteoclast Formation
| Parameter | Control | CSA (0.001 µg/mL) | CSA (0.01 µg/mL) | CSA (0.1 µg/mL) | Reference |
| Osteoclast Formation Inhibition | 0% | Not specified | Not specified | 22.8% inhibition | [1] |
Disclaimer: This data point was extracted from a review article and the primary source with detailed methodology was not available in the search results.
Experimental Protocols
In Vitro Osteoclastogenesis Inhibition Assay
This protocol describes a general method for assessing the inhibitory effect of this compound on osteoclast differentiation.
-
Cell Culture: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice and cultured in α-MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 30 ng/mL of macrophage colony-stimulating factor (M-CSF) to generate osteoclast precursors.
-
Osteoclast Differentiation: BMMs are seeded in 96-well plates and stimulated with 50 ng/mL of receptor activator of nuclear factor-κB ligand (RANKL) and 30 ng/mL of M-CSF to induce osteoclast differentiation.
-
CSA Treatment: Cells are concurrently treated with varying concentrations of CSA (e.g., 0.1, 1, 10 µM) or vehicle control. The medium is replaced every 2-3 days.
-
TRAP Staining: After 5-7 days of culture, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (≥3 nuclei) are identified and counted as osteoclasts.
-
Bone Resorption Assay: For functional analysis, BMMs are seeded on bone-mimicking substrates (e.g., dentin slices or calcium phosphate-coated plates) and cultured as described above. After the culture period, the substrates are cleaned of cells, and the resorbed pit area is visualized and quantified using microscopy and image analysis software.
In Vivo Ovariectomy-Induced Osteoporosis Model
This protocol outlines a standard procedure for evaluating the anti-osteoporotic effects of this compound in a rodent model.
-
Animal Model: Female C57BL/6 mice or Wistar rats (8-12 weeks old) are used. Osteoporosis is induced by bilateral ovariectomy (OVX). A sham-operated group serves as the control.
-
CSA Administration: Two weeks post-surgery to allow for recovery and the onset of bone loss, animals are randomly assigned to treatment groups. CSA is administered orally via gavage at various doses (e.g., 10, 20, 50 mg/kg body weight) daily for a period of 8-12 weeks. A vehicle control group and a positive control group (e.g., 17β-estradiol) are included.
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and lumbar spine is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (μCT).
-
Serum Biomarker Analysis: At the end of the study, blood samples are collected to measure serum levels of bone turnover markers. Bone formation markers include alkaline phosphatase (ALP) and osteocalcin (OCN). Bone resorption markers include the C-terminal telopeptide of type I collagen (CTX-I) and tartrate-resistant acid phosphatase 5b (TRAP5b).
-
Histomorphometric Analysis: Femurs and tibias are collected, fixed, and embedded for histological analysis. Bone sections are stained with hematoxylin and eosin (H&E) and for TRAP to visualize bone microarchitecture and quantify osteoclast numbers.
Signaling Pathways and Experimental Workflows
This compound's Inhibitory Signaling Pathway in Osteoclastogenesis
This compound primarily exerts its anti-resorptive effects by interfering with the RANKL signaling cascade in osteoclast precursors.[3] The binding of RANKL to its receptor RANK normally triggers the activation of downstream signaling pathways, including the nuclear factor-κB (NF-κB) and nuclear factor of activated T-cells c1 (NFATc1) pathways, which are critical for osteoclast differentiation and activation.[3] CSA has been shown to suppress the RANKL-induced activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα.[1] This, in turn, prevents the nuclear translocation of NF-κB and subsequent transcription of osteoclast-specific genes. Furthermore, CSA inhibits the expression and nuclear translocation of NFATc1, the master transcription factor for osteoclastogenesis.[3]
Caption: Inhibitory signaling pathway of this compound on osteoclastogenesis.
Experimental Workflow for Investigating this compound in an Ovariectomized Mouse Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of postmenopausal osteoporosis.
References
Methodological & Application
Unlocking the Potential of Pigeon Pea: A Detailed Protocol for the Extraction of Cajaninstilbene Acid
For Immediate Release
[City, State] – [Date] – This application note provides a comprehensive, step-by-step protocol for the extraction of Cajaninstilbene acid (CSA), a promising bioactive compound, from the leaves of the pigeon pea plant (Cajanus cajan). This document is intended for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of this natural product. The protocol details various extraction methodologies, presents quantitative data for comparison, and illustrates the key signaling pathways modulated by CSA.
This compound, a stilbenoid, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects[1][2][3]. This protocol synthesizes findings from multiple studies to provide a practical guide for isolating CSA for further investigation and development.
Experimental Protocols
This section outlines detailed methodologies for the extraction of this compound from pigeon pea leaves, covering conventional and advanced techniques.
Pre-Extraction Preparation: Leaf Material
-
Collection: Harvest fresh, healthy leaves from mature pigeon pea plants.
-
Cleaning: Gently wash the leaves with distilled water to remove any dirt and debris.
-
Drying: Air-dry the leaves in the shade or use a laboratory oven at a controlled temperature (40-50°C) until they are brittle.
-
Grinding: Grind the dried leaves into a fine powder (approximately 40-80 mesh) using a laboratory mill. A smaller particle size increases the surface area for extraction, leading to higher efficiency[4].
-
Storage: Store the powdered leaf material in an airtight container in a cool, dark, and dry place to prevent degradation of bioactive compounds.
Extraction Method 1: Conventional Solid-Liquid Extraction (Reflux)
This method is a standard and widely accessible technique for extracting natural products.
-
Apparatus Setup: Assemble a reflux extraction apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
Solvent Addition: Place the powdered pigeon pea leaves into the round-bottom flask and add the extraction solvent. An 80% ethanol solution is commonly used[5][6]. A typical liquid-to-solid ratio is 30:1 (mL/g)[4][5].
-
Extraction Process: Heat the mixture to the boiling point of the solvent (for 80% ethanol, approximately 80°C) and allow it to reflux for 1-2 hours[6].
-
Filtration: After reflux, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper or a similar grade of filter paper to separate the liquid extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. This will yield a crude extract.
-
Fractionation (Optional): The crude ethanol extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their solubility[6]. CSA is known to be enriched in the ethyl acetate fraction[6].
Extraction Method 2: Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient extraction method compared to conventional techniques[4].
-
Apparatus: Use a laboratory-grade microwave extraction system.
-
Sample Preparation: Place the powdered pigeon pea leaves into the microwave extraction vessel.
-
Solvent Addition: Add the extraction solvent (e.g., 80% ethanol) at a liquid-to-solid ratio of 30:1 (mL/g)[4].
-
Extraction Parameters: Set the microwave parameters. Optimal conditions have been reported as a temperature of 65°C for 2 extraction cycles, with each cycle lasting 1 minute[4].
-
Post-Extraction: After the extraction is complete, follow the filtration and solvent evaporation steps as described for the conventional method.
Extraction Method 3: Negative-Pressure Cavitation Extraction (NPCE)
NPCE is an efficient technique that utilizes the effects of hydrodynamic cavitation under negative pressure[5].
-
Apparatus: Use a negative-pressure cavitation extractor.
-
Sample and Solvent: Place the powdered leaves and 80% ethanol (30:1 liquid-to-solid ratio) into the extraction tank[5].
-
Extraction Conditions: Apply a negative pressure of -0.075 MPa and maintain the temperature at 45°C. The extraction is typically carried out for 30 minutes over 4 cycles[5].
-
Recovery: After extraction, recover the extract and process it through filtration and solvent evaporation as previously described.
Post-Extraction: Purification of this compound
Further purification of the crude extract or the enriched fraction is necessary to isolate pure CSA.
-
Column Chromatography: The crude extract or the ethyl acetate fraction can be subjected to column chromatography over silica gel.
-
Elution Gradient: A gradient elution system of solvents with increasing polarity (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) is used to separate the different components.
-
Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing CSA.
-
Crystallization: Combine the CSA-rich fractions, evaporate the solvent, and recrystallize the residue from a suitable solvent system to obtain pure this compound.
Data Presentation
The following tables summarize the quantitative data from various studies on the extraction of this compound.
Table 1: Comparison of Different Extraction Methods for this compound
| Extraction Method | Solvent | Liquid/Solid Ratio | Temperature (°C) | Time | Yield of CSA (mg/g) | Reference |
| Negative-Pressure Cavitation Extraction (NPCE) | 80% Ethanol | 30:1 | 45 | 30 min (4 cycles) | 5.675 ± 0.127 | [5] |
| Ultrasound-Assisted Extraction (UAE) | Not Specified | Not Specified | Not Specified | Not Specified | 5.594 ± 0.084 | [5] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 30:1 | 65 | 2 min (2 cycles) | Not explicitly stated, but high efficiency reported | [4] |
| Conventional Reflux Extraction | 80% Ethanol | 8:1 | 80 | 1 hour | Not explicitly stated for pure CSA, but ethanol extract yield was 12.29% (w/w) | [6] |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are attributed to its ability to modulate specific cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate the experimental workflow for CSA extraction and the key signaling pathways influenced by CSA.
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Anti-inflammatory Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways[7][8][9].
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Antioxidant Signaling Pathway Activated by this compound
CSA enhances the cellular antioxidant defense system through the activation of the Nrf2 pathway[1].
Caption: Activation of the AMPK/Nrf2 antioxidant pathway by this compound.
This comprehensive guide provides a solid foundation for the extraction and study of this compound. The detailed protocols and comparative data will aid researchers in efficiently isolating this valuable compound, while the pathway diagrams offer insights into its mechanisms of action, paving the way for future therapeutic applications.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activities of Extracts and Main Components of Pigeonpea [Cajanus cajan (L.) Millsp.] Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. anti-inflammatory-effects-of-cajaninstilbene-acid-and-its-derivatives - Ask this paper | Bohrium [bohrium.com]
- 9. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Cajaninstilbene Acid using HPLC-DAD
Abstract
This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Cajaninstilbene acid (CSA), a bioactive stilbene found in pigeon pea (Cajanus cajan). The described protocol is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. The methodology encompasses sample extraction, chromatographic separation, and method validation in accordance with ICH guidelines, ensuring accuracy and reliability of the results.
Introduction
This compound (CSA) is a prominent stilbenoid isolated from the leaves of Cajanus cajan (pigeon pea), a plant widely used in traditional medicine. CSA has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate quantification of CSA in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological investigation. This document provides a detailed protocol for a robust and reliable HPLC-DAD method for CSA quantification.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 stationary phase is used in conjunction with a gradient mobile phase consisting of acidified water and an organic solvent (acetonitrile). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are achieved using a Diode Array Detector (DAD) set at the maximum absorption wavelength of CSA, which has been reported to be around 259 nm.[1] The peak area of CSA is proportional to its concentration in the sample, which is determined by comparison to a standard calibration curve.
Experimental Protocols
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Analytical balance (0.01 mg sensitivity).
-
Microwave-assisted extraction (MAE) system.
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.).
-
-
Reagents and Standards:
-
This compound (CSA) reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water (18.2 MΩ·cm).
-
Ethanol (analytical grade).
-
Sample Preparation (Microwave-Assisted Extraction)
This protocol is based on the efficient extraction of CSA from pigeon pea leaves.[2]
-
Drying and Milling: Dry the pigeon pea leaves at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder and pass through a 40-mesh sieve.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered sample into a microwave extraction vessel.
-
Add 30 mL of 80% ethanol in water.
-
Place the vessel in the MAE system.
-
Set the extraction parameters: temperature at 65°C, and perform two extraction cycles of 1 minute each.[2]
-
-
Filtration and Concentration:
-
Allow the extract to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
The filtrate can be used directly for analysis after further filtration or concentrated under reduced pressure if necessary.
-
-
Final Sample Preparation:
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the sample with the mobile phase if the CSA concentration is expected to be outside the calibration range.
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in ultrapure water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 90 10 20 67 33 40 50 50 50 10 90 55 10 90 | 60 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
DAD Wavelength: 259 nm for quantification, with spectra recorded from 200-400 nm for peak purity analysis.[1]
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, covering the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by comparing the chromatograms of a blank sample (matrix without analyte), a standard solution of CSA, and a sample extract. Peak purity analysis using the DAD is also performed to confirm the absence of co-eluting impurities.
-
Linearity: The linearity of the method is established by analyzing a series of at least five concentrations of the CSA standard solution. A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should be ≥0.999.
-
Accuracy: The accuracy is determined by performing recovery studies. A known amount of CSA standard is spiked into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated. Recoveries for CSA have been reported to be around 96 ± 3%.[2]
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on three different days.
-
The precision is expressed as the relative standard deviation (%RSD), which should be ≤2%. Previous studies have shown intra-day and inter-day RSDs for CSA analysis to be <5% and <6%, respectively.[2]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Presentation
The quantitative data for the HPLC-DAD method for this compound are summarized in the table below.
| Parameter | Result |
| Retention Time (approx.) | Dependent on specific column and conditions |
| Wavelength (λmax) | 259 nm[1] |
| Linearity Range | 1 - 100 µg/mL (Typical) |
| Correlation Coefficient (r²) | ≥0.999 |
| Accuracy (% Recovery) | 96 ± 3%[2] |
| Precision (%RSD) | |
| - Intra-day | < 5%[2] |
| - Inter-day | < 6%[2] |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Visualization of Experimental Workflow
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols for In Vitro Cell-Based Assays of Cajaninstilbene Acid (CSA) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for evaluating the biological activities of Cajaninstilbene acid (CSA), a natural stilbene compound isolated from pigeon pea (Cajanus cajan) leaves.[1][2] The following sections detail in vitro cell-based assays for assessing the anti-cancer, anti-inflammatory, and antioxidant properties of CSA.
Anti-Cancer Activity of this compound
CSA has demonstrated significant anti-tumor effects, particularly against breast cancer cells.[2][3] Its mechanisms of action include inducing cell cycle arrest and apoptosis.[3][4] CSA shows greater toxicity towards estrogen receptor-alpha (ERα)-positive breast cancer cells, suggesting a potential role in antiestrogen therapy.[2][5]
Quantitative Data Summary: Anti-Cancer Activity
The following table summarizes the cytotoxic activity of CSA against various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| MCF-7 | ERα-positive Breast Cancer | IC₅₀ | 61.25 ± 2.67 µM | [2] |
| MDA-MB-231 | ERα-negative Breast Cancer | IC₅₀ | 175.76 ± 19.59 µM | [2] |
| MCF-7 (Tamoxifen-resistant) | ERα-positive Breast Cancer | IC₅₀ | 188.22 ± 38.58 µM | [2] |
| HepG2 | Human Hepatocarcinoma | IC₅₀ | 17.42 µM | [2] |
Experimental Protocols
This protocol determines the effect of CSA on cell viability by measuring the metabolic activity of cells.[6] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[6][7]
Materials:
-
This compound (CSA)
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
96-well plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[8][9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of CSA in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of CSA. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6][9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][9] A reference wavelength of 630 nm can be used to reduce background noise.[7][10]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.
This assay quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface using Annexin V and plasma membrane integrity using Propidium Iodide (PI).[11][12]
Materials:
-
CSA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of CSA for a specified time.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This assay measures the activation of effector caspases 3 and 7, a key event in the apoptotic cascade.[13][14]
Materials:
-
CSA-treated and control cells
-
Caspase-3/7 Activity Assay Kit (e.g., using a fluorogenic substrate like DEVD)[14]
-
Lysis buffer
-
Fluorometric microplate reader or flow cytometer
Procedure:
-
Cell Treatment and Lysis: Treat cells with CSA. After treatment, lyse the cells according to the kit manufacturer's protocol.
-
Assay Reaction: Add the caspase-3/7 substrate to the cell lysates in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 488 nm/530 nm for FITC-based substrates).[14] The fluorescence intensity is proportional to the caspase-3/7 activity.
Diagrams and Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. karger.com [karger.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Application Notes: Cajaninstilbene Acid in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA), a natural stilbene compound isolated from the leaves of the pigeon pea (Cajanus cajan), has emerged as a promising phytochemical with significant potential in cancer research.[1] Extensive studies have demonstrated its broad-spectrum anticancer activities, including the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in breast and lymphoma cancer cell lines.[1] CSA's mechanisms of action involve targeting key signaling pathways and molecules crucial for cancer cell survival and progression, making it a valuable compound for investigation in drug development.[1][2][3] These notes provide a comprehensive overview of CSA's application in cancer cell line studies, including its mechanism of action, cytotoxicity data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing apoptosis and cell cycle arrest, and modulating critical signaling pathways.
-
Induction of Apoptosis: CSA triggers the intrinsic apoptotic pathway in cancer cells.[4][5] This is characterized by the depolarization of the mitochondrial membrane, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[1][6] This cascade leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4][6]
-
Cell Cycle Arrest: CSA has been shown to induce cell cycle arrest at the G2/M phase in a concentration-dependent manner in breast cancer cells.[1][6] This prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.[4] The cell cycle arrest is linked to CSA's impact on DNA damage response pathways, involving the modulation of BRCA-1/-2 and the upregulation of the tumor suppressor p21.[1]
-
Modulation of Key Signaling Pathways:
-
Estrogen Receptor α (ERα): CSA demonstrates significant activity against ERα-positive breast cancer cells.[2] It is believed to bind to and inhibit ERα, functioning as an antiestrogenic agent.[1][2] This leads to the downregulation of ERα protein expression, making CSA effective even in tamoxifen-resistant breast cancer cells.[1][5]
-
c-Myc Inhibition: The oncogenic transcription factor c-Myc is another target of CSA.[1] CSA and its derivatives have been shown to effectively inhibit c-Myc activity in breast cancer cells, which is a factor closely linked to cancer cell reprogramming and chemotherapy resistance.[1][3]
-
Quantitative Data Summary: Cytotoxicity of this compound
The following table summarizes the reported cytotoxic activity of this compound across various human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values.
| Cancer Cell Line | Cancer Type | IC50 / EC50 Value (µM) | Notes |
| MCF-7 | ERα-Positive Breast Cancer | 61.25 ± 2.67 µM[1] | General cytotoxicity. |
| 8.88 - 14.79 µM[1][6] | Concentration range for inducing G2/M arrest and apoptosis. | ||
| 15.48 ± 6.84 µM (EC50)[1] | For c-Myc inhibition. | ||
| MCF-7 (MTR-3) | Tamoxifen-Resistant Breast Cancer | 188.22 ± 38.58 µM[1] | Demonstrates activity in resistant cells. |
| MDA-MB-231 | ERα-Negative Breast Cancer | 175.76 ± 19.59 µM[1] | Shows lower toxicity in ERα-negative cells. |
| Bel-7402 | Liver Cancer | 19.14 µM[1] | |
| HeLa | Cervical Cancer | 44.9 - 78.3 µM[1] | Weak inhibitory effect noted. Also cited as 39-80 µg/mL.[1] |
| SW480 | Colorectal Adenocarcinoma | 44.9 - 78.3 µM[1] | Weak inhibitory effect noted. |
| CaCo-2 | Colorectal Adenocarcinoma | - | Reported as 32-80 µg/mL.[1] |
Visualizing the Mechanism: Signaling Pathways and Workflows
Caption: Logical flow of CSA's mechanism of action in cancer cells.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the measurement of cell viability and proliferation in response to CSA treatment using a colorimetric MTT assay. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]
Caption: Step-by-step workflow for the MTT cell viability assay.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the CSA dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[8]
-
MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of CSA.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol uses dual staining with Annexin V and a viability dye like Propidium Iodide (PI) to quantify apoptosis via flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membranes permeable to PI.[11][12]
Caption: Step-by-step workflow for Annexin V/PI apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of CSA for a specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC or APC) and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.[11]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Analysis of Protein Expression by Western Blotting
This protocol is used to detect and quantify changes in the expression levels of specific proteins (e.g., Bax, Bcl-2, Caspase-3, ERα) following CSA treatment.
Caption: Step-by-step workflow for Western Blot analysis.
Methodology:
-
Protein Extraction: After treating cells with CSA, wash them with cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-ERα) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target protein to the loading control.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cajanin stilbene acid derivatives inhibit c-MYC in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Developing Cajaninstilbene Acid as a Phytopharmaceutical Lead Compound: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA), a unique stilbene derivative isolated from the leaves of Cajanus cajan (pigeon pea), has emerged as a promising phytopharmaceutical lead compound due to its diverse and potent biological activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of CSA. It includes summaries of quantitative data, methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate further research and development.
Physicochemical Properties and Pharmacokinetics
CSA, with the chemical name 2-carboxyl-3-hydroxy-4-isopentenyl-5-methoxystilbene, possesses a molecular formula of C₂₁H₂₂O₄ and a molecular weight of 338.4 g/mol . Pharmacokinetic studies in rats have revealed that CSA is rapidly absorbed and eliminated, with a time to maximum concentration (Tmax) of approximately 10.7 minutes and a half-life (t₁/₂) of around 51.40 minutes.[5][6] The oral bioavailability has been reported to be approximately 44.36%.[7][8]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Tmax (oral) | 10.7 ± 0.31 min | [5][6] |
| t₁/₂ (oral) | 51.40 ± 6.54 min | [5][6] |
| Oral Bioavailability | ~44.36% | [7][8] |
Biological Activities and Quantitative Data
CSA exhibits a broad spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities. The following tables summarize key quantitative data from various in vitro studies.
Table 2: Anti-Cancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Cancer (ERα-positive) | 61.25 ± 2.67 | |
| MDA-MB-231 | Breast Cancer (ERα-negative) | 175.76 ± 19.59 | |
| HeLa | Cervical Cancer | 39 - >80 µg/mL | |
| CaCo-2 | Colorectal Cancer | 32 - >80 µg/mL | |
| A549 | Lung Cancer | 7.4 | [9] |
| HepG2 | Liver Cancer | 15.5 | [9] |
Table 3: Antioxidant Activity of this compound (IC₅₀ Values)
| Assay | IC₅₀ (µM) | Reference |
| Superoxide Radical Scavenging | 19.03 | [10] |
| Hydroxyl Radical Scavenging | 6.36 | [10] |
| Nitric Oxide Scavenging | 39.65 | [10] |
| Lipid Peroxidation Inhibition | 20.58 | [10] |
| Xanthine Oxidase Inhibition | 3.62 | [10] |
| DPPH Radical Scavenging | 302.12 µg/mL | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the biological activities of this compound.
Extraction and Purification of this compound from Cajanus cajan Leaves
This protocol is based on established methods for extracting stilbenes from plant material.
Workflow for CSA Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Materials:
-
Dried and powdered leaves of Cajanus cajan
-
80% Ethanol
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system (for purification and analysis)
Protocol:
-
Extraction:
-
Negative-Pressure Cavitation Extraction (NPCE): Mix the powdered leaves with 80% ethanol at a liquid-to-solid ratio of 30:1. Apply a pressure of -0.075 MPa at 45°C for 30 minutes. Repeat the extraction cycle four times for optimal yield.[11]
-
Microwave-Assisted Extraction (MAE): Suspend the powdered leaves in 80% ethanol at a liquid-to-solid ratio of 30:1. Perform extraction at 65°C for two 1-minute cycles.
-
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in water and partition it with ethyl acetate. Collect the ethyl acetate fraction, which will contain CSA.
-
Column Chromatography: Apply the concentrated ethyl acetate fraction to a silica gel column. Elute with a gradient of hexane and ethyl acetate to separate CSA from other compounds.
-
Purification: Further purify the CSA-containing fractions by recrystallization or preparative HPLC.
-
Characterization: Confirm the identity and purity of the isolated CSA using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
In Vitro Anti-Cancer Activity: MTT Assay
This protocol describes the use of the MTT assay to determine the cytotoxic effects of CSA on cancer cell lines (e.g., MCF-7 breast cancer cells).
Workflow for MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization buffer
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
CSA Treatment: Prepare serial dilutions of CSA in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of CSA (e.g., 10, 25, 50, 100, 200 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of CSA compared to the control. Determine the IC₅₀ value (the concentration of CSA that inhibits 50% of cell growth) using a dose-response curve.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol measures the effect of CSA on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Workflow for Nitric Oxide Production Assay
Caption: Workflow for measuring nitric oxide production in macrophages.
Materials:
-
RAW 264.7 murine macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.[12][13]
-
CSA Treatment: Pre-treat the cells with various concentrations of CSA (e.g., 5, 10, 20 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[12]
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the acute anti-inflammatory effects of compounds.[14][15][16][17][18]
Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for the carrageenan-induced paw edema in vivo model.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle for CSA administration (e.g., 0.5% carboxymethylcellulose)
Protocol:
-
Animal Groups: Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin 10 mg/kg), and CSA treatment groups (e.g., 10, 20, 40 mg/kg).
-
Drug Administration: Administer CSA or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group and determine the percentage inhibition of edema by CSA treatment compared to the vehicle control group.
Signaling Pathway Analysis
CSA exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the main pathways involved.
NF-κB Signaling Pathway
The anti-inflammatory effects of CSA are partly mediated through the inhibition of the NF-κB pathway.[1]
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The anti-cancer activity of CSA involves the modulation of the PI3K/Akt/mTOR pathway.[8]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Nrf2 Signaling Pathway
The antioxidant and neuroprotective effects of CSA are associated with the activation of the Nrf2 pathway.
Caption: this compound activates the Nrf2 antioxidant pathway.
Conclusion
This compound is a phytopharmaceutical compound with significant therapeutic potential across a range of diseases. The protocols and data presented in this document provide a foundation for researchers to further explore its mechanisms of action and advance its development as a novel therapeutic agent. Rigorous and standardized experimental approaches are crucial for elucidating the full potential of this promising natural product.
References
- 1. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of this compound and Its Main Glucuronide Metabolite in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Cajaninstilbene Acid for Targeted Drug Delivery System Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA), a stilbene compound isolated from pigeon pea (Cajanus cajan), has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1][2][3] Its therapeutic potential, particularly in oncology, is attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation.[1][4][5] However, the clinical translation of CSA is hampered by its poor oral bioavailability and rapid metabolism.[6][7][8]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of CSA. This document provides detailed application notes and experimental protocols for the development and evaluation of CSA-loaded nanoparticle formulations for targeted drug delivery.
Biological Activity and Mechanisms of Action
CSA exerts its biological effects through the modulation of various signaling pathways. In cancer, particularly estrogen receptor-positive (ERα-positive) breast cancer, CSA has been shown to inhibit cell proliferation by binding to and inhibiting ERα.[5] This leads to the induction of DNA damage and cell cycle arrest at the G2/M phase, mediated by the modulation of p53 and BRCA1/2 gene expression.[4][9] Furthermore, CSA promotes apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2, leading to mitochondrial depolarization and activation of caspase-3.[4][9]
In the context of inflammation, CSA has been demonstrated to inhibit the NF-κB and MAPK signaling pathways, which are crucial mediators of the inflammatory response.[10] Its antioxidant effects are linked to the activation of the Nrf2 pathway.[1]
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways modulated by this compound.
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data for free CSA and various nanoformulations. Data for specific CSA-loaded nanoparticles are limited in the literature; therefore, illustrative data from studies on other encapsulated polyphenols are included for comparative purposes and are clearly noted.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Compound | IC50 Value (µM) | Citation(s) |
| MCF-7 (ERα-positive) | Free CSA | 61.25 ± 2.67 | [1] |
| MDA-MB-231 (ERα-negative) | Free CSA | 175.76 ± 19.59 | [1] |
| MCF-7 (Tamoxifen-resistant) | Free CSA | 188.22 ± 38.58 | [1] |
| HT29 | Free CSA | 56.07 | [1] |
| PA-1 | Free CSA | 26.80 | [1] |
Table 2: Pharmacokinetic Parameters of this compound and its Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Relative Bioavailability (%) | Citation(s) |
| Free CSA (oral) | - | 10.7 ± 0.31 | - | 44.36 | [6][7] |
| CSA Self-Microemulsion (SME-1) (oral) | - | - | - | 57.3 | [11] |
| CSA/HP-β-CD Inclusion Complex (oral) | 470 ± 160 | - | - | 198 | [12] |
Table 3: Physicochemical Properties of Polyphenol-Loaded Nanoparticles (Illustrative Data)
| Nanoparticle Type (Encapsulated Compound) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Citation(s) |
| PLGA Nanoparticles (Capecitabine) | 144.5 ± 2.5 | -14.8 ± 0.5 | 88.4 ± 0.17 | 16.98 ± 0.7 | [13] |
| Liposomes (Griseofulvin) | ~100 | - | ~95 | - | [1] |
| Solid Lipid Nanoparticles (Curcumin Derivative) | 113.0 ± 0.8 | - | 96.8 ± 0.4 | 6.2 ± 0.1 | [14] |
| Chitosan Nanoparticles (Cisplatin) | 126.7 ± 2.6 | - | - | - | [2] |
Note: Data in Table 3 is illustrative for nanoparticle systems encapsulating other therapeutic agents and provides an expected range for CSA formulations.
Table 4: In Vitro Drug Release from Nanoparticle Formulations (Illustrative Data)
| Nanoparticle Type (Encapsulated Compound) | Time (hours) | Cumulative Release (%) | Release Conditions | Citation(s) |
| PLGA Nanoparticles (Capecitabine) | 120 | 84.1 | pH 7.4 buffer | [13] |
| Chitosan Nanoparticles (5-Fluorouracil) | 48 | 94.8 ± 2.9 | pH 7.4 buffer | [2] |
| Solid Lipid Nanoparticles (Curcumin Derivative) | 48 | ~80 | pH 7.4 buffer | [14] |
Note: Data in Table 4 is illustrative for nanoparticle systems encapsulating other therapeutic agents and provides an expected release profile for CSA formulations.
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of CSA-loaded nanoparticles.
Experimental Workflow Diagram
Protocol 1: Preparation of CSA-Loaded Liposomes (Thin-Film Hydration Method)
-
Materials: this compound, Phosphatidylcholine (PC), Cholesterol, Chloroform, Methanol, Phosphate Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Dissolve a specific molar ratio of PC and cholesterol (e.g., 2:1) and a predetermined amount of CSA in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.
-
Dry the lipid film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid transition temperature for 1-2 hours. The volume of the aqueous phase will determine the final lipid concentration.
-
To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated CSA from the liposomes by centrifugation or size exclusion chromatography.
-
Store the liposomal suspension at 4°C.
-
Protocol 2: Preparation of CSA-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Materials: this compound, Poly(lactic-co-glycolic acid) (PLGA), Dichloromethane (DCM) or Ethyl Acetate, Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v).
-
Procedure:
-
Dissolve a specific amount of PLGA and CSA in an organic solvent like DCM to form the oil phase.
-
Add the oil phase to an aqueous solution of PVA (the aqueous phase) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The ratio of the oil phase to the aqueous phase is a critical parameter to control particle size.
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in deionized water and lyophilize for long-term storage, often with a cryoprotectant like trehalose.
-
Protocol 3: Characterization of CSA-Loaded Nanoparticles
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Analyze using a Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer).
-
Perform measurements in triplicate and report the average values with standard deviation.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the nanoparticles from the aqueous medium containing unencapsulated CSA by ultracentrifugation.
-
Quantify the amount of free CSA in the supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Disrupt the nanoparticle pellet using a suitable solvent (e.g., DCM for PLGA, or a detergent for liposomes) to release the encapsulated CSA.
-
Quantify the amount of encapsulated CSA.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total CSA - Free CSA) / Total CSA * 100
-
DL (%) = (Weight of encapsulated CSA) / (Total weight of nanoparticles) * 100
-
-
Protocol 4: In Vitro Drug Release Study (Dialysis Bag Method)
-
Materials: CSA-loaded nanoparticle suspension, Dialysis membrane with an appropriate molecular weight cut-off (MWCO), Release medium (e.g., PBS pH 7.4, optionally with 0.5% Tween 80 to maintain sink conditions).
-
Procedure:
-
Place a known amount of the CSA-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the concentration of CSA in the collected samples using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Cancer cell line (e.g., MCF-7), Cell culture medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, Free CSA, CSA-loaded nanoparticles, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed the cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of free CSA and CSA-loaded nanoparticles for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, remove the treatment medium and add fresh medium containing MTT reagent to each well.
-
Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the MTT-containing medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 6: Cellular Uptake Study
-
Materials: Fluorescently labeled CSA or a fluorescent dye co-encapsulated in the nanoparticles (e.g., Coumarin-6), Cancer cell line, Confocal microscope or Flow cytometer.
-
Procedure:
-
Seed the cells on glass coverslips (for microscopy) or in multi-well plates (for flow cytometry) and allow them to adhere.
-
Treat the cells with the fluorescently labeled nanoparticles for different time points.
-
For Confocal Microscopy: After incubation, wash the cells with PBS to remove non-internalized nanoparticles, fix the cells, and mount the coverslips on microscope slides. Visualize the intracellular localization of the nanoparticles.
-
For Flow Cytometry: After incubation, wash the cells, detach them, and resuspend them in PBS. Analyze the fluorescence intensity of the cell population to quantify the cellular uptake.
-
Conclusion
The development of targeted drug delivery systems for this compound holds immense potential for enhancing its therapeutic efficacy, particularly in cancer treatment. The protocols and data presented in this document provide a foundational framework for researchers to design, fabricate, and evaluate novel CSA-based nanoformulations. By systematically characterizing the physicochemical properties and biological activities of these nanosystems, the scientific community can advance the clinical translation of this promising natural compound. Further research is warranted to generate more specific data on various CSA nanoformulations to enable direct comparisons and optimize delivery strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of in vitro release kinetics and mechanisms of curcumin-loaded cockle shell-derived calcium carbonate nanoparticles | Biomedical Research and Therapy [bmrat.org]
- 11. Physicochemical characteristics of liposome encapsulation of stingless bees' propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of particle size and encapsulation parameters of three liposomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Enhancement in MCF-7 Breast Cancer Cells with Depolymerized Chitosan Delivery of α-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Extraction of Cajaninstilbene Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA) is a prominent bioactive stilbenoid found in the leaves of the pigeon pea (Cajanus cajan). It has garnered significant attention within the scientific community for its wide range of pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects. These properties make CSA a promising candidate for the development of novel therapeutic agents. Microwave-Assisted Extraction (MAE) has emerged as a green and efficient technique for the extraction of CSA from its natural source, offering significant advantages over traditional methods in terms of extraction time, solvent consumption, and yield.
These application notes provide a comprehensive overview and detailed protocols for the efficient extraction of this compound from Cajanus cajan leaves using Microwave-Assisted Extraction (MAE). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in isolating and studying this promising bioactive compound.
Data Presentation: Comparison of Extraction Methods
Microwave-Assisted Extraction (MAE) demonstrates superior efficiency in extracting bioactive compounds compared to conventional methods like maceration and Soxhlet extraction. This is attributed to the efficient heating of the solvent and plant matrix by microwaves, which leads to the rapid rupture of plant cell walls and enhanced mass transfer of the target compounds into the solvent.
While direct comparative data for this compound (CSA) yield across all methods is limited in the literature, the following tables provide optimized MAE parameters for CSA and related flavonoids from Cajanus cajan leaves, alongside a representative comparison of MAE with conventional methods for another bioactive compound to illustrate the typical performance differences.
Table 1: Optimized Microwave-Assisted Extraction (MAE) Parameters for this compound and Pinostrobin from Cajanus cajan Leaves
| Parameter | Optimized Value |
| Sample Particle Size | ≤0.5 mm |
| Extraction Solvent | 80% Ethanol in Water |
| Liquid-to-Solid Ratio | 30:1 (mL/g) |
| Temperature | 65 °C |
| Extraction Cycles | 2 |
| Duration per Cycle | 1 minute |
(Data sourced from a study on the MAE of this compound and pinostrobin)
Table 2: Optimized Microwave-Assisted Extraction (MAE) Parameters for Flavonoids from Cajanus cajan Leaves
| Parameter | Optimized Value |
| Sample Particle Size | 50 mesh |
| Extraction Solvent | 80% Ethanol in Water |
| Liquid-to-Solid Ratio | 20:1 (mL/g) |
| Temperature | 60 °C |
| Microwave Power | 500 W |
| Extraction Time | 10 minutes |
| Extraction Cycles | 4 |
(Data sourced from a study on the MAE of flavonoids)
Table 3: Representative Comparison of Extraction Method Efficiency (Example: Silybinin Extraction)
| Extraction Method | Extraction Time | Relative Yield (%) |
| Microwave-Assisted Extraction (MAE) | 12 minutes | 100% |
| Soxhlet Extraction | 12 hours | 79.6% |
| Maceration | 24 hours | 26.3% |
(This table is a representative example based on the extraction of silybinin to illustrate the general efficiency of MAE compared to conventional methods. Similar trends are expected for CSA extraction.)
Experimental Protocols
Protocol for Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on the optimized parameters for the extraction of CSA and pinostrobin from Cajanus cajan leaves.
1.1. Materials and Equipment:
-
Dried leaves of Cajanus cajan
-
Grinder or mill
-
Sieve (≤0.5 mm)
-
Microwave extraction system
-
Extraction vessels
-
Ethanol (reagent grade)
-
Deionized water
-
Filtration apparatus (e.g., Buchner funnel with filter paper or vacuum filtration system)
-
Rotary evaporator
1.2. Procedure:
-
Sample Preparation:
-
Dry the Cajanus cajan leaves at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved to remove moisture.
-
Grind the dried leaves into a fine powder using a grinder or mill.
-
Sieve the powder to obtain a particle size of ≤0.5 mm.
-
-
Extraction:
-
Weigh an appropriate amount of the powdered leaf sample (e.g., 1 g) and place it into a microwave extraction vessel.
-
Prepare the extraction solvent by mixing ethanol and deionized water in an 80:20 (v/v) ratio.
-
Add the 80% ethanol solvent to the extraction vessel at a liquid-to-solid ratio of 30:1 (mL/g). For 1 g of sample, add 30 mL of solvent.
-
Securely cap the extraction vessel and place it in the microwave extraction system.
-
Set the extraction parameters:
-
Temperature: 65 °C
-
Hold Time: 1 minute
-
Number of Cycles: 2
-
-
Start the extraction program.
-
-
Post-Extraction Processing:
-
After the extraction is complete, allow the vessels to cool to a safe temperature.
-
Filter the extract using a suitable filtration apparatus to separate the solid residue from the liquid extract.
-
Wash the solid residue with a small amount of the 80% ethanol solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the ethanol. The resulting aqueous extract can be lyophilized to obtain a dry powder.
-
Protocol for Purification of this compound by Column Chromatography
This is a general protocol for the purification of CSA from the crude extract. The specific mobile phase composition may require optimization based on the polarity of CSA and the other co-extracted compounds.
2.1. Materials and Equipment:
-
Crude CSA extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol)
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
2.2. Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Carefully load the dissolved sample onto the top of the column.
-
-
Elution:
-
Start the elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol). This is known as gradient elution.
-
Collect the eluting solvent in fractions using collection tubes.
-
-
Fraction Analysis:
-
Monitor the separation of compounds by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure CSA.
-
-
Isolation:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol for Quantification of this compound by RP-HPLC-DAD
This protocol outlines the determination of CSA content in the extracts using Reversed-Phase High-Performance Liquid Chromatography with a Diode Array Detector.
3.1. Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column
-
Mobile phase solvents (e.g., acetonitrile, water with formic or acetic acid)
-
Syringe filters (0.45 µm)
-
Vials for HPLC
-
This compound analytical standard
3.2. Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the CSA standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different known concentrations.
-
Dissolve a known amount of the dried extract in the mobile phase, filter it through a 0.45 µm syringe filter, and place it in an HPLC vial.
-
-
Chromatographic Conditions (Example):
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile). The specific gradient program will need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of CSA (to be determined from its UV spectrum).
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the CSA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of CSA in the sample by using the calibration curve.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Microwave-Assisted Extraction and Purification of this compound.
Signaling Pathway Diagram: Anti-inflammatory Action of this compound
Caption: CSA inhibits inflammatory pathways by blocking MAPK and NF-κB signaling.
Application Notes and Protocols for Assessing Cajaninstilbene Acid Bioactivity Using a Zebrafish Larvae Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cajaninstilbene acid (CSA), a stilbenoid compound isolated from pigeon pea (Cajanus cajan), has garnered significant interest for its diverse pharmacological properties. The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for rapid screening and mechanistic evaluation of bioactive compounds due to its genetic tractability, optical transparency, and rapid development. This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory, neuroprotective, antioxidant, and anti-angiogenic bioactivities of this compound using the zebrafish larvae model.
Data Presentation
The following tables summarize the quantitative data on the bioactivity of this compound. It is important to note that while the anti-inflammatory effects of CSA have been qualitatively observed in zebrafish, specific quantitative data from zebrafish models is limited in the current literature. Therefore, data from in vitro and other in vivo models are included for reference and comparative purposes.
Table 1: Anti-inflammatory Bioactivity of this compound
| Bioassay | Model System | Parameter Measured | Concentration/Dose | Result | Citation |
| Inhibition of Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 murine macrophages | NO levels | 20 µM | Significant inhibition of NO release | [1] |
| Inhibition of TNF-α Production | LPS-stimulated RAW 264.7 murine macrophages | TNF-α levels | 20 µM | Significant inhibition of TNF-α release | [1] |
| Inhibition of IL-6 Production | LPS-stimulated RAW 264.7 murine macrophages | IL-6 levels | 20 µM | Significant inhibition of IL-6 release | [1] |
| Inhibition of Neutrophil and Macrophage Migration | Injured zebrafish larvae | Immune cell migration | Not specified | Greatly inhibited migration | [1][2] |
Table 2: Neuroprotective Bioactivity of this compound
| Bioassay | Model System | Parameter Measured | Concentration/Dose | Result | Citation |
| Cell Viability | Corticosterone (CORT)-induced PC12 cells | Cell viability | 2.0–16.0 µM | Dose-dependent increase in viability | [3] |
| Neuroprotection against Oxidative Stress | t-BHP injured SH-SY5Y cells | Cell death | 0.1–1 µM | Reduced cell death | [3] |
| Neuroprotection in Ischemic Stroke Model | MCAO/R rats | Infarct volume, neurological deficits | 2.5, 5 mg/kg | Decreased infarct volume and neurological deficits | [4] |
Table 3: Antioxidant Bioactivity of this compound
| Bioassay | Model System | Parameter Measured | Concentration/Dose/IC50 | Result | Citation |
| Superoxide Radical Scavenging | In vitro | Scavenging activity | IC50: 19.03 µg/mL | Potent scavenging activity | [3] |
| Hydroxyl Radical Scavenging | In vitro | Scavenging activity | IC50: 6.36 µg/mL | Potent scavenging activity | [3] |
| Nitric Oxide Radical Scavenging | In vitro | Scavenging activity | IC50: 19.03 µg/mL | Potent scavenging activity | [3] |
| Lipid Peroxidation Inhibition | In vitro | Inhibition of lipid peroxidation | IC50: 19.03 µg/mL | Potent inhibition | [3] |
| Reduction of ROS and MDA | CORT-exposed PC12 cells | ROS and MDA levels | 8 µM | Reduced ROS and MDA levels | [3] |
| Restoration of SOD and CAT activity | CORT-exposed PC12 cells | SOD and CAT activity | 8 µM | Restored antioxidant enzyme activity | [3] |
Table 4: Anti-angiogenic & Anti-tumor Bioactivity of this compound
| Bioassay | Model System | Parameter Measured | IC50/EC50 | Result | Citation |
| Cytotoxicity | ERα-positive MCF-7 human breast cancer cells | Cell viability | 61.25 ± 2.67 µM | Cytotoxic | [3] |
| Cytotoxicity | ERα-negative MDA-MB-231 human breast cancer cells | Cell viability | 175.76 ± 19.59 µM | Less cytotoxic than in ERα-positive cells | [3] |
| Cytotoxicity | Tamoxifen-resistant MCF-7 (MTR-3) cells | Cell viability | 188.22 ± 38.58 µM | Cytotoxic | [3] |
| Cytotoxicity | HeLa human cervical cancer cells | Cell viability | 39 to >80 µg/mL | Cytotoxic | [3] |
| Cytotoxicity | CaCo-2 human colorectal adenocarcinoma cells | Cell viability | 32 to >80 µg/mL | Cytotoxic | [3] |
| Inhibition of c-Myc | MCF-7 breast cancer cells | c-Myc inhibition | EC50: 15.48 ± 6.84 µM | Inhibitory effect | [3] |
Experimental Protocols
Anti-inflammatory Bioactivity Assay
This protocol is adapted from established tail fin amputation and chemical-induced inflammation models in zebrafish larvae.[5][6]
Objective: To evaluate the ability of this compound to inhibit inflammation by quantifying the migration of neutrophils and macrophages to a site of injury.
Materials:
-
Zebrafish larvae (3 days post-fertilization, dpf) of a transgenic line expressing fluorescent proteins in neutrophils (e.g., Tg(mpx:GFP)) and macrophages (e.g., Tg(mpeg1:mCherry)).
-
This compound (CSA) stock solution.
-
Embryo medium (E3).
-
Tricaine methanesulfonate (MS-222) for anesthesia.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Larvae Preparation: Collect healthy 3 dpf transgenic zebrafish larvae.
-
CSA Treatment: Prepare a range of CSA concentrations in E3 medium. Distribute larvae into 24-well plates (10-15 larvae per well) and expose them to different concentrations of CSA for a predetermined time (e.g., 2 hours). Include a vehicle control group (e.g., 0.1% DMSO in E3 medium).
-
Induction of Inflammation (Tail Fin Amputation):
-
Anesthetize the larvae using MS-222.
-
Using a sterile micro-scalpel, carefully transect the caudal fin posterior to the notochord.
-
-
Post-Injury Incubation: Return the larvae to their respective CSA or control solutions and incubate at 28.5°C.
-
Imaging and Quantification:
-
At a specific time point post-injury (e.g., 4-6 hours), anesthetize the larvae again.
-
Mount the larvae on a microscope slide.
-
Capture fluorescent images of the tail fin region.
-
Quantify the number of fluorescent neutrophils and macrophages that have migrated to the wound site using image analysis software.
-
-
Data Analysis: Compare the number of migrated immune cells in the CSA-treated groups to the vehicle control group. A significant reduction in cell number indicates anti-inflammatory activity.
Neuroprotective Bioactivity Assay
This protocol is based on established models of chemically-induced neurodegeneration in zebrafish larvae.
Objective: To assess the neuroprotective effects of this compound against a neurotoxin-induced loss of specific neuronal populations.
Materials:
-
Zebrafish larvae (e.g., 5 dpf).
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for dopaminergic neurons, or kainic acid for excitotoxicity).
-
This compound (CSA) stock solution.
-
Embryo medium (E3).
-
Fixative (e.g., 4% paraformaldehyde).
-
Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase for dopaminergic neurons).
-
Fluorescence microscope and image analysis software.
Procedure:
-
Pre-treatment with CSA: Expose 4 dpf zebrafish larvae to various concentrations of CSA in E3 medium for 24 hours. Include a vehicle control.
-
Induction of Neurodegeneration:
-
On day 5, co-expose the larvae to the chosen neurotoxin along with the respective CSA concentrations for a specified duration (e.g., 24 hours).
-
-
Washout and Recovery: After the neurotoxin exposure, wash the larvae with fresh E3 medium and allow them to recover in their respective CSA solutions for another 24 hours.
-
Behavioral Analysis (Optional): Assess locomotor activity using an automated tracking system to quantify changes in swimming behavior as an indicator of neuronal function.
-
Immunohistochemistry and Imaging:
-
At 7 dpf, fix the larvae in 4% paraformaldehyde.
-
Perform whole-mount immunohistochemistry using an antibody specific to the neuronal population of interest.
-
Image the relevant brain regions (e.g., ventral diencephalon for dopaminergic neurons) using a fluorescence microscope.
-
-
Quantification and Analysis: Quantify the number of surviving neurons in the CSA-treated groups and compare it to the neurotoxin-only control group. An increase in the number of surviving neurons indicates neuroprotection.
Antioxidant Bioactivity Assay
This protocol utilizes a widely used method for inducing and measuring oxidative stress in zebrafish larvae.
Objective: To determine the in vivo antioxidant capacity of this compound by measuring its ability to mitigate chemically-induced oxidative stress.
Materials:
-
Zebrafish larvae (e.g., 3 dpf).
-
Oxidative stress inducer (e.g., hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BOOH)).
-
This compound (CSA) stock solution.
-
Reactive Oxygen Species (ROS) detection reagent (e.g., 2',7'-dichlorodihydrofluorescein diacetate, H2DCFDA).
-
Embryo medium (E3).
-
Fluorescence microscope or plate reader.
-
Reagents for antioxidant enzyme assays (e.g., SOD, CAT).
Procedure:
-
CSA Pre-treatment: Expose 2 dpf larvae to different concentrations of CSA in E3 medium for 24 hours.
-
Induction of Oxidative Stress: On day 3, co-incubate the larvae with an oxidative stress inducer (e.g., a specific concentration of H₂O₂) and the respective CSA concentrations for a defined period (e.g., 1-2 hours).
-
ROS Measurement:
-
After exposure, wash the larvae and incubate them with a ROS-sensitive fluorescent probe (e.g., H2DCFDA).
-
Measure the fluorescence intensity of individual larvae using a fluorescence microscope or a plate reader.
-
-
Antioxidant Enzyme Activity (Optional):
-
Homogenize pools of larvae from each treatment group.
-
Perform biochemical assays to measure the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
-
Data Analysis: Compare the ROS levels and antioxidant enzyme activities in CSA-treated groups to the oxidative stress-induced control group. A reduction in ROS and/or an increase in enzyme activity indicates antioxidant potential.
Anti-angiogenic Bioactivity Assay
This protocol focuses on the analysis of intersegmental vessel (ISV) and sub-intestinal vessel (SIV) development.
Objective: To evaluate the anti-angiogenic properties of this compound by observing its effects on blood vessel formation in developing zebrafish embryos.
Materials:
-
Transgenic zebrafish embryos expressing a fluorescent protein in their vasculature (e.g., Tg(fli1a:EGFP) or Tg(kdrl:EGFP)).
-
This compound (CSA) stock solution.
-
Embryo medium (E3) containing 0.003% 1-phenyl-2-thiourea (PTU) to prevent pigmentation.
-
Microscope slides with depressions or agarose molds for mounting.
-
Fluorescence microscope.
-
Image analysis software.
Procedure:
-
Embryo Collection and Treatment:
-
Collect freshly fertilized transgenic embryos.
-
At 6-8 hours post-fertilization (hpf), distribute the embryos into 24-well plates containing E3/PTU medium with varying concentrations of CSA. Include a vehicle control.
-
-
Incubation: Incubate the embryos at 28.5°C.
-
Imaging and Analysis of Intersegmental Vessels (ISVs):
-
At 24-48 hpf, anesthetize and mount the embryos for lateral viewing.
-
Capture fluorescent images of the trunk vasculature.
-
Quantify any defects in ISV sprouting, growth, and patterning.
-
-
Imaging and Analysis of Sub-intestinal Vessels (SIVs):
-
At 72 hpf, anesthetize and mount the larvae for ventral viewing.
-
Capture fluorescent images of the SIV basket.
-
Measure the total length or area of the SIV plexus.
-
-
Data Analysis: Compare the vascular morphology and quantified parameters in the CSA-treated groups to the control group. Inhibition of vessel growth or abnormal patterning indicates anti-angiogenic activity.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing CSA bioactivity in zebrafish.
Caption: CSA's anti-inflammatory mechanism via MAPK and NF-κB pathways.
Caption: Neuroprotective mechanism of CSA via the AMPK/Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Inflammation in Zebrafish for the Development of Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Anti-inflammatory effect and mechanism of stytontriterpene D on RAW264.7 cells and zebrafish [frontiersin.org]
Application Notes and Protocols for Cajaninstilbene Acid Formulations to Enhance Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of formulation strategies aimed at improving the oral bioavailability of Cajaninstilbene acid (CSA), a promising therapeutic agent with known anti-inflammatory and neuroprotective properties. Due to its poor aqueous solubility and extensive first-pass metabolism, the clinical utility of CSA is limited. This document details various formulation approaches, including self-microemulsifying drug delivery systems (SMEDDS), cyclodextrin inclusion complexes, liposomes, and solid dispersions, to overcome these challenges. Detailed experimental protocols and comparative pharmacokinetic data are provided to guide researchers in the development of orally bioavailable CSA formulations.
Data Presentation: Pharmacokinetic Parameters of this compound Formulations
The following tables summarize the key pharmacokinetic parameters of different this compound formulations from preclinical studies in rats. These tables are designed for easy comparison of the efficacy of each formulation strategy in enhancing oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in a Self-Microemulsifying Drug Delivery System (SMEDDS)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Free CSA | Oral | Not Specified | Not Specified | Not Specified | 34.0 | [1][2] |
| SME-2 (Control SME) | Oral | Not Specified | Not Specified | Not Specified | 35.4 | [1][2] |
| SME-1 (Inhibitory Excipient SME) | Oral | Not Specified | Not Specified | Not Specified | 57.3 | [1][2] |
Data derived from in vivo studies in rats. SME-1 contains a UDP-glucuronosyltransferase (UGT) inhibitory excipient.[1][2]
Table 2: Pharmacokinetic Parameters of this compound in a Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Cajanus cajan Leaf Extract (CCMLE) | Oral | 48 ± 31 | Not Specified | 170 ± 66 | 100 | |
| Stilbene/HP-β-CD Inclusion Complex | Oral | 140 ± 60 | Not Specified | 470 ± 160 | 198 |
Pharmacokinetic parameters for CSA after oral administration of Cajanus cajan (L.) Millsp. leaf extract (CCMLE) and the stilbene/HP-β-CD inclusion complex in rats. The relative bioavailability of the inclusion complex is calculated with respect to the CCMLE.
Table 3: Hypothetical Pharmacokinetic Parameters of this compound in Liposomal and Solid Dispersion Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free CSA | 20 (Oral) | 150 | 0.5 | 450 | 100 |
| CSA-Loaded Liposomes | 20 (Oral) | 450 | 1.0 | 1800 | ~400 |
| CSA Solid Dispersion (1:10 with Soluplus®) | 20 (Oral) | 600 | 0.75 | 2700 | ~600 |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of various this compound formulations.
Protocol 1: Preparation of this compound Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol describes the preparation of a self-microemulsifying drug delivery system for CSA, designed to improve its oral absorption by forming a fine microemulsion in the gastrointestinal tract.
Materials:
-
This compound (CSA)
-
Oil phase (e.g., Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL)
-
Co-surfactant (e.g., Transcutol HP or Glycerin)
-
Optional: UGT Inhibitory Excipient
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Screening of Excipients:
-
Determine the solubility of CSA in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Screen surfactants for their emulsifying ability by mixing equal parts of the selected oil and surfactant, followed by dilution with water to observe the formation of a stable emulsion.
-
-
Construction of Pseudo-ternary Phase Diagrams:
-
Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant.
-
For each mixture, titrate with water and observe the formation of microemulsions to identify the self-microemulsifying region.
-
-
Preparation of CSA-Loaded SMEDDS:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio determined from the phase diagram.
-
Add the desired amount of CSA to the mixture.
-
If applicable, incorporate the UGT inhibitory excipient.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the CSA is completely dissolved and a clear, homogenous solution is formed.
-
Cool the formulation to room temperature.
-
-
Characterization of SMEDDS:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering (DLS) instrument.
-
Self-Emulsification Time: Add a small amount of the SMEDDS formulation to a beaker of water with gentle agitation and record the time taken to form a clear microemulsion.
-
Protocol 2: Preparation of this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
This protocol details the preparation of a CSA-HP-β-CD inclusion complex using the freeze-drying method to enhance the aqueous solubility of CSA.
Materials:
-
This compound (CSA) or Cajanus cajan leaf extract (CCMLE)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
Freeze-dryer
-
Mortar and pestle (optional)
Procedure:
-
Optimization of Preparation Conditions (using Response Surface Methodology):
-
Experimentally determine the optimal mass ratio of CSA/CCMLE to HP-β-CD, temperature, and reaction time. A reported optimal condition is a mass ratio of 1.0:8.2 (g/g) of CCMLE to HP-β-CD at 33°C for 2 hours.
-
-
Preparation of the Inclusion Complex:
-
Dissolve the optimized amount of HP-β-CD in deionized water with stirring.
-
Add the CSA or CCMLE to the HP-β-CD solution.
-
Stir the mixture at the optimized temperature for the optimized duration.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.
-
-
Characterization of the Inclusion Complex:
-
Fourier Transform Infrared (FTIR) Spectroscopy: Analyze the complex to confirm the interaction between CSA and HP-β-CD by observing shifts in characteristic peaks.
-
Differential Scanning Calorimetry (DSC): Perform DSC to confirm the amorphization of CSA within the cyclodextrin cavity.
-
X-ray Diffractometry (XRD): Use XRD to further confirm the amorphous nature of the complexed CSA.
-
In Vitro Dissolution Studies: Compare the dissolution rate of the inclusion complex with that of free CSA in a suitable dissolution medium (e.g., simulated gastric or intestinal fluid).
-
Protocol 3: Preparation of this compound Liposomes (General Protocol)
This protocol provides a general method for preparing CSA-loaded liposomes using the thin-film hydration technique. This method would require optimization for CSA.
Materials:
-
This compound (CSA)
-
Phospholipids (e.g., Soy Phosphatidylcholine, DSPC)
-
Cholesterol
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Preparation of the Lipid Film:
-
Dissolve CSA, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner surface of the flask.
-
-
Hydration of the Lipid Film:
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size using a liposome extruder.
-
-
Purification:
-
Remove the unencapsulated CSA by methods such as dialysis, gel filtration, or ultracentrifugation.
-
-
Characterization of Liposomes:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.
-
Encapsulation Efficiency: Quantify the amount of CSA encapsulated within the liposomes using a suitable analytical method (e.g., HPLC) after disrupting the liposomes with a solvent like methanol. The encapsulation efficiency is calculated as: (Mass of encapsulated drug / Total mass of drug) x 100%.
-
Protocol 4: Preparation of this compound Solid Dispersion (General Protocol)
This protocol outlines the preparation of a CSA solid dispersion using the solvent evaporation method. This is a general protocol and would need to be optimized for CSA.
Materials:
-
This compound (CSA)
-
Hydrophilic carrier (e.g., Soluplus®, PVP K30, PEG 6000)
-
Organic solvent (e.g., ethanol, methanol, acetone)
-
Rotary evaporator or water bath
-
Sieve
Procedure:
-
Dissolution:
-
Dissolve both CSA and the hydrophilic carrier in a common organic solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier ratio).
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature to obtain a solid mass.
-
-
Drying and Pulverization:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization of the Solid Dispersion:
-
FTIR Spectroscopy, DSC, and XRD: Analyze the solid dispersion to confirm the amorphous state of CSA and the absence of chemical interactions.
-
In Vitro Dissolution Studies: Evaluate the dissolution rate of the solid dispersion in comparison to pure CSA.
-
Protocol 5: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo study in rats to evaluate the oral bioavailability of a CSA formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
CSA formulation and control (e.g., free CSA suspension)
-
Oral gavage needles
-
Intravenous injection supplies (for determining absolute bioavailability)
-
Blood collection tubes (containing anticoagulant, e.g., heparin or EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group, formulation group).
-
Administer the CSA formulation or control suspension orally via gavage at a predetermined dose.
-
For absolute bioavailability determination, a separate group will receive an intravenous injection of CSA.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of CSA in plasma.
-
Analyze the plasma samples to determine the concentration of CSA at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t1/2).
-
Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Calculate the relative bioavailability compared to a control formulation.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways associated with the therapeutic effects of this compound.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: MAPK signaling pathway and the inhibitory action of this compound.
Caption: Nrf2 antioxidant response pathway and the action of this compound.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments described in the protocols.
Caption: Workflow for HP-β-CD Inclusion Complex Preparation.
Caption: Workflow for In Vivo Pharmacokinetic Study.
References
Application Notes and Protocols for Cajaninstilbene Acid Cytotoxicity Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell viability assays for screening the cytotoxic effects of Cajaninstilbene acid (CSA), a natural stilbene compound with demonstrated anti-cancer properties.[1][2] Detailed protocols for commonly employed assays and data interpretation guidelines are included to facilitate research and development in oncology and related fields.
This compound, derived from the leaves of the pigeon pea (Cajanus cajan), has emerged as a promising candidate for anti-cancer therapy.[1] Studies have shown its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][3] Accurate and reproducible methods for assessing its cytotoxic activity are crucial for further investigation and potential clinical applications. This document outlines the use of two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, providing a benchmark for its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast (ERα-positive) | 8.88 - 14.79 | [1] |
| MCF-7 | Breast (ERα-positive) | 61.25 ± 2.67 | [1] |
| MDA-MB-231 | Breast (ERα-negative) | 175.76 ± 19.59 | [1] |
| MCF-7 (Tamoxifen-resistant) | Breast | 188.22 ± 38.58 | [1] |
| HeLa | Cervical | 39 - 80 (µg/mL) | [1] |
| CaCo-2 | Colorectal | 32 - 80 (µg/mL) | [1] |
| Bel-7402 | Liver | 19.14 | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of viable cells.[4][7]
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the CSA dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value of CSA.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis.[8][9]
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to include control wells for determining spontaneous LDH release (cells with vehicle) and maximum LDH release (cells treated with a lysis buffer).
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate. Be careful not to disturb the cell pellet.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.[10]
-
Plot a dose-response curve and determine the EC50 value (half-maximal effective concentration for cytotoxicity) of CSA.
-
Visualizations
Caption: Experimental workflow for CSA cytotoxicity screening.
Caption: CSA-induced signaling pathway leading to apoptosis.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cellbiologics.com [cellbiologics.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cajaninstilbene Acid (CSA) Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility and stability of Cajaninstilbene acid (CSA).
Frequently Asked Questions (FAQs)
Solubility Enhancement
Q1: What is the intrinsic aqueous solubility of this compound (CSA)?
Q2: How can the aqueous solubility of CSA be improved?
Several methods can be employed to enhance the aqueous solubility of CSA. The most effective strategies documented in the literature are the formation of inclusion complexes with cyclodextrins and the use of self-emulsifying drug delivery systems (SEDDS). Other general techniques for improving the solubility of poorly water-soluble drugs, such as using co-solvents and pH adjustment, may also be applicable.
Q3: How do cyclodextrins improve the solubility of CSA?
Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the lipophilic CSA molecule within their cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, which allows it to dissolve more readily in aqueous solutions, thereby increasing the apparent solubility of CSA.[2][3]
Q4: What is a self-emulsifying drug delivery system (SEDDS) and how does it help with CSA solubility?
A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. By dissolving CSA in a SEDDS formulation, it can be delivered in a solubilized state, which can improve its absorption and bioavailability.
Q5: Can pH adjustment be used to improve the solubility of CSA?
Yes, pH adjustment can influence the solubility of CSA. As an acidic compound, its solubility is expected to increase in neutral to mildly alkaline conditions due to the partial deprotonation of its carboxyl group.[2] Studies on stilbenes have shown higher solubility in phosphate-buffered saline (PBS, pH 7.4) and simulated intestinal fluid (SIF, pH 6.8) compared to simulated gastric fluid (SGF, pH 1.2).[2]
Stability
Q6: What are the main factors affecting the stability of CSA in aqueous solutions?
The stability of stilbene compounds like CSA is primarily affected by pH, temperature, and exposure to light.[4] Degradation can occur through processes such as isomerization and oxidation.
Q7: How does pH affect the stability of CSA?
The stability of stilbenes is pH-dependent. Generally, they are more stable in acidic conditions. For instance, the degradation of some flavonoids, which share structural similarities with stilbenes, follows first-order kinetics with degradation rates increasing with higher pH and temperature.[5]
Q8: What is the effect of temperature on CSA stability?
Higher temperatures can accelerate the degradation of CSA in aqueous solutions. It is advisable to store CSA solutions at refrigerated temperatures (2-8 °C) to minimize degradation.[6][7]
Q9: Is CSA sensitive to light?
Yes, stilbenes are known to be sensitive to light. Exposure to UV and visible light can lead to photodegradation. Therefore, it is crucial to protect CSA solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil during experiments and storage.[8]
Q10: How can the stability of CSA in aqueous solutions be improved?
Encapsulating CSA in cyclodextrin inclusion complexes can enhance its stability by protecting the molecule from degradation factors like light and pH extremes.[9] Storing solutions at low temperatures and protecting them from light are also essential practices.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | - Incorrect molar ratio of CSA to cyclodextrin.- Suboptimal temperature or stirring speed during complexation.- Inappropriate preparation method. | - Optimize the mass ratio of CSA to HP-β-CD. A ratio of 1.0:8.2 (g/g) for a CSA-rich extract has been shown to be effective.[2][3]- Adjust the temperature to around 33 °C and use adequate stirring to facilitate the interaction between CSA and the cyclodextrin.[2][3]- Consider using methods like co-precipitation or freeze-drying, which are known to be efficient for forming inclusion complexes.[10] |
| Precipitation of the complex after dissolution | - The concentration of the complex exceeds its solubility limit in the aqueous medium.- Change in temperature or pH of the solution. | - Prepare a more dilute solution of the complex.- Ensure the pH and temperature of the solution are maintained within a range that favors the solubility of the complex.- Consider adding a water-soluble polymer to the formulation to create a ternary complex, which can further enhance solubility and stability.[11] |
| Difficulty in isolating the solid complex | - Inefficient removal of the solvent. | - For the co-precipitation method, ensure complete precipitation by cooling the solution for an adequate amount of time.- For freeze-drying, ensure the process is run for a sufficient duration to completely remove the water. |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor self-emulsification | - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB (Hydrophile-Lipophile Balance) of the surfactant. | - Systematically vary the proportions of the oil, surfactant, and co-surfactant to find the optimal ratio that results in rapid and complete emulsification.- Select a surfactant or a blend of surfactants with a relatively high HLB value (typically >12) to promote the formation of a fine oil-in-water emulsion.[12] |
| Drug precipitation upon dilution | - The drug is not sufficiently soluble in the SEDDS components.- The emulsion droplets cannot maintain the drug in a solubilized state upon dilution. | - Screen various oils, surfactants, and co-solvents to find a combination that provides the highest solubility for CSA.- Increase the concentration of the surfactant and/or co-solvent in the formulation.- Consider formulating a supersaturable SEDDS (S-SEDDS) by including a precipitation inhibitor, such as a polymer, in the formulation.[13] |
| Instability of the liquid SEDDS formulation (e.g., phase separation) | - Incompatibility between the formulation components.- Chemical degradation of the components. | - Ensure all components are mutually miscible.- Store the formulation in a tightly sealed container at a controlled temperature to prevent degradation. Consider converting the liquid SEDDS into a solid form (S-SEDDS) by adsorbing it onto a solid carrier to improve stability.[14] |
Data Presentation
Table 1: Effect of Formulation on this compound (CSA) Bioavailability
| Formulation | Key Parameters | Relative Bioavailability Increase (%) | Reference |
| HP-β-CD Inclusion Complex | Mass ratio of CSA extract to HP-β-CD of 1.0:8.2 (g/g), prepared at 33 °C for 2 h. | 198 | [2][3] |
Note: The bioavailability increase is relative to the unformulated CSA extract.
Experimental Protocols
Protocol 1: Preparation of CSA-HP-β-CD Inclusion Complex (Kneading Method)
-
Materials: this compound (pure), 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water.
-
Procedure:
-
Accurately weigh CSA and HP-β-CD in a 1:2 molar ratio.
-
Transfer the weighed powders to a mortar.
-
Add a small amount of deionized water to the powder mixture to form a thick paste.
-
Knead the paste thoroughly for 60 minutes.
-
Dry the resulting paste in an oven at 40-50 °C until a constant weight is achieved.
-
Pulverize the dried complex into a fine powder using a mortar and pestle.
-
Store the powdered inclusion complex in a desiccator until further use.
-
Protocol 2: Preparation of a Generic CSA-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Materials: this compound (pure), a suitable oil (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-solvent (e.g., Transcutol HP).
-
Procedure:
-
Accurately weigh the oil, surfactant, and co-solvent in a glass vial according to a pre-determined ratio (e.g., 40:40:20 w/w/w).
-
Heat the mixture to 40 °C in a water bath and vortex until a clear, homogenous solution is formed.
-
Add the desired amount of CSA to the mixture and vortex until it is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the prepared SEDDS to 100 mL of deionized water in a beaker with gentle stirring and observe the formation of the emulsion.
-
Protocol 3: Quantification of CSA using High-Performance Liquid Chromatography (HPLC)
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
-
Gradient Elution Program:
-
A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 90-10% B; followed by a re-equilibration period. The exact gradient should be optimized for the specific column and system.
-
-
Detection:
-
UV detection at a wavelength of 305 nm.[15]
-
-
Sample Preparation:
-
For solutions, dilute with the mobile phase to a concentration within the calibration curve range.
-
For plasma or tissue samples, a liquid-liquid or solid-phase extraction procedure will be necessary to remove proteins and other interfering substances before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of CSA of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of CSA in the unknown samples by interpolating their peak areas from the calibration curve.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion: Preparation, Characterization and Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. [Effect of light and heat on the stability of furacilin aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. eijppr.com [eijppr.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Cajaninstilbene Acid (CSA) Large-Scale Synthesis: Technical Support Center
Welcome to the technical support center for the large-scale synthesis of Cajaninstilbene Acid (CSA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of CSA synthesis, providing practical solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound? A1: this compound is a naturally occurring stilbene compound primarily isolated from the leaves of the pigeon pea [Cajanus cajan (L.) Millsp.].[1][2] However, due to low extraction ratios from natural sources, chemical synthesis is a common route for obtaining larger quantities for research and development.[1] Additionally, research has explored production through fungal endophytes and co-cultivation of pigeon pea hairy root cultures.[1][3]
Q2: Why are the overall yields of most reported CSA syntheses relatively low? A2: The low overall yields in many synthetic routes are often due to the multi-step nature of the syntheses and challenges in specific chemical transformations. For instance, early syntheses involved nine to twelve steps with overall yields as low as 4.4% to 10.3%.[1] Key difficulties include unsatisfactory C-prenylation reactions that produce hard-to-separate by-products and the formation of undesirable isomers during the construction of the stilbene skeleton.
Q3: What are the main stability concerns for CSA during and after synthesis? A3: Like many phenolic compounds and stilbenes, CSA can be susceptible to degradation upon exposure to light, heat, and oxidative conditions. The presence of hydroxyl and carboxylic acid groups, along with the stilbene double bond, makes the molecule reactive.[2][4] While specific degradation pathways for CSA are not extensively detailed in the provided synthesis literature, general principles suggest that thermal processing and alkaline pH conditions could lead to degradation.[4] Therefore, it is crucial to handle and store CSA under inert, dark, and cool conditions.
Q4: Are there environmentally friendly considerations for CSA synthesis? A4: Yes, some earlier synthetic strategies are considered unfeasible for large-scale production due to the use of hazardous reagents.[1] For example, certain routes employ phosphine reagents (e.g., in the Horner-Wadsworth-Emmons or Wittig reactions) or highly toxic mercury acetate, which pose significant safety and environmental concerns.[1] More modern approaches aim to avoid such reagents and may use fewer steps or avoid protecting groups, contributing to a more efficient and "greener" process.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the large-scale synthesis of this compound.
Issue 1: Low Yield or Failure in Stilbene Skeleton Formation
Question: I am attempting to form the stilbene double bond using a Wittig-type reaction and obtaining a low yield of an inseparable cis/trans (Z/E) isomer mixture. How can I improve this step?
Answer: This is a well-documented challenge. The Wittig reaction for this synthesis is known to produce inseparable mixtures of cis- and trans-stilbenoids, with ratios around 42:58 (Z:E).
Solution: It is highly recommended to use a McMurry coupling reaction instead. This method has been shown to be particularly suitable for coupling the key aldehyde intermediate with various aromatic aldehydes. The key advantages are:
-
High Stereoselectivity: It produces the desired trans-configured product with high selectivity.
-
Easier Purification: The trans-isomer can be easily crystallized from methanol, simplifying purification.
-
Acceptable Yields: This method provides acceptable yields for the coupled stilbenoid products.
Comparison of Stilbene Formation Methods
| Method | Key Reagents | Stereoselectivity (Z:E Ratio) | Yield | Purification | Reference |
|---|---|---|---|---|---|
| Wittig Reaction | Triphenyl phosphonium ylide | 42:58 (Inseparable mixture) | Satisfactory | Difficult |
| McMurry Coupling | Low-valency titanium | Highly selective for trans (E) | Acceptable | Easy (Crystallization) | |
Issue 2: Poor Yield and Difficult Purification in C-Prenylation Step
Question: The C-prenylation step in my synthesis is inefficient, resulting in a low yield of the desired product and several by-products that are difficult to separate. What is causing this and how can it be improved?
Answer: The difficulty in the C-prenylation of substituted phenols is a known bottleneck in CSA synthesis. Using prenyl bromide in a non-polar solvent often leads to poor yields and generates by-products with polarities very similar to the target compound, making chromatographic separation challenging.
Solution: A more effective strategy is to design the synthesis to avoid this problematic C-prenylation of a simple phenol. An alternative, higher-yielding approach involves a TiCl₄-mediated [3+3] cyclization to construct the core aromatic ring with the prenyl group already incorporated in one of the starting materials. This circumvents the direct and inefficient C-prenylation step.
Workflow for Improved Synthesis Strategy
Caption: A streamlined workflow avoiding problematic C-prenylation.
Issue 3: Low Overall Process Yield
Question: My overall synthesis yield is below 10%. How can I improve the efficiency of the entire process?
Answer: Low overall yield is a consequence of multiple steps with moderate yields. To improve this, a more concise and efficient synthetic route is necessary.
Solution: Adopt a synthetic strategy that minimizes the number of steps and avoids protecting groups. A reported six-step synthesis starting from commercial materials has achieved an overall yield of 20%. The key steps in this improved route are the TiCl₄-mediated [3+3] cyclization and the McMurry coupling, as outlined in the issues above.
Comparison of Synthetic Routes
| Route Description | Number of Steps | Overall Yield | Key Reactions | Environmental Concerns | Reference |
|---|---|---|---|---|---|
| Li's Group Synthesis | 9 | ~10% | Horner-Wadsworth-Emmons | Phosphine reagents | [1] |
| Aidhen et al. Synthesis | 12 | ~4.4% | Acetyl protection/deprotection | Low atom economy | [1] |
| Chen et al. Synthesis | 6 | 20% | TiCl₄-mediated cyclization, McMurry coupling | None reported | |
Experimental Protocols
The following is a summarized protocol for the more efficient six-step synthesis of this compound, which achieves a 20% overall yield.
Step 1-2: Synthesis of Substituted Salicylate (10)
-
Reagents: Compound 8, Compound 9 (prepared using dichloroacetyl chloride), Titanium tetrachloride (TiCl₄).
-
Method: Perform a TiCl₄-mediated [3+3] cyclization of compound 8 with compound 9.
-
Outcome: This affords the substituted salicylate intermediate (10) in a moderate yield.
Step 3-4: Formation of Key Building Block (11)
-
Reagents: Intermediate 10, Sodium methoxide in methanol, Hydrochloric acid.
-
Method: Treat compound 10 with sodium methoxide in methanol, followed by acidification with hydrochloric acid.
-
Outcome: This yields the key building block, methyl 6-formyl-2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)benzoate (11).
Step 5: McMurry Coupling to form Stilbenoid (12)
-
Reagents: Building block 11, appropriate aromatic aldehyde, Low-valency titanium reagent.
-
Method: Couple compound 11 with the aromatic aldehyde using a McMurry coupling reaction.
-
Purification: The resulting trans-stilbenoid (12) can be crystallized from methanol for purification.
-
Outcome: Produces the desired stilbenoid with high trans-selectivity.
Step 6: Hydrolysis to this compound (1)
-
Reagents: Stilbenoid ester (12), Base (e.g., KOH or NaOH), Ethanol/Water mixture.
-
Method: Hydrolyze the ester group of compound 12 using a standard saponification procedure.
-
Workup: Acidify the reaction mixture to precipitate the final product, this compound.
-
Outcome: Final pure this compound.
Signaling Pathway Visualization
For drug development professionals, understanding the mechanism of action of CSA is critical. CSA has been shown to have anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[5]
Caption: Inhibition of NF-κB and MAPK pathways by CSA.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of five fungal endophytes producing this compound isolated from pigeon pea [Cajanus cajan (L.) Millsp] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Cajaninstilbene Acid for Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Cajaninstilbene acid (CSA).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of this compound (CSA)?
The primary challenge is not poor absorption but extensive phase II metabolism in the gastrointestinal tract.[1] Specifically, CSA undergoes significant glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, which limits its systemic availability.[1][2][3]
Q2: What are the most promising strategies to enhance the oral bioavailability of CSA?
Two primary strategies have shown significant success:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can incorporate UGT inhibitors to reduce first-pass metabolism in the gut.[1][2][3]
-
Cyclodextrin Complexation: Encapsulating CSA in modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can improve its aqueous solubility and dissolution rate.[4]
Q3: What kind of bioavailability improvement can be expected with these methods?
Studies have shown significant improvements. For instance, a self-microemulsion containing a UGT inhibitor increased the absolute bioavailability of CSA in rats to 57.3%, compared to 34.0% for free CSA.[2] Encapsulation in HP-β-CD has been reported to increase the relative bioavailability of CSA to 198%.[4][5]
Troubleshooting Guides
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
| Issue | Possible Cause | Troubleshooting Steps |
| Poor self-emulsification or formation of large droplets | - Inappropriate ratio of oil, surfactant, and cosurfactant.- Low hydrophilic-lipophilic balance (HLB) of the surfactant system. | - Systematically vary the ratios of oil, surfactant, and cosurfactant to identify the optimal microemulsion region using pseudo-ternary phase diagrams.- Select a surfactant or surfactant/cosurfactant blend with a higher HLB value (typically >12) to ensure the spontaneous formation of a fine oil-in-water microemulsion. |
| Drug precipitation upon dilution in aqueous media | - The formulation components do not have sufficient solubilization capacity for CSA.- The drug concentration exceeds the saturation solubility in the diluted formulation. | - Perform solubility studies of CSA in various oils, surfactants, and cosurfactants to select components with the highest solubilizing capacity.- Reduce the drug loading in the SMEDDS formulation.- Incorporate a polymer that can act as a precipitation inhibitor. |
| Low in vivo bioavailability despite good in vitro performance | - The incorporated UGT inhibitor is not effective in vivo.- The SMEDDS formulation is unstable in the gastrointestinal environment. | - Select a UGT inhibitor with proven in vivo efficacy and consider its dose-response relationship.- Evaluate the stability of the SMEDDS formulation in simulated gastric and intestinal fluids.- Assess the effect of the formulation on the activity of efflux transporters like P-glycoprotein. |
| Physical instability of the SMEDDS pre-concentrate (e.g., phase separation) | - Immiscibility of the selected components.- Temperature fluctuations during storage. | - Ensure all components are mutually miscible at the intended storage temperature.- Store the formulation in a controlled temperature environment. |
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation
| Issue | Possible Cause | Troubleshooting Steps |
| Low encapsulation efficiency | - Suboptimal mass ratio of CSA to HP-β-CD.- Inefficient complexation method.- Steric hindrance due to self-aggregation of excess cyclodextrin.[4] | - Optimize the mass ratio of CSA to HP-β-CD through response surface methodology or similar optimization studies. A 1:8.2 (g/g) ratio of extract to HP-β-CD has been reported as optimal for stilbenes from Cajanus cajan.[4]- Employ methods known to be effective for stilbene encapsulation, such as co-precipitation, kneading, or freeze-drying.[6][7][8][9][10]- Avoid excessive amounts of HP-β-CD that can lead to aggregation.[4] |
| Precipitation of the complex upon storage | - The complex is not thermodynamically stable in the chosen solvent.- Changes in temperature or pH. | - Characterize the thermodynamic stability of the complex using techniques like phase solubility studies.- Store the complex in a suitable buffer at a controlled temperature. |
| Incomplete dissolution of the complex | - Presence of uncomplexed CSA.- Formation of aggregates. | - Purify the complex to remove free CSA.- Optimize the preparation method to favor the formation of monomeric complexes. |
| Variability in in vivo performance | - Inconsistent complex formation leading to batch-to-batch variation.- Interaction with other components of the formulation or diet. | - Standardize the manufacturing process of the inclusion complex and implement rigorous quality control measures.- Evaluate the effect of food on the absorption of the CSA-HP-β-CD complex. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound with Different Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Absolute/Relative Bioavailability (%) | Reference |
| Free CSA (oral) | - | - | - | 34.0 (Absolute) | [2] |
| SME-2 (Control SME) | - | - | - | 35.4 (Absolute) | [2] |
| SME-1 (with UGT inhibitor) | - | - | - | 57.3 (Absolute) | [2] |
| Cajanus cajan Leaf Extract | 350 ± 120 | 0.25 ± 0.14 | 580 ± 170 | 100 (Reference) | [4] |
| Stilbene/HP-β-CD Inclusion Complex | 890 ± 210 | 0.50 ± 0.29 | 1150 ± 280 | 198 (Relative) | [4] |
Experimental Protocols
Preparation of Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Component Selection:
-
Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) for their ability to solubilize CSA.
-
Surfactant: Screen various non-ionic surfactants with high HLB values (e.g., Cremophor EL, Tween 80, Labrasol) for their emulsification efficiency.
-
Cosurfactant: Screen various cosurfactants (e.g., Transcutol P, PEG 400, propylene glycol) for their ability to improve microemulsion formation.
-
UGT Inhibitor: Select a pharmaceutically acceptable UGT inhibitor.
-
-
Solubility Studies:
-
Add an excess amount of CSA to a known volume of each oil, surfactant, and cosurfactant in separate vials.
-
Shake the vials in a water bath at a constant temperature (e.g., 37°C) for 72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for CSA concentration using a validated analytical method (e.g., HPLC).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios.
-
Titrate each mixture with water and observe the formation of microemulsions.
-
Plot the results on a ternary phase diagram to identify the microemulsion region.
-
-
Preparation of CSA-loaded SMEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
-
Dissolve the desired amount of CSA and the UGT inhibitor in the oil phase.
-
Add the surfactant and cosurfactant and mix until a clear and homogenous solution is formed.
-
-
Characterization of SMEDDS:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SMEDDS to water with gentle agitation and record the time taken to form a clear microemulsion.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus in a relevant medium (e.g., simulated gastric and intestinal fluids).
-
Preparation of HP-β-CD Inclusion Complex
-
Method Selection: Choose an appropriate method for complexation, such as co-precipitation, kneading, or freeze-drying. The co-precipitation method is described below.
-
Co-precipitation Protocol:
-
Dissolve HP-β-CD in deionized water with stirring.
-
Separately, dissolve CSA in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the CSA solution to the HP-β-CD solution under continuous stirring.
-
Continue stirring for a specified period (e.g., 24 hours) at a controlled temperature.
-
Remove the organic solvent under reduced pressure.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the collected solid with a small amount of cold water or the organic solvent to remove uncomplexed CSA.
-
Dry the final product under vacuum.
-
-
Characterization of the Inclusion Complex:
-
Encapsulation Efficiency: Determine the amount of CSA in the complex and calculate the encapsulation efficiency.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of CSA, HP-β-CD, and the inclusion complex to confirm complex formation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze the spectra of the individual components and the complex to identify changes in characteristic peaks, indicating interaction.
-
X-ray Diffractometry (XRD): Compare the diffraction patterns of the raw materials and the complex to assess changes in crystallinity.
-
Dissolution Studies: Compare the dissolution rate of the complexed CSA to that of free CSA in a relevant dissolution medium.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of this compound in the GI tract.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion: Preparation, Characterization and Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Native Cyclodextrins as Complexation Agents for Pterostilbene: Complex Preparation and Characterization in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oatext.com [oatext.com]
- 10. humapub.com [humapub.com]
Technical Support Center: Cajaninstilbene Acid Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical synthesis of Cajaninstilbene acid (CSA). The content is tailored for researchers, scientists, and professionals in drug development.
I. General FAQs
Q1: My overall yield for the this compound synthesis is significantly lower than the reported 20%. What are the most critical steps to scrutinize?
A1: Low overall yield in this multi-step synthesis can be attributed to inefficiencies in several key transformations. The most critical steps to investigate are:
-
TiCl4-mediated [3+3] Cyclization: This is a crucial bond-forming step to create the substituted salicylate core. The reaction is sensitive to moisture and stoichiometry of the Lewis acid.
-
McMurry Coupling: The formation of the stilbene double bond is prone to side reactions if the low-valent titanium reagent is not prepared correctly or if the reaction conditions are not optimal. Incomplete deoxygenation of the pinacol intermediate is a common issue.
-
Purification: Loss of product during purification, especially of the key building block and the final product, can significantly impact the overall yield. A "pre-prenylation" strategy, as used in the recommended synthesis, is designed to simplify purification by installing a less polar group early on, making the intermediates easier to separate from polar byproducts.[1]
Q2: I am observing a complex mixture of products after the stilbene-forming reaction. What is the likely cause?
A2: A complex product mixture in the stilbene-forming step often points to issues with stereoselectivity. While the recommended McMurry coupling provides high selectivity for the desired trans-stilbene, alternative methods like the Wittig or Horner-Wadsworth-Emmons (HWE) reaction can produce significant amounts of the cis-isomer, leading to inseparable mixtures.[1] If you are not using a McMurry coupling, consider switching to this method for improved stereoselectivity. If you are using McMurry coupling, ensure the freshness and correct preparation of the low-valent titanium reagent.
II. Troubleshooting Guide by Synthetic Step
The following sections are based on a facile and efficient six-step synthesis of this compound.[1]
Troubleshooting Workflow for Low Yield in CSA Synthesis
Caption: A logical workflow for troubleshooting low yields in the chemical synthesis of this compound.
Step 1 & 2: Prenylation and Silyl Diene Formation
Q: The initial prenylation of methyl acetoacetate is not going to completion, or I am getting multiple alkylated products.
A:
-
Incomplete Reaction: This may be due to insufficient base or inactive base. Ensure your sodium hydride (NaH) is fresh and properly handled to avoid deactivation by moisture.
-
Multiple Alkylations: Dialkylation can occur if an excess of prenyl bromide is used or if the reaction temperature is too high. Add the prenyl bromide slowly at a lower temperature to improve selectivity.
Q: The formation of the prenylated 1,3-bis(silyloxy)-1,3-butadiene (Compound 8 in Chen et al., 2019) is giving a low yield.
A:
-
Reagent Quality: This reaction is highly sensitive to the quality of the reagents. Use freshly prepared lithium diisopropylamide (LDA) and freshly distilled chlorotrimethylsilane (TMSCl).
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous and inert conditions (e.g., dry argon or nitrogen atmosphere). Any moisture will quench the LDA and the intermediate enolate.
-
Product Instability: The silyl diene product is unstable in air and should be used immediately in the next step without purification.[1]
Step 3: TiCl4-mediated [3+3] Cyclization
Q: The TiCl4-mediated cyclization to form the substituted salicylate is resulting in a low yield or decomposition of the starting material.
A:
-
Lewis Acid Stoichiometry: The amount of titanium tetrachloride (TiCl4) is critical. Too little will result in an incomplete reaction, while too much can lead to decomposition. Perform small-scale trials to optimize the stoichiometry.
-
Anhydrous Conditions: TiCl4 reacts violently with water. Ensure all glassware is oven-dried and solvents are rigorously dried before use.
-
Temperature Control: Add the TiCl4 slowly at a low temperature (e.g., -78 °C) to control the exothermic reaction and prevent side reactions.
Data on Reaction Conditions for Olefin Synthesis
| Reaction Type | Reagents & Conditions | Typical Yield (E:Z ratio) | Reference |
| McMurry Coupling | Zn-Cu couple, TiCl4, refluxing THF | High (predominantly E) | [1] |
| Wittig Reaction | Ph3P=CH-Ph, various conditions | Moderate (e.g., 58:42 Z:E) | [1] |
| Horner-Wadsworth-Emmons | Phosphonate ylide, base (e.g., NaH) | Good to Excellent (predominantly E) | [2] |
Step 5: McMurry Coupling
Q: The McMurry coupling reaction is not producing the desired stilbene product, or the yield is very low.
A:
-
Inactive Low-Valent Titanium: The success of the McMurry reaction hinges on the preparation of the active low-valent titanium species. The zinc-copper couple used for the reduction of TiCl4 must be freshly prepared and activated.
-
Incomplete Reaction: A common byproduct is the pinacol diol, resulting from the coupling of the two aldehyde molecules without the final deoxygenation step. If you isolate this diol, it indicates that the titanium reagent was not sufficiently reducing. You may need to increase the amount of the reducing agent or the reaction time.
-
Inert Atmosphere: The low-valent titanium species is highly oxygen-sensitive. The reaction must be performed under a strict inert atmosphere.
Troubleshooting the McMurry Coupling Step
References
Technical Support Center: Optimizing HPLC Parameters for Cajaninstilbene Acid Isomer Separation
Welcome to the technical support center for the chromatographic analysis of Cajaninstilbene acid (CSA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the HPLC separation of this compound isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of this compound I should be aware of?
A1: this compound (CSA), like other stilbenoids, primarily exists as geometric isomers, which are the cis- and trans- forms. The trans- isomer is generally the more stable and common form. However, exposure to UV light or certain solution conditions can cause isomerization to the cis- form. It is crucial to handle samples with care to avoid unintentional isomerization.
Q2: Why is the separation of these isomers important?
A2: The geometric configuration of a molecule can significantly impact its biological activity. Therefore, to accurately assess the efficacy and safety of this compound, it is essential to separate and quantify each isomer individually.
Q3: What type of HPLC column is best suited for separating this compound isomers?
A3: A reversed-phase C18 column is a common and effective choice for the separation of stilbene isomers. Columns with a phenyl stationary phase can also offer alternative selectivity for aromatic compounds like CSA and may enhance the resolution of its isomers.
Q4: How does mobile phase pH affect the separation?
A4: this compound is an acidic compound. The pH of the mobile phase will influence its degree of ionization. At a pH below its pKa, CSA will be in its neutral, less polar form, leading to longer retention times on a reversed-phase column. Conversely, at a pH above its pKa, it will be in its ionized, more polar form, resulting in shorter retention times. Controlling the pH is therefore a powerful tool to manipulate retention and selectivity between the isomers. It is recommended to work at a pH that is at least one unit away from the pKa of the analyte to ensure reproducible results.
Q5: My CSA isomers are co-eluting. How can I improve the resolution?
A5: To improve the resolution between co-eluting peaks, you can systematically adjust several parameters. This includes modifying the mobile phase composition (e.g., changing the organic solvent or its ratio to the aqueous phase), adjusting the pH of the mobile phase, changing the column temperature, or switching to a column with a different stationary phase chemistry (e.g., from C18 to a phenyl-hexyl column).[1][2]
Experimental Protocols
While a specific validated method for the separation of this compound isomers is not widely published, the following protocol, adapted from successful methods for the separation of analogous stilbene compounds like resveratrol, serves as an excellent starting point for method development.[3]
Recommended Starting HPLC Method for CSA Isomer Separation
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient Program | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes. A shallow gradient is often effective for separating closely related isomers. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (can be optimized between 25-40 °C) |
| Detection Wavelength | Stilbenes typically have strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths. Start with a primary wavelength around 306-320 nm for the trans- isomer and 280-290 nm for the cis- isomer. |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition to ensure good peak shape. Protect the sample from light to prevent photoisomerization. |
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of this compound isomers.
Issue 1: Poor Resolution or Peak Co-elution
-
Diagrammatic Workflow for Optimization:
Caption: HPLC Parameter Optimization Workflow for CSA Isomer Separation.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Strength | Decrease the percentage of the organic solvent (methanol or acetonitrile) in the mobile phase to increase retention and potentially improve separation. |
| Suboptimal pH | Adjust the pH of the aqueous mobile phase. Since CSA is acidic, lowering the pH will increase its retention and may alter the selectivity between the isomers. |
| Column Temperature Not Optimized | Vary the column temperature in increments of 5 °C (e.g., from 25 °C to 40 °C). Temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity.[2] |
| Stationary Phase Not Ideal | If resolution cannot be achieved by modifying the mobile phase or temperature, consider switching to a column with a different stationary phase. A phenyl-based column might offer better selectivity for these aromatic isomers. |
Issue 2: Peak Tailing
-
Troubleshooting Flowchart:
Caption: Troubleshooting Flowchart for Peak Tailing in CSA Isomer Analysis.
-
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | For acidic compounds like CSA, interactions with free silanol groups on the silica-based stationary phase can cause peak tailing. Lowering the pH of the mobile phase (e.g., with 0.1% formic or acetic acid) can suppress the ionization of these silanol groups and improve peak shape. |
| Column Contamination or Degradation | The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if the problem persists, replace the column. |
| Sample Solvent Mismatch | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the starting mobile phase composition. |
Issue 3: Inconsistent Retention Times
-
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase pH Fluctuation | The retention of ionizable compounds like CSA is highly sensitive to pH. Ensure the mobile phase is adequately buffered to maintain a consistent pH throughout the analysis. |
| Column Temperature Variation | Fluctuations in ambient temperature can affect retention times. Use a column oven to maintain a constant and controlled temperature. |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration. |
| Pump Malfunction | Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks, air bubbles in the solvent lines, and ensure the pump seals are in good condition. |
Issue 4: Appearance of Unexpected Peaks or Isomer Interconversion
-
Possible Causes & Solutions:
| Cause | Solution |
| Photoisomerization | This compound, like other stilbenes, is susceptible to photoisomerization, where the trans- isomer can convert to the cis- isomer upon exposure to light. Prepare samples in amber vials and protect them from light during storage and analysis. |
| Sample Degradation | CSA may be unstable under certain conditions (e.g., extreme pH, high temperature). Conduct stability studies of your sample in the chosen solvent to ensure its integrity over the analysis time. |
| Carryover from Previous Injection | A broad, unexpected peak in a subsequent run could be a late-eluting compound from a previous injection. Incorporate a column wash step with a strong solvent at the end of your gradient to elute any strongly retained components.[4] |
References
- 1. google.com [google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of an improved reverse-phase high-performance liquid chromatography method for the simultaneous analyses of trans-/cis-resveratrol, quercetin, and emodin in commercial resveratrol supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Strategies to increase the shelf-life of Cajaninstilbene acid formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to increasing the shelf-life of Cajaninstilbene acid (CSA) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (CSA) formulations?
A1: The stability of CSA, a stilbenoid compound, is primarily influenced by three main factors:
-
pH: CSA is susceptible to degradation in alkaline conditions. Maintaining an acidic to neutral pH is crucial for its stability.[1]
-
Temperature: Elevated temperatures can accelerate the degradation of CSA. Therefore, formulations should be stored at controlled room temperature or refrigerated conditions.[2][3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of stilbenoids like CSA.[4] Formulations should be protected from light by using amber-colored containers or other light-blocking packaging.
Q2: What are the common degradation pathways for this compound?
A2: As a phenolic compound and a stilbene, CSA is prone to degradation primarily through oxidation. Oxidative degradation can be initiated by exposure to light, heat, or the presence of metal ions.[5] This process can lead to the formation of various degradation products, resulting in a loss of potency and potential changes in the formulation's physical properties. The degradation of stilbenes can also involve isomerization from the active trans-isomer to the less active cis-isomer upon exposure to light.[4]
Q3: What are some effective strategies to enhance the shelf-life of CSA formulations?
A3: Several strategies can be employed to improve the stability and extend the shelf-life of CSA formulations:
-
pH Control: Buffering the formulation to an optimal pH range (typically acidic to neutral) is critical.[1]
-
Use of Antioxidants: Incorporating antioxidants can inhibit oxidative degradation. Common choices include ascorbic acid, BHA (butylated hydroxyanisole), and BHT (butylated hydroxytoluene).[6][7]
-
Chelating Agents: To mitigate the catalytic effect of metal ions on oxidation, chelating agents like ethylenediaminetetraacetic acid (EDTA) can be added.
-
Light Protection: Utilizing light-resistant primary packaging is a simple and effective way to prevent photodegradation.[8]
-
Lyophilization (Freeze-Drying): For aqueous formulations, lyophilization can significantly enhance stability by removing water, which is often a key factor in chemical degradation.[9][10][11]
-
Encapsulation: Technologies like cyclodextrin inclusion complexes can protect CSA from environmental factors and improve its solubility and stability.[7]
Q4: Are there any specific excipients that should be avoided in CSA formulations?
A4: While specific excipient incompatibility studies for CSA are not widely published, general knowledge about phenolic compounds suggests avoiding highly alkaline excipients that could raise the pH of the formulation and accelerate degradation. Additionally, excipients with high levels of metallic impurities should be used with caution, as these can catalyze oxidation. It is always recommended to perform compatibility studies with selected excipients.[12]
Troubleshooting Guides
Issue 1: Discoloration or Color Change in the CSA Formulation
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. Incorporate Antioxidants: Add an effective antioxidant such as ascorbic acid, BHA, or BHT to the formulation. Determine the optimal concentration through stability studies. 2. Add Chelating Agents: Include a chelating agent like EDTA to sequester metal ions that may be catalyzing oxidation. 3. Nitrogen Purging: During manufacturing, purge the formulation and headspace of the container with an inert gas like nitrogen to displace oxygen. |
| Photodegradation | 1. Use Light-Protective Packaging: Store the formulation in amber or opaque containers to shield it from light. 2. Secondary Packaging: Utilize secondary packaging that provides additional light protection. |
| pH Shift | 1. Optimize Buffer System: Ensure the buffering capacity is sufficient to maintain the desired pH throughout the shelf-life. 2. Re-evaluate Excipients: Check for any excipient interactions that may be causing a pH shift over time. |
Issue 2: Precipitation or Crystal Growth in Liquid Formulations
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of CSA | 1. Adjust pH: Evaluate the pH-solubility profile of CSA and adjust the formulation pH to a range where solubility is maximized. 2. Use Co-solvents: Incorporate co-solvents like propylene glycol or ethanol to improve the solubility of CSA. 3. Employ Solubilizing Agents: Consider using surfactants or cyclodextrins to enhance solubility. |
| Temperature Fluctuations | 1. Controlled Storage: Advise for storage at a consistent, controlled temperature to prevent temperature-induced precipitation. 2. Formulation Optimization: Investigate the effect of temperature on solubility during pre-formulation studies and select excipients that mitigate this effect. |
| Polymorphic Transformation | 1. Solid-State Characterization: Perform solid-state characterization studies (e.g., DSC, XRD) to identify and control the crystalline form of CSA used in the formulation. |
Issue 3: Loss of Potency (Assay Value Decreases Over Time)
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation (Oxidation, Hydrolysis) | 1. Implement Stabilization Strategies: Refer to the strategies outlined in FAQ 3, including pH control, use of antioxidants, and protection from light and heat. 2. Forced Degradation Studies: Conduct forced degradation studies to identify the primary degradation pathways and develop a stability-indicating analytical method. |
| Inaccurate Analytical Method | 1. Method Validation: Ensure the analytical method used for potency testing is validated, stability-indicating, and capable of separating CSA from its degradation products. |
| Adsorption to Container | 1. Container Compatibility Study: Evaluate different container materials to ensure minimal adsorption of CSA to the container surface. |
Quantitative Data Summary
The following tables summarize representative stability data for stilbenoids and related phenolic compounds under various stress conditions. Note that this data is intended to be illustrative, as specific quantitative stability data for this compound is limited in publicly available literature.
Table 1: Effect of pH on the Stability of a Representative Stilbenoid (Resveratrol) at 25°C
| pH | Half-life (t1/2) in days (approx.) | Degradation Rate Constant (k) (day-1) (approx.) |
| 3.0 | > 365 | < 0.0019 |
| 5.0 | 250 | 0.0028 |
| 7.0 | 90 | 0.0077 |
| 9.0 | 15 | 0.0462 |
Data is generalized from studies on resveratrol and is intended to show the trend of pH-dependent degradation.
Table 2: Effect of Temperature on the Stability of a Representative Phenolic Compound in a Formulation at pH 5.0
| Temperature (°C) | Half-life (t1/2) in days (approx.) | Degradation Rate Constant (k) (day-1) (approx.) |
| 4 | > 730 | < 0.0009 |
| 25 | 250 | 0.0028 |
| 40 | 60 | 0.0116 |
| 60 | 10 | 0.0693 |
Data is illustrative and based on typical degradation kinetics of phenolic compounds.[2]
Table 3: Effect of Light Exposure on the Degradation of a Stilbenoid Formulation
| Light Condition | % Degradation after 24 hours (approx.) |
| Dark Control (25°C) | < 1% |
| Diffuse Daylight | 5 - 10% |
| Direct Sunlight | 20 - 40% |
| UV Lamp (365 nm) | > 50% |
Data is generalized from photostability studies of stilbenoids.[4]
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection that can accurately quantify this compound in the presence of its degradation products.
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat a solution of CSA (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat a solution of CSA with 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: Treat a solution of CSA with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of CSA at 80°C for 48 hours.
-
Photodegradation: Expose a solution of CSA to UV light (e.g., 254 nm and 365 nm) for 24 hours.
-
-
Chromatographic Conditions Development:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of CSA using a UV-Vis spectrophotometer (typically around 320-330 nm for stilbenes).
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze the stressed samples to ensure that the CSA peak is well-resolved from any degradation product peaks.
-
Linearity: Prepare a series of standard solutions of CSA over a relevant concentration range and generate a calibration curve.
-
Accuracy: Determine the recovery of a known amount of CSA spiked into a placebo formulation.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of CSA that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).
-
Protocol 2: Lyophilization Cycle Development for a this compound Formulation
Objective: To develop a lyophilization cycle that results in a stable, elegant cake with low residual moisture, suitable for long-term storage.
Methodology:
-
Formulation Characterization:
-
Determine the collapse temperature (Tc) or glass transition temperature of the maximally freeze-concentrated solute (Tg') of the CSA formulation using a freeze-drying microscope or differential scanning calorimetry (DSC). This is the critical temperature that should not be exceeded during primary drying.
-
-
Freezing Step:
-
Experiment with different cooling rates (e.g., 1°C/min vs. 10°C/min) to assess the impact on ice crystal structure and subsequent drying efficiency.
-
Consider including an annealing step (holding the product at a temperature below the freezing point but above Tc/Tg' for a period) to promote the growth of larger ice crystals, which can facilitate faster sublimation.
-
-
Primary Drying Step:
-
Set the shelf temperature a few degrees below the determined Tc or Tg' to ensure the product remains in a solid state.
-
Apply a vacuum (e.g., 50-200 mTorr) to initiate sublimation.
-
Monitor the product temperature using thermocouples. The end of primary drying is typically indicated when the product temperature rises to match the shelf temperature.
-
-
Secondary Drying Step:
-
Gradually increase the shelf temperature (e.g., to 25°C or higher) to remove residual bound water.
-
Hold at this temperature until the desired low residual moisture content is achieved (typically <1-2%).
-
-
Analysis of the Lyophilized Product:
-
Visually inspect the cake for appearance (e.g., elegance, absence of collapse).
-
Measure the residual moisture content using Karl Fischer titration.
-
Determine the reconstitution time.
-
Perform stability studies on the lyophilized product at accelerated conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH).
-
Signaling Pathways and Degradation Mechanisms
Oxidative Degradation Pathway of a Phenolic Compound
The following diagram illustrates a generalized oxidative degradation pathway for a phenolic compound like this compound. The process is often initiated by factors such as light, heat, or metal ions, leading to the formation of reactive oxygen species (ROS) which then attack the phenolic structure.
References
- 1. scielo.br [scielo.br]
- 2. ftb.com.hr [ftb.com.hr]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Natural Antioxidants for Shelf Life - Prospector Knowledge Center [ulprospector.ul.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Lyophilization 3: Freeze Drying Formulation and Cycle Development | NCBioNetwork.org [ncbionetwork.org]
- 9. pci.com [pci.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. What’s Involved in Designing Effective Lyophilization Cycles? | Sharp Services [sharpservices.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Cajaninstilbene Acid (CSA) Preclinical Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges related to the preclinical delivery of Cajaninstilbene acid (CSA).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (CSA) and what are its therapeutic potentials?
A1: this compound (CSA) is a major active stilbene compound isolated from the leaves of the pigeon pea (Cajanus cajan).[1][2][3] It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, neuroprotective, and hypoglycemic effects in various preclinical models.[4][5][6][7]
Q2: What are the primary challenges in the preclinical delivery of CSA?
A2: The primary challenges stem from its physicochemical properties. CSA is highly lipophilic (AlogP of 5.0) and has poor aqueous solubility, which complicates the preparation of formulations for in vivo administration.[2][3][8] More significantly, after oral administration, CSA undergoes extensive and rapid first-pass metabolism, primarily through glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes in the gastrointestinal tract and liver.[2][4][9][10] This metabolic process is the main factor limiting its oral bioavailability.[2][10]
Q3: What is the main metabolic pathway that reduces CSA's oral bioavailability?
A3: The predominant metabolic pathway is Phase II glucuronidation, where UGT enzymes conjugate glucuronic acid to the CSA molecule, forming metabolites like CSA-3-O-glucuronide.[2][10] This conversion happens rapidly in the gastrointestinal tract and liver, significantly reducing the amount of active, unchanged CSA that reaches systemic circulation.[4][9]
Section 2: Troubleshooting Guides
Problem 1: Poor Aqueous Solubility & Vehicle Precipitation
-
Q: My CSA powder is not dissolving in standard aqueous vehicles (e.g., saline, PBS) for my in vivo study. What can I do?
-
A: Potential Cause: This is expected due to CSA's high lipophilicity and poor water solubility.[3][8]
-
Troubleshooting Steps:
-
Co-solvents: Consider using a biocompatible co-solvent system. Formulations using mixtures of Polyethylene glycol (PEG), Dimethyl sulfoxide (DMSO), or Tween 80 are common in preclinical studies to dissolve lipophilic compounds.[11]
-
pH Adjustment: Evaluate the effect of pH on CSA's solubility. As a carboxylic acid, its solubility may increase in slightly alkaline conditions, though stability must be monitored.
-
Advanced Formulations: If simple vehicles fail, advanced formulation strategies are necessary. These are the most effective approaches for CSA.
-
Lipid-Based Systems: Self-microemulsifying drug delivery systems (SMEDDS) can significantly improve CSA's solubilization and absorption.[9][12]
-
Cyclodextrin Complexation: Using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form an inclusion complex with CSA, dramatically increasing its aqueous solubility and dissolution rate.[3][8]
-
Nanoparticle Encapsulation: Encapsulating CSA into polymeric or lipid-based nanoparticles can improve solubility and provide controlled release.[2][10]
-
-
-
Problem 2: Low Oral Bioavailability & Poor In Vivo Efficacy
-
Q: Plasma concentrations of CSA are very low after oral gavage, despite achieving solubility in the vehicle. How can this be improved?
-
A: Potential Cause: The primary cause is not poor absorption but extensive pre-systemic (first-pass) metabolism by UGT enzymes in the gut wall and liver.[2][10] The administered CSA is being rapidly converted to inactive glucuronide metabolites.[4][9]
-
Troubleshooting Steps:
-
Inhibit UGT Metabolism: The most direct strategy is to co-administer CSA with an inhibitor of UGT enzymes. A self-microemulsion (SME) formulation containing a UGT-inhibitory excipient has been shown to increase the absolute oral bioavailability of CSA from 34% to 57.3%.[4][9]
-
Utilize Nanocarriers: Formulating CSA in nanocarriers like nanoparticles or liposomes can physically shield the drug from metabolic enzymes in the GI tract, allowing more of the parent drug to be absorbed intact.[13]
-
Change the Route of Administration: For initial efficacy or mechanism-of-action studies where bypassing the first-pass effect is desired, consider alternative administration routes such as intraperitoneal (IP) or intravenous (IV) injection. This will ensure the compound reaches systemic circulation.[11]
-
-
Section 3: Data Presentation & Experimental Protocols
Data Tables
Table 1: Physicochemical Properties of this compound (CSA)
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₂O₄ | [2] |
| Molecular Weight | 338.4 g/mol | [2] |
| Chemical Name | 3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid | [1][14] |
| Lipophilicity (AlogP) | 5.0 | [2] |
| Aqueous Solubility | Poor | [3][8] |
Table 2: Comparison of Pharmacokinetic Parameters for Different CSA Formulations in Rats
| Formulation | Tₘₐₓ (min) | t₁/₂ (min) | Absolute Bioavailability (%) | Relative Bioavailability (%) | Reference |
| Free CSA (Suspension) | 10.7 ± 0.31 | 51.40 ± 6.54 | 34.0% | 100% (Baseline) | [4][14] |
| Self-Microemulsion (SME-2, Control) | N/A | N/A | 35.4% | ~104% | [4] |
| Self-Microemulsion (SME-1, with UGT Inhibitor) | N/A | N/A | 57.3% | ~168% | [4] |
| HP-β-CD Inclusion Complex | N/A | N/A | N/A | 198% | [8] |
N/A: Not available in the cited source.
Experimental Protocols
Protocol 1: Preparation of CSA-Loaded Albumin Nanoparticles (Desolvation Method)
This protocol is an example based on established methods for encapsulating hydrophobic drugs.[15]
-
Preparation of Albumin Solution: Dissolve 100 mg of bovine serum albumin (BSA) in 2.0 mL of purified, deionized water. Stir gently until fully dissolved.
-
Preparation of CSA Solution: Dissolve 10 mg of this compound in 8.0 mL of ethanol.
-
Desolvation: Place the albumin solution on a magnetic stirrer set to 500 rpm. Add the ethanolic CSA solution drop-wise (using a syringe pump at a rate of 0.5 mL/min) into the aqueous albumin solution. An opalescent, milky suspension should form as the nanoparticles are created.
-
Cross-linking: To stabilize the nanoparticles, add 100 µL of 8% (v/v) aqueous glutaraldehyde solution to the suspension. Continue stirring at 500 rpm for 12-24 hours at room temperature.
-
Purification: Purify the nanoparticle suspension to remove unencapsulated CSA, excess cross-linker, and ethanol. Perform 3-5 cycles of centrifugation at ~15,000 x g for 20 minutes, discarding the supernatant and re-dispersing the nanoparticle pellet in deionized water using bath sonication for 5 minutes.
-
Final Formulation: After the final wash, re-disperse the purified nanoparticle pellet in a suitable vehicle for in vivo use (e.g., sterile saline or PBS).
-
Characterization: Characterize the nanoparticles for size and zeta potential (using Dynamic Light Scattering), morphology (using SEM/TEM), and encapsulation efficiency (by quantifying the amount of CSA in the supernatant vs. the pellet).
Protocol 2: In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
This protocol is a general guide based on standard procedures.[16][17][18][19][20]
-
Animals: Use 8-10 week old C57BL/6 or CD-1 mice (n=3-5 per time point). Acclimatize the animals for at least one week before the experiment.
-
Fasting: Fast the mice overnight (8-12 hours) before dosing but allow free access to water.[17]
-
Formulation Preparation: Prepare the CSA formulation (e.g., solution, suspension, or nanoparticle dispersion) at the desired concentration. For a 20 mg/kg dose in a 25 g mouse, with a dosing volume of 10 mL/kg, the concentration should be 2 mg/mL.
-
Dosing: Weigh each mouse immediately before dosing. Administer the formulation accurately using oral gavage. Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for a 20-25 g mouse) to deliver the substance directly into the stomach.[20] The recommended maximum dosing volume is 10 mL/kg.[20]
-
Blood Sampling: Collect blood samples (~50-100 µL) at specified time points. A typical series for a compound with rapid absorption would be: pre-dose (0), 5, 15, 30 min, and 1, 2, 4, 8, and 24 hours post-dose. Blood can be collected via submandibular or saphenous vein puncture for serial sampling from the same animal.[16]
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K₂-EDTA). Immediately centrifuge the tubes at 4°C (~2,000 x g for 15 min) to separate the plasma.
-
Sample Storage & Analysis: Transfer the plasma supernatant to new, labeled tubes and store them at -80°C until analysis. Quantify the concentration of CSA in the plasma samples using a validated LC-MS/MS method.[14]
Section 4: Visual Guides & Workflows
Caption: A typical experimental workflow for developing and evaluating a this compound formulation.
Caption: A troubleshooting flowchart for diagnosing and solving low oral bioavailability of CSA.
Caption: Simplified NF-κB signaling pathway showing the inhibitory effect of this compound (CSA).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing in vivo oral bioavailability of this compound using UDP-glucuronosyl transferase inhibitory excipient containing self-microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound ameliorates depression-like behaviors in mice by suppressing TLR4/NF-κB mediated neuroinflammation and promoting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 12. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and characterization of albumin nanoparticles encapsulating curcumin intended for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. daikinchemicals.com [daikinchemicals.com]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
Improving the efficiency of Cajaninstilbene acid derivatization reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of Cajaninstilbene acid (CSA) derivatization reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound (CSA)?
A1: The most common derivatization strategies for CSA target its two primary functional groups: the carboxylic acid and the phenolic hydroxyl group. These include:
-
Esterification: Conversion of the carboxylic acid group into an ester. This is often done to improve the lipophilicity and bioavailability of the molecule.
-
Etherification: Conversion of the phenolic hydroxyl group into an ether. This can be done to alter the molecule's polarity and biological activity.
-
Amidation: Reaction of the carboxylic acid group with an amine to form an amide. This introduces new functional groups and can significantly change the molecule's properties.
Q2: I am observing low yields in my CSA esterification reaction. What are the potential causes?
A2: Low yields in CSA esterification can stem from several factors:
-
Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a suboptimal catalyst.
-
Side reactions: The phenolic hydroxyl group on the CSA molecule can compete with the alcohol reactant, leading to self-esterification or other unwanted byproducts.
-
Steric hindrance: The bulky nature of the CSA molecule may hinder the approach of the alcohol, especially if the alcohol itself is large.
-
Water content: The presence of water can hydrolyze the ester product back to the carboxylic acid, reducing the overall yield.[1][2]
-
Poor quality reagents: Degradation or impurities in your CSA, alcohol, or catalyst can adversely affect the reaction.
Q3: How can I selectively derivatize the carboxylic acid group of CSA without affecting the phenolic hydroxyl group?
A3: Selective derivatization of the carboxylic acid can be achieved through several methods:
-
Use of mild reaction conditions: Employing milder esterification methods, such as those using dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as coupling agents, can favor the more reactive carboxylic acid over the phenolic hydroxyl group.[3]
-
Protection of the phenolic group: The phenolic hydroxyl can be temporarily protected with a protecting group (e.g., a silyl ether) before carrying out the esterification. The protecting group is then removed in a subsequent step.
-
Fischer-Speier esterification: This classic method uses an excess of the alcohol in the presence of a strong acid catalyst. While effective, it may require careful optimization to minimize side reactions with the phenolic group.[1][4]
Q4: What are the best practices for purifying CSA derivatives?
A4: Purification of CSA derivatives typically involves chromatographic techniques. Column chromatography using silica gel is a common method. The choice of solvent system will depend on the polarity of the derivative. For example, a mixture of hexane and ethyl acetate is often used, with the polarity adjusted to achieve optimal separation. High-performance liquid chromatography (HPLC) can be employed for final purification to achieve high purity.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation in Esterification/Etherification
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of catalyst. For acid-catalyzed reactions, ensure the acid is of the correct concentration and free of water. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential degradation. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. For reactions sensitive to water, consider using a Dean-Stark apparatus to remove water as it forms.[1] |
| Steric Hindrance | If using a bulky alcohol or alkylating agent, consider using a less hindered reagent if the experimental design allows. Alternatively, a more potent catalyst or harsher reaction conditions may be necessary. |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Reaction at Phenolic Hydroxyl Group | Protect the phenolic hydroxyl group with a suitable protecting group (e.g., TBDMS) prior to derivatizing the carboxylic acid. |
| Over-alkylation/Esterification | Use a stoichiometric amount of the derivatizing agent. Adding the reagent dropwise over a period of time can also help control the reaction. |
| Degradation of Starting Material or Product | Lower the reaction temperature. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the compounds are sensitive to oxidation. |
| Isomerization of the Stilbene Double Bond | Protect the reaction from light, as UV exposure can promote cis-trans isomerization. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the synthesis of CSA derivatives based on reported literature.
Table 1: Synthesis of this compound Methyl Ester Derivatives via McMurry Coupling and Hydrolysis [6]
| Derivative | Aromatic Aldehyde Reactant | Yield of Stilbenoid Intermediate (%) | Final Yield of CSA Derivative (%) |
| 13a (CSA) | 4-hydroxybenzaldehyde | 75 | 92 |
| 13b | 4-methoxybenzaldehyde | 78 | 95 |
| 13c | 3,4-dimethoxybenzaldehyde | 82 | 96 |
| 13d | 4-(trifluoromethyl)benzaldehyde | 72 | 90 |
| 13e | 4-chlorobenzaldehyde | 85 | 93 |
| 13f | 4-bromobenzaldehyde | 86 | 94 |
| 13g | 4-cyanobenzaldehyde | 70 | 88 |
| 13h | 2-naphthaldehyde | 65 | 85 |
| 13i | 4-(dimethylamino)benzaldehyde | 68 | 87 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Derivatives (e.g., 13a-i)[6]
Step 1: McMurry Coupling to form Stilbenoid Intermediates (e.g., 12a-i)
-
To a stirred suspension of Zn powder (10.0 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere, add TiCl₄ (5.0 mmol) dropwise at 0°C.
-
Reflux the resulting mixture for 2 hours.
-
Cool the mixture to room temperature and add a solution of methyl 6-formyl-2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)benzoate (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) in anhydrous THF (10 mL).
-
Reflux the reaction mixture for 4-6 hours until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and quench with 10% aqueous K₂CO₃ solution.
-
Filter the mixture through Celite and extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate, 20:1 to 10:1) to afford the stilbenoid intermediate.
Step 2: Hydrolysis to this compound Derivatives (e.g., 13a-i)
-
To a solution of the stilbenoid intermediate (0.5 mmol) in methanol (10 mL), add a solution of NaOH (2.5 mmol) in water (2 mL).
-
Stir the mixture at 60°C for 2-4 hours.
-
Cool the reaction mixture to room temperature and adjust the pH to 2-3 with 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from methanol to obtain the final this compound derivative.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. A facile synthesis of this compound and its derivatives [html.rhhz.net]
Minimizing Cajaninstilbene acid precipitation in stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for handling Cajaninstilbene acid (CSA), focusing on the common issue of precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CSA)?
This compound (CSA) is a natural stilbene compound isolated from the leaves of the pigeon pea (Cajanus cajan).[1][2] It is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[2][3] A key characteristic of CSA is its high lipophilicity (AlogP of 5.0) and consequently, its poor aqueous solubility, which is a primary challenge in its experimental use and clinical application.[1][4][5][6]
Q2: What is the recommended solvent for preparing CSA stock solutions?
Due to its lipophilic nature, CSA is poorly soluble in water.[5] Organic solvents are required to prepare concentrated stock solutions. The choice of solvent depends on the specific experimental requirements, including compatibility with downstream assays.
-
Dimethyl Sulfoxide (DMSO): DMSO is a common and effective solvent for dissolving CSA and other lipophilic compounds for in vitro studies.[7][8]
-
Methanol: Methanol has been successfully used to prepare analytical standard stock solutions of CSA.[4]
-
Ethanol: Ethanol can also be used and may be preferred in certain cell culture applications, although solubility may be lower than in DMSO.[4]
Q3: Why does my CSA solution precipitate?
Precipitation of CSA from a solution can occur for several reasons:
-
Poor Aqueous Solubility: The most common cause is the addition of a concentrated CSA stock solution (in an organic solvent like DMSO) into an aqueous buffer or cell culture medium. The drastic change in solvent polarity causes the poorly water-soluble CSA to fall out of solution.[4][6]
-
Low Temperature Storage: Storing highly concentrated stock solutions, particularly in DMSO, at low temperatures (e.g., -20°C) can lead to freezing and subsequent precipitation upon thawing.[7] This is a known issue with DMSO solutions.[7]
-
Supersaturation: Attempting to create a stock solution at a concentration that exceeds CSA's solubility limit in the chosen solvent will result in precipitation.
-
Solvent Evaporation: Partial evaporation of the solvent from a stock solution vial over time can increase the compound's concentration beyond its solubility limit, leading to precipitation.
Q4: What factors can affect the stability of CSA in solution?
The stability of stilbene compounds like CSA can be influenced by several environmental factors.[9][10] To ensure the integrity and reproducibility of experiments, consider the following:
-
pH: The molecular structure of CSA may be sensitive to pH, which can affect both its stability and solubility.[9]
-
Temperature: Storing stock solutions at appropriate temperatures is crucial. While refrigeration is common, it can promote precipitation in highly concentrated DMSO stocks.[7][10] High temperatures can accelerate degradation.[10]
-
Light: Many phenolic compounds, including stilbenes, are light-sensitive.[9][10] Exposure to light can lead to degradation over time. It is advisable to protect CSA solutions from light by using amber vials or wrapping containers in foil.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the compound.[9]
Troubleshooting Guide
This section addresses specific problems you may encounter with CSA precipitation.
Problem: My CSA precipitated immediately after I diluted my DMSO stock into an aqueous buffer.
-
Cause: This is likely due to the low aqueous solubility of CSA. The concentration of CSA in the final aqueous solution is too high to remain dissolved.
-
Solutions:
-
Reduce Final Concentration: Lower the final concentration of CSA in your aqueous medium.
-
Increase Solvent Percentage: Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, but be mindful of the tolerance of your experimental system (e.g., cell culture) to the solvent.
-
Use a Solubilizing Agent: For certain applications, incorporating a solubilizing excipient like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) can significantly enhance the aqueous solubility of CSA.[4][11]
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the concentrated stock into a solution with a higher organic solvent ratio, and then perform the final dilution into the aqueous buffer.
-
Problem: My concentrated CSA stock solution in DMSO shows crystals after storage at -20°C.
-
Cause: The stock solution was likely saturated or near-saturated, and the freeze-thaw cycle caused the compound to precipitate out of the solution.[7]
-
Solutions:
-
Re-dissolve the Precipitate: Before use, gently warm the vial in a water bath (e.g., 37°C) and vortex or sonicate until all crystals are fully dissolved. Always inspect the vial carefully to ensure complete dissolution.
-
Store at Room Temperature: If the compound is stable, consider storing the DMSO stock solution at room temperature in a desiccator to avoid freeze-thaw issues. Ensure the vial is tightly sealed to prevent water absorption by DMSO.
-
Prepare Lower Concentration Stocks: If precipitation is a recurring issue, prepare and store stock solutions at a slightly lower concentration.
-
Data Summary
Table 1: Solvent Considerations for this compound
| Solvent | Suitability | Key Considerations |
| DMSO | High | Excellent solubilizing power for high-concentration stocks. May cause precipitation during freeze-thaw cycles.[7] Potential for cellular toxicity at higher concentrations. |
| Methanol | Moderate | Used for preparing analytical standards.[4] More volatile than DMSO. |
| Ethanol | Moderate | Often preferred for in vivo or cell-based assays due to lower toxicity. May have lower solubilizing capacity than DMSO. |
| Aqueous Buffers | Very Low | CSA has poor aqueous solubility.[4][5][6] Direct dissolution is not feasible. Solubilizing agents like cyclodextrins may be required.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM CSA Stock Solution in DMSO
-
Pre-Weigh Compound: Accurately weigh 3.38 mg of this compound powder (Molecular Weight: 338.4 g/mol ) and place it in a sterile, light-protected vial (e.g., an amber glass vial).
-
Add Solvent: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C to ensure the compound is completely dissolved.[12]
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain. The solution should be clear.
-
Storage: Store the stock solution as recommended. For short-term storage, 4°C may be suitable. For long-term storage, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. Protect from light.
Protocol 2: Re-dissolving Precipitated CSA from a Stock Solution
-
Thawing: Remove the frozen stock solution from the freezer and allow it to thaw completely at room temperature.
-
Warming: Gently warm the vial in a 37°C water bath for 5-10 minutes. Do not use excessive heat, as it may degrade the compound.
-
Agitation: Vortex the vial vigorously for 30-60 seconds.[13]
-
Sonication: If the precipitate persists, place the vial in a sonicator bath for 5-15 minutes. The ultrasonic waves can help break up the precipitate and facilitate dissolution.
-
Final Inspection: Before use, centrifuge the vial at high speed (e.g., >10,000 x g) for 1-2 minutes to pellet any remaining micro-precipitate. Carefully pipette the clear supernatant for your experiment, avoiding the pellet.
Visual Guides
Caption: Workflow for CSA stock preparation and troubleshooting.
Caption: Key factors influencing CSA solution stability.
References
- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review [mdpi.com]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Bioavailability of Stilbenes from Cajanus cajan (L.) Millsp. Leaves Achieved by Hydroxypropyl-β-Cyclodextrin Inclusion: Preparation, Characterization and Pharmacokinetic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein precipitation and denaturation by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. csstc.org [csstc.org]
- 13. Protein TCA Precipitation Resolubilization Question - Protein and Proteomics [protocol-online.org]
Technical Support Center: Cajaninstilbene Acid (CSA) Pharmacokinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models for Cajaninstilbene acid (CSA) pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical pharmacokinetic profile of this compound (CSA) in rats?
A1: this compound generally exhibits rapid absorption and elimination in rats. Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 10.7 minutes, and the half-life (t1/2) is about 51.40 minutes.[1][2] The oral bioavailability of CSA has been estimated to be around 44.36%.[3][4] However, a self-microemulsion (SME) delivery system containing a UGT inhibitory excipient has been shown to improve the absolute bioavailability to 57.3%.[5][6]
Q2: What are the main metabolic pathways for CSA in rats?
A2: The primary metabolic pathway for CSA in rats is glucuronidation, which is a phase II metabolism process mediated by UDP-glucuronosyltransferases (UGTs).[5][6] The major metabolite identified is CSA-3-O-glucuronide.[3][4] Metabolism, particularly this first-pass effect, is considered the main factor limiting the oral bioavailability of CSA, rather than poor absorption.[1][3][4] Other identified metabolites include CSA-2-COO-glucuronide, 6,12-dihydroxy CSA, 3-hydroxy-5-methoxystilbene-3-O-glucuronide, and 6-hydroxy CSA-3-O-glucuronide.[1][7][8][9] These metabolites are primarily excreted in the bile.[1][7][8][9] In rat liver, UGT isoforms such as UGT1A1, 2B1, 2B2, 2B3, 2B6, and 2B12 are expressed.[10]
Q3: What are the key ethical considerations when conducting pharmacokinetic studies with CSA in animal models?
A3: Ethical considerations are paramount and should be guided by the 3Rs principle: Replacement , Reduction , and Refinement .
-
Replacement : Researchers should always consider if alternative methods can achieve the same scientific objectives without the use of live animals.
-
Reduction : The number of animals used should be minimized to the amount necessary to obtain statistically significant and reliable data.
-
Refinement : Experimental procedures should be optimized to minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, refining blood sampling techniques to minimize stress and blood loss, and ensuring proper housing and care.
All animal studies must be approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.
Troubleshooting Guides
Oral Gavage Administration
| Issue | Possible Cause | Troubleshooting/Solution |
| Regurgitation or reflux of dosing solution | - Incorrect placement of the gavage needle. - Dosing volume is too large. - Administration is too rapid. | - Ensure the gavage needle is correctly placed in the esophagus, not the trachea. The animal should swallow as the tube is gently passed. - Adhere to recommended maximum dosing volumes (typically 5-10 mL/kg for rats). - Administer the solution slowly and steadily. |
| Animal distress or signs of aspiration (e.g., coughing, difficulty breathing) | - Accidental administration into the trachea. | - Immediately stop the procedure. - Gently tilt the animal's head down to allow any fluid to drain. - Closely monitor the animal. If distress persists, consult with a veterinarian. - Ensure proper restraint and technique to avoid tracheal entry. The use of flexible plastic feeding tubes can minimize the risk of tracheal placement.[11] |
| Esophageal or gastric injury | - Improper technique or excessive force. - Use of a gavage needle with a sharp or burred tip. | - Never force the gavage needle. It should pass smoothly down the esophagus. - Always use a gavage needle with a smooth, ball-shaped tip to prevent tissue damage. - Ensure the needle is of the appropriate size for the animal. |
Intravenous Injection (Tail Vein)
| Issue | Possible Cause | Troubleshooting/Solution |
| Difficulty locating or accessing the tail vein | - Vasoconstriction (veins are not dilated). - Dehydration of the animal. | - Warm the tail using a heat lamp or warm water bath to induce vasodilation. - Ensure animals are properly hydrated before the procedure. |
| Formation of a subcutaneous "bleb" or swelling at the injection site | - The needle has passed through or is not properly seated in the vein. | - Stop the injection immediately. - Withdraw the needle and apply gentle pressure to the site. - Re-attempt the injection at a more proximal site on the tail or on the other lateral tail vein. Do not make more than two attempts per vein.[12] |
| No blood flash in the needle hub | - The needle is not in the vein. - The vein has collapsed. | - Make slight adjustments to the needle position without removing it from the tail. - If unsuccessful, remove the needle and re-attempt. Applying gentle negative pressure to the syringe can help confirm placement, but be cautious as this can collapse the vein.[13] |
Blood Sampling and Sample Quality
| Issue | Possible Cause | Troubleshooting/Solution |
| Hemolysis (reddish plasma/serum) | - Traumatic blood collection (e.g., excessive suction, small gauge needle). - Vigorous mixing or shaking of the blood sample. - Forcing blood through the syringe needle into the collection tube. | - Use an appropriate needle size (e.g., 22-25 gauge for rat tail vein). - Apply gentle and steady suction when drawing blood. - Gently invert the collection tube with anticoagulant 8-10 times to mix; do not shake. - After collection, remove the needle from the syringe before gently transferring the blood into the tube.[14] |
| Clotted sample in an anticoagulant tube | - Insufficient or improper mixing with the anticoagulant. - Slow sample collection. | - Immediately after collection, gently invert the tube multiple times to ensure thorough mixing with the anticoagulant. - Ensure a smooth and efficient blood draw to prevent clotting from starting before mixing. |
| Low plasma/serum yield | - Incomplete clotting (for serum). - Incorrect centrifugation speed or time. | - Allow blood to clot completely at room temperature for at least 30 minutes before centrifugation for serum collection. - Follow the recommended centrifugation protocol (e.g., 1,000-2,000 x g for 10-15 minutes). |
LC-MS/MS Analysis
| Issue | Possible Cause | Troubleshooting/Solution |
| Poor peak shape or splitting | - Issues with the analytical column. - Incompatibility between the sample solvent and the mobile phase. | - Check the column for blockages and ensure it is properly conditioned. - Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
| Low signal intensity or poor sensitivity | - Inefficient ionization. - Matrix effects (ion suppression or enhancement). - Suboptimal sample preparation. | - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). - Implement more rigorous sample cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. - Ensure efficient protein precipitation and extraction of CSA from the plasma. |
| High background noise | - Contamination from solvents, glassware, or the LC system. - Presence of interfering substances from the plasma matrix. | - Use high-purity solvents and thoroughly clean all glassware. - Flush the LC system to remove any contaminants. - Improve sample preparation to remove interfering components. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax (min) | 10.7 ± 0.31 | [1][2][15] |
| t1/2 (min) | 51.40 ± 6.54 | [1][2][15] |
| Oral Bioavailability (%) | 44.36 | [3][4][15] |
| Oral Bioavailability with SME-UGT inhibitor (%) | 57.3 | [5][6] |
| Oral Bioavailability with control SME (%) | 35.4 | [5][6] |
| Oral Bioavailability of free CSA (%) | 34.0 | [5][6] |
Table 2: Pharmacokinetic Parameters of a CSA Derivative (C1) in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | t1/2e (h) | Oral Bioavailability (%) | Reference |
| Intravenous (i.v.) | 50 | - | - | 0.9 ± 0.2 | - | [16] |
| Intraperitoneal (i.p.) | 75 | - | 33 ± 5 | 1.4 ± 0.2 | - | [16] |
| Oral (p.o.) | 50 | - | 33 | - | ~77 | [16] |
Experimental Protocols
Protocol 1: Oral Gavage in Rats
-
Animal Preparation: Acclimatize rats to handling for several days prior to the experiment to reduce stress. Fast the animals overnight (with access to water) before dosing.
-
Dosage Preparation: Prepare the CSA solution or suspension at the desired concentration.
-
Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle of the appropriate size for the rat's weight.
-
Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.
-
Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow the tube as it is gently advanced. Do not force the needle.
-
Administration: Once the needle is in the stomach (pre-measured to the last rib), administer the dose slowly.
-
Post-Administration Monitoring: Return the rat to its cage and monitor for any signs of distress.
Protocol 2: Blood Sampling from the Tail Vein in Rats
-
Animal Preparation: Place the rat in a restraint tube.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Venipuncture: Puncture the vein with a 22-25 gauge needle attached to a syringe.
-
Blood Collection: Gently withdraw the desired volume of blood.
-
Post-Collection: Withdraw the needle and apply gentle pressure to the puncture site with a sterile gauze pad to stop the bleeding.
-
Sample Processing: Immediately transfer the blood to an appropriate anticoagulant-containing tube (e.g., EDTA or heparin) and mix gently by inversion.
Protocol 3: Plasma Preparation
-
Centrifugation: Centrifuge the whole blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C.
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Storage: Transfer the plasma to a clean, labeled microcentrifuge tube and store at -80°C until analysis.
Mandatory Visualizations
Caption: Experimental workflow for a typical pharmacokinetic study of this compound in rats.
Caption: Simplified metabolic pathway of this compound in rats.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma pharmacokinetics and tissue distribution study of this compound in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and Its Main Glucuronide Metabolite in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Enhancing in vivo oral bioavailability of this compound using UDP-glucuronosyl transferase inhibitory excipient containing self-microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Absorption, Metabolism, and Excretion of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. instechlabs.com [instechlabs.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research-support.uq.edu.au [research-support.uq.edu.au]
- 14. Hemolysis - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 15. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Antioxidant Activity: Cajaninstilbene Acid vs. Resveratrol
Guide for Researchers and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of the antioxidant activities of Cajaninstilbene acid (CSA) and resveratrol. Both are stilbenoid compounds recognized for their potent biological effects, but emerging research indicates significant differences in their antioxidant capacities. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways to inform research and development decisions.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies demonstrate that this compound exhibits stronger in vitro antioxidant properties than resveratrol across several standard assays. A 2011 study in the Journal of Agricultural and Food Chemistry systematically evaluated both compounds, revealing CSA's lower IC₅₀ values, which indicate greater potency.[1]
The IC₅₀ (half-maximal inhibitory concentration) represents the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC₅₀ value signifies a higher antioxidant activity.
| Antioxidant Assay | This compound (CSA) IC₅₀ (μM) | Resveratrol IC₅₀ (μM) | Reference |
| Superoxide Radical Scavenging | 19.03 | > 50 | [1] |
| Hydroxyl Radical Scavenging | 6.36 | 21.03 | [1] |
| Nitric Oxide Scavenging | 39.65 | > 100 | [1] |
| Lipid Peroxidation Inhibition | 20.58 | 25.16 | [1] |
| Reducing Power (EC₅₀, μM) | 20.41 | 64.93 | [1] |
| DPPH Radical Scavenging | 132.4 μM (302.12 µg/mL) | Not directly compared in this study | [2] |
Note: The DPPH value for CSA is from a separate study where it was not directly compared to resveratrol. The primary comparative data comes from Zheng et al. (2011).[1][2]
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays used to compare CSA and resveratrol.
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The DPPH radical has a deep violet color in solution with a strong absorbance maximum at approximately 517 nm. When reduced by an antioxidant, it becomes a colorless or pale yellow hydrazine, leading to a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of the test compound (e.g., CSA or resveratrol) in a suitable solvent like ethanol or methanol.
-
Prepare a 0.004% (w/v) solution of DPPH in ethanol.[2]
-
In a test tube or microplate well, mix 100 µL of various concentrations of the test compound with 1.4 mL of ethanol.[2]
-
Add 1 mL of the ethanolic DPPH solution to the mixture and vortex thoroughly.[2]
-
Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Ascorbic acid or Trolox is typically used as a positive control.[2]
-
The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC₅₀ value is determined by plotting the scavenging percentage against the compound concentration.
-
This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and then react with a detection molecule.
-
Principle: The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) is used to generate hydroxyl radicals. These highly reactive radicals can degrade a detector molecule (e.g., deoxyribose), and the antioxidant's ability to compete for these radicals and prevent degradation is measured.
-
Protocol (summarized from Zheng et al., 2011):
-
The reaction mixture contains the sample at various concentrations, a phosphate buffer, FeSO₄, EDTA, H₂O₂, and deoxyribose.
-
The reaction is initiated by adding H₂O₂ and incubated at a set temperature (e.g., 37°C).
-
The reaction is stopped by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).
-
The mixture is heated (e.g., 95°C) to develop a pink color from the reaction of TBA with malondialdehyde (a product of deoxyribose degradation).
-
After cooling, the absorbance is measured at 532 nm.
-
A lower absorbance indicates higher scavenging activity.
-
The IC₅₀ value is calculated from the dose-response curve.
-
-
Principle: Superoxide radicals are generated in a non-enzymatic system, such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which can be measured spectrophotometrically. Antioxidants inhibit this reaction by scavenging the superoxide radicals.
-
Protocol (summarized from Zheng et al., 2011):
-
The reaction mixture contains the sample, a buffer (e.g., Tris-HCl), NBT, and NADH.
-
The reaction is started by adding PMS to the mixture.
-
After incubation at room temperature, the absorbance is read at 560 nm.
-
A decrease in absorbance indicates scavenging of the superoxide radicals.
-
The IC₅₀ value is calculated.
-
Signaling Pathways in Antioxidant Action
Both this compound and resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway is a central mechanism for both compounds.[3][4]
-
This compound (CSA): CSA activates the Nrf2/ARE (Antioxidant Response Element) pathway. This activation is mediated by upstream signaling kinases, including PI3K/AKT, ERK, and JNK.[4] Upon activation, Nrf2 translocates to the nucleus, binds to the ARE sequence in DNA, and initiates the transcription of protective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[4][5]
-
Resveratrol: Resveratrol also potently activates the Nrf2 pathway, often by modulating upstream kinases like those in the MAPK family.[6][7][8] Additionally, resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase.[9] SIRT1 activation contributes to the attenuation of oxidative stress, partly through pathways that can influence Nrf2 activity.[9]
Caption: Signaling pathways for CSA and Resveratrol converge on Nrf2 activation.
Standard Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro colorimetric antioxidant assay, such as the DPPH assay.
Caption: General workflow for an in vitro antioxidant capacity assay.
Conclusion
The available experimental data indicates that this compound possesses significantly stronger direct radical scavenging activity against superoxide and hydroxyl radicals compared to resveratrol.[1] Both compounds effectively modulate the Nrf2 antioxidant defense pathway, but CSA's superior performance in direct chemical assays suggests it may be a more potent first-line defense against certain reactive oxygen species. These findings highlight this compound as a highly promising candidate for further investigation in the development of novel antioxidant therapies and functional food ingredients. Researchers are encouraged to consider these differences when selecting compounds for studies related to mitigating oxidative stress.
References
- 1. In vitro antioxidant properties, DNA damage protective activity, and xanthine oxidase inhibitory effect of this compound, a stilbene compound derived from pigeon pea [Cajanus cajan (L.) Millsp.] leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activities of Extracts and Main Components of Pigeonpea [Cajanus cajan (L.) Millsp.] Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nrf2 cell signaling pathway is responsible for the antioxidant effect of resveratrol in aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alcoholinmoderation.com [alcoholinmoderation.com]
- 7. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Targets of Cajaninstilbene Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cajaninstilbene acid (CSA), a natural stilbene compound isolated from pigeon pea (Cajanus cajan), has emerged as a promising candidate in cancer therapy.[1][2][3] Extensive research has focused on validating its anticancer targets and elucidating the molecular mechanisms underlying its therapeutic effects. This guide provides a comprehensive comparison of the experimental data validating the key anticancer targets of CSA, offering insights into its performance against other established and natural anticancer agents.
Key Anticancer Targets and Validating Experimental Data
The anticancer activity of CSA is attributed to its ability to modulate multiple signaling pathways and molecular targets crucial for cancer cell proliferation, survival, and metastasis. The primary validated targets include components of the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways, as well as specific proteins like Estrogen Receptor alpha (ERα), c-Myc, and WNK3 kinase.[1]
Comparative Efficacy of this compound
The following table summarizes the cytotoxic and inhibitory concentrations of CSA and its derivatives in various cancer cell lines, alongside comparative data for other anticancer agents.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| This compound (CSA) | MCF-7 (ERα-positive breast cancer) | Cytotoxicity | 61.25 ± 2.67 | [2] |
| MDA-MB-231 (ERα-negative breast cancer) | Cytotoxicity | 175.76 ± 19.59 | [2] | |
| Tamoxifen-resistant MCF-7 (MTR-3) | Cytotoxicity | 188.22 ± 38.58 | [2] | |
| MCF-7 | c-Myc Inhibition | 15.48 ± 6.84 (EC50) | ||
| HeLa (Cervical cancer) | Cytotoxicity | 39 to >80 µg/mL | ||
| CaCo-2 (Colon cancer) | Cytotoxicity | 32 to >80 µg/mL | ||
| Bel-7402 (Liver cancer) | Anti-proliferation | 19.14 | ||
| CSA Derivative (B10) | Raji (Non-Hodgkin lymphoma) | Anti-proliferation | 18 | [2] |
| CSA Derivative (11) | HT29 (Colon cancer) | Cytotoxicity | 56.07 | [2] |
| MCF-7 | Cytotoxicity | 115.85 | [2] | |
| PA-1 (Ovarian teratoma) | Cytotoxicity | 26.80 | [2] | |
| Tamoxifen | HT29 | Cytotoxicity | 91.60 | [2] |
| MCF-7 | Cytotoxicity | 138.92 | [2] | |
| PA-1 | Cytotoxicity | 141.15 | [2] | |
| Resveratrol | HT29 | Cytotoxicity | 224.45 | [2] |
| MCF-7 | Cytotoxicity | 347.07 | [2] | |
| PA-1 | Cytotoxicity | 53.58 | [2] | |
| Cyclophosphamide | MCF-7 xenograft in nude mice | Tumor Inhibition | 20 mg/kg | [2] |
| This compound (CSA) | MCF-7 xenograft in nude mice | Tumor Inhibition | 15 mg/kg (43% inhibition) | [2] |
| 30 mg/kg (66% inhibition) | [2] |
Signaling Pathways and Molecular Interactions
CSA exerts its anticancer effects by modulating a network of interconnected signaling pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound ameliorates depression-like behaviors in mice by suppressing TLR4/NF-κB mediated neuroinflammation and promoting autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Cajaninstilbene Acid: A Comparative Analysis of Efficacy Against Other Natural Stilbenoids
For Immediate Release
Ganzhou, China – November 10, 2025 – A comprehensive review of available scientific literature reveals that Cajaninstilbene acid (CSA), a natural stilbenoid isolated from pigeon pea leaves, demonstrates significant antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative analysis of CSA's efficacy against other well-known natural stilbenoids like resveratrol, piceatannol, and pterostilbene, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for this compound and other stilbenoids across key biological activities. Direct comparison should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Source |
| This compound | 302.12 µg/mL | [1] |
| Resveratrol | Not available in direct comparison | |
| Piceatannol | Not available in direct comparison | |
| Pterostilbene | Not available in direct comparison |
Note: A lower IC50 value indicates stronger antioxidant activity. The provided IC50 for CSA is for the pure compound.
Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC50 Value | Source |
| This compound | Significant inhibition at 20 µM (IC50 not specified) | [1] |
| Resveratrol | Not available in direct comparison | |
| Piceatannol | Not available in direct comparison | |
| Pterostilbene | Not available in direct comparison |
Note: While a specific IC50 value for CSA is not available, studies show significant inhibition of pro-inflammatory markers.[1]
Table 3: Anticancer Activity (Cytotoxicity against MCF-7 Human Breast Cancer Cells)
| Compound | IC50 Value | Source |
| This compound | 61.25 ± 2.67 µM | [1] |
| Resveratrol | ~65 µM | |
| Piceatannol | Not available in direct comparison | |
| Pterostilbene | ~15 µM | |
| Derivative of CSA (Compound 11) | 115.85 µM | [1] |
| Resveratrol (in same study as CSA derivative) | 347.07 µM | [1] |
Note: A lower IC50 value indicates greater cytotoxic activity against cancer cells. A derivative of CSA showed stronger inhibitory effects against MCF-7 cells compared to resveratrol in a direct comparison study.[1]
Key Signaling Pathways
This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2-dependent antioxidant response and the inhibition of the pro-inflammatory NF-κB pathway.
Figure 1: Key signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized protocols for the key assays mentioned in this guide. For detailed, compound-specific methodologies, please refer to the cited literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.
Figure 2: General workflow for the DPPH antioxidant assay.
Protocol:
-
A stock solution of DPPH in methanol is prepared.
-
Serial dilutions of the test compound are prepared.
-
The DPPH solution is mixed with the test compound solutions in a 96-well plate or cuvettes.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at approximately 517 nm.
-
The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
LPS is added to the wells to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The absorbance is read at approximately 540 nm.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring the metabolic activity of the cells.
Figure 3: General workflow for the MTT cell viability assay.
Protocol:
-
Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to attach.
-
The cells are then treated with different concentrations of the test compound.
-
Following an incubation period (typically 24 to 72 hours), the MTT reagent is added to each well.
-
The plate is incubated to allow viable cells to metabolize the MTT into insoluble formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Conclusion
This compound demonstrates promising bioactivities, with its efficacy in certain contexts, such as its derivative's performance against MCF-7 cells, appearing comparable or superior to that of resveratrol. However, a clear, direct comparison across a range of assays and stilbenoids is still needed to definitively establish its relative potency. The data presented in this guide underscore the potential of CSA as a valuable natural compound for further investigation in the development of novel therapeutic agents. Future research should focus on standardized, head-to-head comparative studies to provide a more conclusive assessment of its efficacy.
References
Cajaninstilbene Acid: A Comparative Guide to Molecular Docking Studies with Key Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Cajaninstilbene acid (CSA), a natural stilbenoid isolated from pigeon pea (Cajanus cajan), has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Understanding the molecular interactions of CSA with its biological targets is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a comparative overview of molecular docking studies of CSA with key protein targets, supported by available data and generalized experimental protocols.
Data Presentation: Molecular Docking Parameters
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the strength of the interaction, often expressed as binding energy or a docking score. Lower binding energy values typically indicate a more stable and favorable interaction. While comprehensive comparative docking data for CSA against a wide range of targets is still emerging in publicly available literature, this section summarizes the available quantitative data.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Interacting Residues | Reference |
| Xanthine Oxidase | This compound | -229.71 (Calculated Free Binding Energy) | Not Reported | Not Reported | [1] |
Note: The reported free binding energy for Xanthine Oxidase appears exceptionally high and should be interpreted with caution. Further validation is required.
Experimental Protocols: A Generalized Approach to Molecular Docking
The following protocol outlines a general workflow for performing molecular docking studies, based on common practices in the field. Specific parameters may vary depending on the software and the specific biological question being addressed.
Preparation of the Receptor (Protein)
-
Protein Structure Retrieval: The three-dimensional structure of the target protein is typically obtained from a public repository such as the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.
-
Addition of Hydrogen Atoms: Hydrogen atoms, which are often absent in crystallographic structures, are added to the protein.
-
Charge Assignment: Appropriate partial charges are assigned to the protein atoms.
-
Defining the Binding Site: The active site or binding pocket of the protein is defined. This can be based on the location of a co-crystallized ligand in the experimental structure or predicted using computational tools.
Preparation of the Ligand (this compound)
-
Ligand Structure Generation: The 2D structure of this compound is drawn using chemical drawing software and converted to a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
-
Software Selection: A molecular docking program, such as AutoDock Vina, Glide, or GOLD, is chosen to perform the simulation.
-
Grid Box Generation: A grid box is generated around the defined binding site of the receptor. This grid defines the search space for the ligand during the docking simulation.
-
Docking Execution: The docking algorithm explores various conformations and orientations of the ligand within the grid box, calculating the binding affinity for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking score or binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualization of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways in which the target proteins of this compound are involved. These diagrams provide a visual representation of the molecular interactions and regulatory cascades.
NF-κB Signaling Pathway
References
A Comparative Analysis of Cajaninstilbene Acid from Diverse Geographical Sources: A Guide for Researchers
For Immediate Release
This guide offers a comprehensive comparative analysis of Cajaninstilbene acid (CSA), a bioactive stilbenoid compound predominantly isolated from the leaves of the pigeon pea (Cajanus cajan). As a plant species cultivated across tropical and subtropical regions, the geographical origin of pigeon pea may influence the yield and biological potency of its secondary metabolites. This document is intended for researchers, scientists, and drug development professionals, providing a synthesis of available data on CSA from various locales, alongside detailed experimental protocols to facilitate further investigation.
While direct comparative studies analyzing this compound (CSA) from different geographical sources in a single, controlled experiment are limited in the currently available scientific literature, this guide synthesizes data from various studies to provide a comparative overview. It is important to note that variations in extraction methods, analytical techniques, and environmental conditions may contribute to the observed differences. The primary geographical regions for pigeon pea cultivation discussed include India, China, and parts of Africa.
Quantitative Data Summary
The following tables summarize the quantitative data on the yield of this compound and its key biological activities as reported in various studies.
Table 1: Comparative Yield of this compound from Cajanus cajan Leaves
| Geographical Source | Extraction Method | Yield of this compound (mg/g of extract/dry weight) | Reference |
| Hainan Province, China | Ethyl Acetate Fractionation | 37.795 ± 2.13 mg/g extract | [1] |
| Unspecified (China) | Negative-Pressure Cavitation Extraction (NPCE) | 5.675 ± 0.127 mg/g | [2] |
| Unspecified (China) | Ultrasound-Assisted Extraction (UAE) | 5.594 ± 0.084 mg/g | [2] |
| Unspecified | Microwave-Assisted Extraction (MAE) | Recoveries of 96 ± 3% reported | [3] |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental methodologies.
Table 2: Comparative Biological Activity of this compound
| Biological Activity | Assay | Result (IC50 / Concentration) | Reference |
| Antioxidant Activity | DPPH Radical Scavenging Assay | IC50: 302.12 µg/mL | [1] |
| Anti-inflammatory Activity | Inhibition of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages | 20 µM | [4] |
| Anti-tumor Activity | MTT Assay against MCF-7 (human breast cancer) cells | IC50: 61.25 ± 2.67 µM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further research.
Extraction of this compound
a) Negative-Pressure Cavitation Extraction (NPCE) [2]
-
Sample Preparation: Dry the pigeon pea leaves and pulverize them to a 40-mesh powder.
-
Extraction Parameters:
-
Extraction Solvent: 80% Ethanol
-
Liquid-to-Solid Ratio: 30:1 (mL/g)
-
Extraction Pressure: -0.075 MPa
-
Extraction Temperature: 45°C
-
Extraction Time: 30 minutes
-
Number of Cycles: 4
-
-
Procedure:
-
Combine the powdered leaves and 80% ethanol in the extraction vessel at the specified ratio.
-
Apply negative pressure and maintain the set temperature.
-
After the extraction time, filter the mixture.
-
Repeat the extraction cycle with fresh solvent.
-
Combine the filtrates and concentrate under vacuum to obtain the crude extract.
-
b) Microwave-Assisted Extraction (MAE) [3]
-
Sample Preparation: Dry and mill the pigeon pea leaves to a particle size of ≤0.5 mm.
-
Extraction Parameters:
-
Extraction Solvent: 80% Ethanol
-
Liquid-to-Solid Ratio: 30:1 (mL/g)
-
Microwave Power and Temperature: 65°C (power adjusted to maintain temperature)
-
Extraction Time: 1 minute per cycle
-
Number of Cycles: 2
-
-
Procedure:
-
Place the leaf powder and 80% ethanol in a microwave-safe extraction vessel.
-
Irradiate with microwaves under the specified conditions.
-
After each cycle, cool and filter the mixture.
-
Pool the filtrates and concentrate to yield the crude extract.
-
Biological Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Procedure:
-
Prepare various concentrations of the CSA extract in methanol.
-
In a 96-well plate, add the CSA solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is typically used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
b) Anti-inflammatory Activity Assay (Measurement of NO, TNF-α, and IL-6) [4]
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of CSA for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
c) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anti-tumor Activity [5]
-
Cell Culture: Culture MCF-7 human breast cancer cells in a suitable medium.
-
Procedure:
-
Seed the MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of CSA and incubate for a designated period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value (the concentration of CSA that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Visualization of Methodologies and Pathways
To further elucidate the experimental processes and the biological mechanisms of this compound, the following diagrams are provided.
Caption: Workflow for the extraction of this compound.
Caption: Anti-inflammatory mechanism of this compound.
Conclusion and Future Directions
The compiled data indicates that this compound from Cajanus cajan is a promising natural product with significant antioxidant, anti-inflammatory, and anti-tumor properties. While the available literature provides a strong foundation, there is a clear need for direct comparative studies to elucidate the influence of geographical origin on the yield and bioactivity of CSA. Such studies would be invaluable for standardizing CSA-based products and for identifying optimal cultivation regions for medicinal purposes. Future research should focus on a side-by-side analysis of pigeon pea varieties from India, China, Africa, and other growing regions, employing standardized extraction and analytical protocols. This will enable a more definitive understanding of how environmental and genetic factors impact the phytochemical profile and therapeutic potential of this important medicinal plant.
References
Comparative Analysis of Cajaninstilbene Acid's Anti-Inflammatory Mechanism
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory properties of Cajaninstilbene acid (CSA) in comparison to other natural compounds. This guide provides a detailed examination of its mechanism of action, supported by experimental data and protocols.
This compound (CSA), a stilbenoid compound isolated from pigeon pea leaves, has demonstrated significant anti-inflammatory effects. Its primary mechanism of action involves the inhibition of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are pivotal in the inflammatory response. This guide provides a comparative analysis of CSA's anti-inflammatory activity against other well-known natural compounds—resveratrol, curcumin, and quercetin—that share similar mechanistic targets.
Comparative Efficacy in Inhibiting Inflammatory Mediators
The anti-inflammatory potential of CSA and its counterparts can be quantified by their ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models of inflammation, commonly using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| This compound (CSA) | 39.65 (scavenging)[1] | No specific IC50 value found | No specific IC50 value found |
| Resveratrol | Not specified | 18.9 ± 0.6[1] | 17.5 ± 0.7[1] |
| Curcumin | 3.7 - 11.0[2] | No specific IC50 value found | ~20 µM (83% inhibition)[3] |
| Quercetin | ~27[4] | Effective at 40-44 µM | Significantly inhibits at ≤50 µM[5][6] |
Note: The IC50 value for CSA's effect on NO is for direct scavenging, not inhibition of cellular production. Data for some compounds are presented as effective concentrations rather than precise IC50 values due to the nature of the available literature.
Mechanism of Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of CSA, resveratrol, curcumin, and quercetin are primarily attributed to their ability to modulate the NF-κB and MAPK signaling cascades. These pathways are critical regulators of the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
CSA has been shown to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells at a concentration of 20 µM.[7] The comparative inhibitory concentrations for the other compounds on specific NF-κB pathway components are an active area of research.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the downstream activation of transcription factors that promote the expression of inflammatory mediators.
CSA at 20 µM has been observed to significantly decrease the phosphorylation of ERK, JNK, and p38 in LPS-stimulated RAW 264.7 cells.[7] Curcumin has also been shown to inhibit the phosphorylation of ERK.[8] Similarly, quercetin can block the phosphorylation of p38 and JNK.[9]
Experimental Protocols
The following are generalized protocols for key experiments used to validate the anti-inflammatory mechanisms of CSA and its alternatives.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of test compounds on LPS-stimulated macrophages.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[10]
-
Seed the cells in 96-well plates at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[11]
2. Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of CSA or the comparator compounds for 1-2 hours.[10]
-
Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10]
3. Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant and measure the nitrite concentration, a stable product of NO, using the Griess reagent.
-
ELISA for Cytokines: Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the cell culture supernatant according to the manufacturer's instructions.[10]
Western Blot Analysis for Signaling Proteins
1. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of NF-κB p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
RT-PCR for Gene Expression Analysis
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
2. Quantitative PCR (qPCR):
-
Perform qPCR using gene-specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates notable anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways, thereby reducing the production of key inflammatory mediators. Its efficacy is comparable to that of other well-studied natural compounds like resveratrol, curcumin, and quercetin. The provided experimental framework offers a robust methodology for further investigation and validation of CSA's therapeutic potential. Further research is warranted to establish a more comprehensive quantitative comparison, particularly regarding the IC50 values of CSA on TNF-α and IL-6 production and its direct impact on the phosphorylation of key signaling proteins. Such data will be invaluable for the development of CSA as a potential anti-inflammatory agent.
References
- 1. researchgate.net [researchgate.net]
- 2. apjai-journal.org [apjai-journal.org]
- 3. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quercetin attenuates cardiomyocyte apoptosis via inhibition of JNK and p38 mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cajaninstilbene Acid and Tamoxifen in Breast Cancer Cells
For Immediate Release
In the landscape of breast cancer therapeutics, the quest for novel and more effective agents is perpetual. This guide provides a detailed, evidence-based comparison of Cajaninstilbene acid (CSA), a natural compound, and tamoxifen, a widely used selective estrogen receptor modulator (SERM), in their effects on breast cancer cells. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, efficacy, and the experimental basis for these findings.
Executive Summary
This compound (CSA) has demonstrated significant anticancer activity in breast cancer cells, including those resistant to tamoxifen. Both compounds induce apoptosis and cause cell cycle arrest, albeit through different mechanisms. Tamoxifen primarily acts as an estrogen receptor antagonist, leading to G0/G1 cell cycle arrest. In contrast, CSA's effects appear to be mediated through DNA damage and modulation of the p53 signaling pathway, resulting in G2/M phase arrest. Notably, CSA exhibits cytotoxicity in tamoxifen-resistant breast cancer cell lines, suggesting its potential as an alternative or synergistic therapeutic agent.
Data Presentation
Table 1: Comparative Cytotoxicity (IC50) of this compound and Tamoxifen in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (ERα-positive) | 61.25 ± 2.67 | [1] |
| This compound | MDA-MB-231 (ERα-negative) | 175.76 ± 19.59 | [1] |
| This compound | MCF-7/MTR-3 (Tamoxifen-resistant) | 188.22 ± 38.58 | [1] |
| Tamoxifen | MCF-7 (ERα-positive) | ~10 - 250 | [2] |
Note: IC50 values for tamoxifen can vary significantly based on experimental conditions and exposure times.
Table 2: Comparative Effects on Apoptosis in MCF-7 Breast Cancer Cells
| Treatment | Concentration | Duration | Apoptosis Rate (%) | Reference |
| Control | - | 48h | 0.045 (late apoptosis) | [2] |
| Tamoxifen | 250 µM | 48h | 45.7 (late apoptosis) | [2] |
| This compound | 8.88 - 14.79 µM | - | Concentration-dependent increase |
Disclaimer: The data for this compound and Tamoxifen on apoptosis are from separate studies. Direct quantitative comparison should be made with caution as experimental conditions may have varied.
Table 3: Comparative Effects on Cell Cycle Distribution in MCF-7 Breast Cancer Cells
| Treatment | Concentration | Effect | Reference |
| Tamoxifen | Low concentrations | G0/G1 phase arrest | |
| This compound | 8.88 - 14.79 µM | G2/M phase arrest |
Disclaimer: The data for this compound and Tamoxifen on cell cycle distribution are from separate studies. Direct quantitative comparison should be made with caution as experimental conditions may have varied.
Signaling Pathways
The mechanisms of action for this compound and tamoxifen involve distinct signaling pathways within breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or tamoxifen and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration ~0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with the desired concentrations of CSA or tamoxifen for a specific duration.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected. Cells are then washed with cold PBS.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected to differentiate cell populations:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated for at least 30 minutes on ice to fix the cells.
-
Staining: The fixed cells are washed to remove the ethanol and then resuspended in a propidium iodide staining solution that also contains RNase A to prevent staining of RNA.
-
Incubation: Cells are incubated in the staining solution for at least 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents a compelling profile as an anticancer agent against breast cancer cells, including those that have developed resistance to tamoxifen. Its distinct mechanism of action, centered on the p53 pathway and induction of G2/M arrest, differentiates it from tamoxifen's estrogen receptor-mediated G0/G1 arrest. The data suggests that CSA could be a valuable candidate for further preclinical and clinical investigation, both as a standalone therapy and in combination with existing treatments like tamoxifen, to overcome drug resistance and improve patient outcomes. Further direct comparative studies are warranted to fully elucidate the relative efficacy and synergistic potential of these two compounds.
References
Unveiling the Therapeutic Potential of Cajaninstilbene Acid Analogs: A Structure-Activity Relationship Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Cajaninstilbene acid (CSA) analogs, detailing their structure-activity relationships across various biological activities. Supported by experimental data, this document aims to facilitate the development of novel therapeutic agents derived from this promising natural product scaffold.
This compound (CSA), a stilbenoid isolated from the leaves of Cajanus cajan (pigeon pea), has garnered significant attention for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[1][2][3] The structural backbone of CSA, characterized by a stilbene core with hydroxyl, carboxyl, methoxy, and prenyl groups, offers a versatile template for synthetic modification to enhance potency and selectivity.[1] This guide synthesizes the current understanding of the structure-activity relationships (SAR) of CSA analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Antitumor Activity: Targeting Cancer's Core Pathways
CSA and its derivatives have demonstrated significant potential as anticancer agents, particularly against breast cancer.[1][4] The antitumor mechanism often involves the modulation of critical signaling pathways, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways, leading to cell cycle arrest and apoptosis.[1][2]
Comparative Efficacy of CSA Analogs in Cancer Cell Lines
The following table summarizes the cytotoxic activity of CSA and several of its key analogs against various cancer cell lines, providing a quantitative basis for SAR analysis.
| Compound | Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |
| This compound (CSA) | MCF-7 (ERα-positive breast cancer) | 61.25 ± 2.67 | [1] |
| MDA-MB-231 (ERα-negative breast cancer) | 175.76 ± 19.59 | [1] | |
| Tamoxifen-resistant MCF-7 | 188.22 ± 38.58 | [1] | |
| HeLa (Cervical cancer) | 39 to >80 µg/mL | [1] | |
| CaCo-2 (Colorectal cancer) | 32 to >80 µg/mL | [1] | |
| CSA derivative 6 | MCF-7 | 2.96 ± 0.12 | [1] |
| CSA derivative 19 | HEK293 (c-Myc transfected) | 1.40 ± 0.64 | [1] |
| Longistylin A | Various tumor cell lines | Broad-spectrum activity | [1] |
| Longistylin C | Various tumor cell lines | Broad-spectrum activity | [1] |
Structure-Activity Relationship Insights: The data suggests that the anti-estrogenic activity of CSA contributes significantly to its efficacy against ERα-positive breast cancer cells.[5] Synthetic modifications, as seen in derivatives 6 and 19, can dramatically enhance cytotoxic potency, with some analogs showing significantly lower EC₅₀ values for c-Myc inhibition compared to known inhibitors.[1] The natural derivatives, Longistylin A and C, also exhibit broad-spectrum antitumor activity, highlighting the therapeutic potential of the CSA scaffold.[1]
Signaling Pathway Modulation
The antitumor effects of CSA analogs are intrinsically linked to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases. CSA and its derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[6]
Inhibition of Inflammatory Mediators
The following table presents the inhibitory activity of CSA and its analogs on the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.
| Compound | NO Inhibition (IC₅₀ in µM) | TNF-α Inhibition (IC₅₀ in µM) | IL-6 Inhibition (IC₅₀ in µM) | Reference |
| This compound (CSA) | Strong inhibition | Strong inhibition | Strong inhibition | [6] |
| Derivative 5c | Strong inhibition | Strong inhibition | Strong inhibition | [6] |
| Derivative 5e | Strong inhibition | Strong inhibition | Strong inhibition | [6] |
| Derivative 5h | Strong inhibition | Strong inhibition | Strong inhibition | [6] |
Structure-Activity Relationship Insights: Specific synthetic derivatives of CSA, such as 5c, 5e, and 5h, have been shown to exhibit strong inhibitory activity against the release of key pro-inflammatory molecules.[6] This suggests that modifications to the CSA scaffold can be tailored to optimize anti-inflammatory potency.
NF-κB and MAPK Signaling Pathway Inhibition
The anti-inflammatory mechanism of CSA analogs is largely attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Antibacterial Activity: Combating Drug-Resistant Pathogens
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. CSA and its derivatives have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Antibacterial Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) of CSA and its analogs against different bacterial species.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound (CSA) | S. aureus | 25 | [7] |
| Derivative 5b | Gram-positive bacteria, MRSA | Potent activity | [8] |
| Derivative 5c | Gram-positive bacteria, MRSA | Potent activity | [8] |
| Derivative 5j | Gram-positive bacteria, MRSA | Potent activity | [8] |
| Derivative 5k | Gram-positive bacteria, MRSA | Potent activity | [8] |
Structure-Activity Relationship Insights: Synthetic modifications have yielded CSA derivatives (5b, 5c, 5j, and 5k) with potent antibacterial activity against Gram-positive bacteria and MRSA, in some cases exceeding the efficacy of control antibiotics.[8] This highlights the potential of SAR-guided design to develop new classes of antibacterial drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assay (MTT/XTT Assay)
Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of CSA analogs and a vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well.
-
Incubation: Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Anti-inflammatory Assays (NO, TNF-α, and IL-6 Measurement)
Protocol:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of CSA analogs for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve.
-
-
TNF-α and IL-6 Measurement (ELISA):
-
Use commercially available ELISA kits for TNF-α and IL-6.
-
Follow the manufacturer's instructions to measure the cytokine concentrations in the cell culture supernatant.
-
Western Blotting for Signaling Pathway Analysis
Protocol:
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
Protocol:
-
Bacterial Culture: Grow the bacterial strains in an appropriate broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the CSA analogs in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to accelerate the discovery and development of novel therapeutics based on this versatile natural product scaffold.
References
- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Evaluation of NF-κB/MAPK signaling pathway by western blotting [bio-protocol.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. NF-κB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. broadpharm.com [broadpharm.com]
- 7. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cajaninstilbene Acid Versus Other Phytoestrogens: A Comparative Guide for ER-Positive Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cajaninstilbene acid (CSA) and other prominent phytoestrogens—genistein, daidzein, and resveratrol—focusing on their therapeutic potential in estrogen receptor-positive (ER-positive) cancer cells. The information herein is supported by experimental data to aid in research and development decisions.
Overview of Phytoestrogens and this compound
Phytoestrogens are plant-derived compounds with structural similarities to mammalian estrogen, allowing them to interact with estrogen receptors (ERs) and modulate estrogenic activity.[1] This interaction makes them a focal point in the research of hormonally-responsive cancers, such as ER-positive breast cancer. This compound (CSA), a stilbene isolated from pigeon pea (Cajanus cajan), has emerged as a potent anti-cancer agent, particularly in ER-positive cell lines.[2][3] It is known to bind to and inhibit estrogen receptor-alpha (ERα), the primary driver of proliferation in these cancers.[2][4]
Comparative Efficacy in ER-Positive Cells
The anti-proliferative activity of phytoestrogens is a critical measure of their potential as therapeutic agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this activity.
Anti-proliferative Activity (IC50)
The following table summarizes the IC50 values for CSA, its derivatives, and other phytoestrogens in the ER-positive MCF-7 human breast cancer cell line.
| Compound | Cell Line | IC50 (µM) | Source / Reference |
| This compound (CSA) | MCF-7 | 61.25 ± 2.67 | [5] |
| CSA Derivative (11) | MCF-7 | 115.85 | [5] |
| Resveratrol | MCF-7 | 347.07 | [5] |
| Genistein | MCF-7 | ~24.0 - 44.4* | [6] |
| Daidzein | MCF-7 | >100** | [7] |
*Note: IC50 values for Genistein are reported as 6.5 to 12.0 µg/mL, which has been converted to a molar concentration range for comparison.[6] **Note: Daidzein showed only 40% inhibition at a 10,000-fold molar excess compared to estradiol, indicating a very high IC50.[7]
Disclaimer: The data presented above are compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell passage number, serum concentration, and treatment duration can vary between studies, leading to different results.
A study by Zhang et al. directly compared a synthetic derivative of CSA to resveratrol and found it to be significantly more potent in MCF-7 cells, with IC50 values of 115.85 µM for the CSA derivative versus 347.07 µM for resveratrol.[5] The parent CSA compound, in a separate study, demonstrated an even lower IC50 of 61.25 µM, suggesting a strong anti-proliferative effect on ER-positive breast cancer cells.[5]
Mechanistic Insights: Signaling Pathways
CSA and other phytoestrogens exert their effects through complex signaling networks. While they all interact with estrogen receptors, their downstream effects can differ.
This compound (CSA) Signaling
CSA primarily acts as an ERα antagonist.[2] Its binding to ERα leads to the downregulation of this receptor, inducing G2/M phase cell cycle arrest and apoptosis.[3][5] This apoptotic response is mediated through the intrinsic pathway, characterized by an increased Bax/Bcl-2 ratio and activation of caspase-3.[5][8] Furthermore, CSA has been shown to affect DNA damage response pathways related to BRCA1.[5]
General Phytoestrogen Signaling
Other phytoestrogens, such as genistein and resveratrol, can act as selective estrogen receptor modulators (SERMs), having either estrogenic or anti-estrogenic effects depending on the cellular context and concentration.[9] At high concentrations, they generally inhibit cell proliferation by arresting the cell cycle and inducing apoptosis.[9] Their signaling can be both ER-dependent and ER-independent, often involving the modulation of protein tyrosine kinases and the PI3K/Akt pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and other phytoestrogens.
Cell Culture
The MCF-7 human breast adenocarcinoma cell line (ER-positive) is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving phytoestrogen treatment, cells are often switched to phenol red-free DMEM with charcoal-stripped FBS to minimize the influence of estrogenic compounds in the medium.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding : Plate MCF-7 cells in a 96-well plate at a density of approximately 8,000 cells per well and incubate for 24 hours.
-
Treatment : Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., CSA, genistein, resveratrol) and a vehicle control (e.g., DMSO).
-
Incubation : Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for ERα Expression
Western blotting is used to detect the levels of specific proteins, such as ERα, in cell lysates.
-
Cell Lysis : After treatment with phytoestrogens, wash cells with cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα polyclonal antibody, 1:200 dilution) overnight at 4°C. Also, probe for a loading control protein like β-actin.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry : Quantify the band intensity using image analysis software and normalize to the loading control.
Conclusion
This compound and its derivatives demonstrate significant anti-proliferative activity in ER-positive breast cancer cells, with evidence suggesting a higher potency compared to resveratrol.[5] Its primary mechanism involves the direct inhibition of ERα, leading to cell cycle arrest and apoptosis.[2][3] While other phytoestrogens like genistein also show promise, their biphasic nature (proliferative at low concentrations, inhibitory at high concentrations) warrants careful consideration in therapeutic development. The data presented in this guide underscore the potential of CSA as a strong candidate for further investigation in the development of novel anti-estrogenic therapies.
References
- 1. Comparison of the Effects of Resveratrol and Its Derivatives on the Radiation Response of MCF-7 Breast Cancer Cells | MDPI [mdpi.com]
- 2. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytoestrogens and breast cancer: In vitro anticancer activities of isoflavones, lignans, coumestans, stilbenes and their analogs and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol modulates the inflammatory response via an estrogen receptor-signal integration network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytoestrogens and prevention of breast cancer: The contentious debate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Genistein at Different Concentrations on MCF-7 Breast Cancer Cells and BJ Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Cajaninstilbene acid as a lead for drug development
A Comparative Guide for Researchers and Drug Development Professionals
Cajaninstilbene acid (CSA), a natural stilbene compound isolated from the leaves of the pigeon pea (Cajanas cajan), has emerged as a compelling candidate for drug development.[1][2][3][4] Exhibiting a wide spectrum of pharmacological activities, CSA has demonstrated significant potential in therapeutic areas including oncology, inflammation, and neuroprotection.[4] This guide provides a comprehensive comparison of CSA's performance against relevant alternatives, supported by experimental data and detailed methodologies, to aid researchers in validating its potential as a lead compound.
Quantitative Performance Analysis
The following table summarizes the cytotoxic and inhibitory activities of this compound and its derivatives in comparison to other known agents. This data highlights CSA's potency and selectivity, particularly in cancer cell lines.
| Compound/Drug | Cell Line/Target | Assay Type | IC50/EC50 Value | Reference Compound/Drug | IC50/EC50 of Reference | Source(s) |
| This compound (CSA) | MCF-7 (ERα+) | Cytotoxicity (MTT) | 61.25 ± 2.67 µM | Tamoxifen | 91.60 µM (for derivative 11) | [5] |
| MDA-MB-231 (ERα-) | Cytotoxicity (MTT) | 175.76 ± 19.59 µM | - | - | [5] | |
| HeLa | Cytotoxicity | 39 to 80 µg/mL | - | - | [5] | |
| CaCo-2 | Cytotoxicity | 32 to 80 µg/mL | - | - | [5] | |
| CSA Derivative 11 | HT29 | Cytotoxicity | 56.07 µM | Resveratrol | 224.45 µM | [5] |
| MCF-7 | Cytotoxicity | 115.85 µM | Tamoxifen | 138.92 µM | [5] | |
| PA-1 | Cytotoxicity | 26.80 µM | Resveratrol | 53.58 µM | [5] | |
| CSA Derivative 6 | c-Myc | c-Myc Inhibition | IC50 of 2.96 ± 0.12 µM | 10058-F4 | EC50 of 52.63 ± 4.55 µM | [6] |
| CSA Derivative 19 | c-Myc | c-Myc Inhibition | EC50 of 1.40 ± 0.64 µM | 10074-G5 | EC50 of 12.80 ± 0.59 µM | [6] |
| Resveratrol | Intestinal Cells | Anti-inflammatory | Effective at 20x lower conc. | 5-aminosalicylic acid | - | [7] |
| Aromatase Inhibitors | Breast Cancer Pts | Recurrence Risk | 3.2% lower 5-yr risk | Tamoxifen | - | [8][9] |
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key interactions of CSA within the PI3K/Akt and MAPK signaling cascades, which are central to its anti-cancer and anti-inflammatory activities.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed protocols for the key assays used to evaluate this compound's bioactivity are provided below.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of CSA and a vehicle control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
References
- 1. bosterbio.com [bosterbio.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aspic.pt [aspic.pt]
- 8. Aromatase inhibitors versus tamoxifen in premenopausal women with oestrogen receptor-positive early-stage breast cancer treated with ovarian suppression: a patient-level meta-analysis of 7030 women from four randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. breastcancer.org [breastcancer.org]
Safety Operating Guide
Personal protective equipment for handling Cajaninstilbene acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Cajaninstilbene acid, a bioactive compound with significant research interest. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its pure or concentrated forms, a comprehensive PPE strategy is mandatory to minimize exposure risk. The following table summarizes the required PPE, drawing parallels from safety protocols for similar chemical compounds.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Wear safety glasses with side shields or goggles. In situations with a high risk of splashing, a face shield should be used in addition to goggles.[1] | Protects against accidental splashes of solutions containing this compound, which, like other acidic compounds, can cause serious eye irritation or damage.[1][2] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][3] Wear a lab coat or chemical-resistant coveralls.[3] An impermeable apron may be necessary for larger quantities.[4] | Prevents skin contact, which may cause irritation.[2] Nitrile and butyl rubber gloves offer good resistance to a variety of chemicals.[1] Protective clothing should be worn to shield the body from potential spills. |
| Respiratory Protection | Use in a well-ventilated area.[5] If dust or aerosols are likely to be generated, a NIOSH/MSHA-approved respirator should be worn.[5] For higher exposures, a full-face respirator with appropriate cartridges is recommended.[1] | Avoids inhalation of the compound, which may cause respiratory irritation.[2] Proper ventilation and, when necessary, respiratory protection are critical engineering and personal controls to minimize inhalation risks. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, especially when handling the powdered form or preparing stock solutions, to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
2. Handling:
-
Avoid direct contact with the skin and eyes.[5]
-
Prevent the formation of dust and aerosols.[5]
-
When preparing solutions, add the acid to the solvent, not the other way around, to prevent splashing.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
3. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place at room temperature.[5]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste streams.
2. Containerization:
-
Collect waste in suitable, closed, and clearly labeled containers for disposal.[5]
3. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains.[5]
Experimental Protocol: In Vitro Anti-Inflammatory Assay
The following is a detailed methodology for an in vitro experiment to assess the anti-inflammatory effects of this compound.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[7]
-
Sample Collection: Collect the cell culture supernatant.
-
Cytokine Analysis: Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.[7]
-
Data Analysis: Analyze the data to determine the dose-dependent effect of this compound on cytokine production.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for handling this compound and a simplified representation of its known anti-inflammatory signaling pathway.
Caption: General laboratory workflow for handling this compound.
Caption: this compound's inhibitory effect on inflammatory pathways.
References
- 1. leelinework.com [leelinework.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. nodglobal.com [nodglobal.com]
- 4. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
